DSPE-PEG1000-YIGSR
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGMBZGFFZBMK-LJZWMIMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911775 | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110590-64-2, 120940-31-0 | |
| Record name | Tyrosyl-isoleucyl-glycyl-seryl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of DSPE-PEG1000-YIGSR
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the structure, synthesis, and biological activity of DSPE-PEG1000-YIGSR, a functionalized lipopolymer widely utilized in targeted drug delivery systems.
Core Molecular Structure
This compound is a complex amphiphilic molecule composed of three distinct chemical entities covalently linked to form a linear conjugate. This structure is designed to self-assemble into nanostructures, such as micelles or liposomes, for biomedical applications, particularly in targeted drug delivery.[1][2][3] The molecule consists of a lipid anchor (DSPE), a hydrophilic spacer (PEG1000), and a targeting peptide (YIGSR).
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid that serves as the hydrophobic anchor. It is composed of a glycerol backbone, two saturated 18-carbon stearic acid chains, a phosphate group, and an ethanolamine headgroup. The DSPE component allows the conjugate to be stably inserted into the lipid bilayer of liposomes or to form the core of micelles.[3][4]
-
PEG1000 (Polyethylene Glycol, average MW 1000 Da): This is a flexible, hydrophilic polymer chain attached to the ethanolamine headgroup of DSPE.[5][] The PEG chain acts as a spacer, extending the targeting ligand away from the surface of the nanocarrier. It also provides a "stealth" characteristic, helping to reduce clearance by the reticuloendothelial system and prolong circulation time in the body.[3][4][7]
-
YIGSR (Tyrosyl-Isoleucyl-Glycyl-Seryl-Arginine): This is a pentapeptide sequence (Tyr-Ile-Gly-Ser-Arg) derived from the B1 chain of laminin, a major protein component of the basement membrane.[8][9] This peptide is the biologically active targeting moiety of the conjugate. It specifically binds to the 67 kDa laminin binding protein (LBP), which is often overexpressed on the surface of various cancer cells.[1][10][11] This interaction facilitates the targeted delivery of drug-loaded nanocarriers to tumor sites.
The components are linked sequentially, with the PEG chain attached to the DSPE lipid and the YIGSR peptide conjugated to the distal end of the PEG chain.[9]
Caption: Molecular structure of this compound.
Physicochemical Properties
The properties of this compound are derived from its constituent parts. Quantitative data for the individual components and a representative precursor are summarized below.
| Component / Precursor | Chemical Formula | Average Molecular Weight ( g/mol ) | Notes |
| DSPE | C41H82NO8P | 748.05 | Hydrophobic lipid anchor. |
| PEG1000 | (C2H4O)n | ~1000 | The exact weight is an average due to polymer polydispersity. |
| YIGSR Peptide | C26H42N8O8 | 594.66 | The biologically active targeting ligand.[8] |
| DSPE-PEG1000-COOH | C87H169NNaO33P | ~1811.25 | A common precursor used for peptide conjugation.[5] |
Experimental Protocols
A. Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of a functionalized DSPE-PEG intermediate, and second, the conjugation of the YIGSR peptide to this intermediate. A common method involves using a DSPE-PEG derivative with a reactive group at the distal end of the PEG chain, such as an N-Hydroxysuccinimide (NHS) ester or a maleimide group.[7][12]
Protocol: Conjugation via Maleimide-Thiol Chemistry
This protocol is a widely used method for peptide conjugation due to its high specificity and efficiency.[7]
-
Peptide Preparation: The YIGSR peptide is synthesized with an additional cysteine residue (Cys-YIGSR), typically at the N-terminus, to provide a free sulfhydryl (-SH) group.
-
Solubilization: DSPE-PEG1000-Maleimide is dissolved in an organic solvent such as chloroform or DMSO. The Cys-YIGSR peptide is dissolved in a reaction buffer, typically a phosphate buffer at a pH of 6.5-7.5 to ensure the sulfhydryl group is reactive.
-
Reaction: The DSPE-PEG1000-Maleimide solution is added to the peptide solution in a stoichiometric excess (e.g., 1.2 to 2-fold molar excess) to ensure complete reaction with the peptide. The mixture is stirred at room temperature for several hours (e.g., 2-4 hours) or overnight.
-
Purification: The resulting this compound conjugate is purified from unreacted starting materials and byproducts. This is commonly achieved using dialysis against deionized water to remove unreacted peptide and salts, followed by lyophilization. Alternatively, size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC) can be used for higher purity.[13]
-
Storage: The final lyophilized product should be stored at -20°C or lower under desiccated conditions to prevent hydrolysis.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laminin Peptide YIGSR - LKT Labs [lktlabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Covalently immobilized laminin peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) supports cell spreading and co-localization of the 67-kilodalton laminin receptor with alpha-actinin and vinculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biolabs.com [creative-biolabs.com]
DSPE-PEG1000-YIGSR: A Technical Guide to its Mechanism of Action for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated to the YIGSR peptide. This novel drug delivery platform holds significant promise for targeted cancer therapy by leveraging the specific interaction between the YIGSR peptide and its receptors, which are overexpressed on the surface of many cancer cells. This document provides a comprehensive overview of the constituent components, their synergistic function, and the underlying molecular pathways involved. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Core Components and Their Roles
The DSPE-PEG1000-YIGSR conjugate is a sophisticated drug delivery vehicle composed of three key functional units:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as the hydrophobic anchor of the molecule.[1] Its lipid nature allows for the stable incorporation into the lipid bilayer of various nanocarriers, such as liposomes and micelles.[1] This forms the core of the delivery system, encapsulating therapeutic agents.[1]
-
Polyethylene Glycol (PEG1000): A hydrophilic polymer chain that acts as a flexible spacer, extending from the DSPE anchor.[2] The PEGylation of nanocarriers is a well-established strategy to improve their pharmacokinetic profile.[2] The PEG layer provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[2] This extended circulation increases the probability of the nanocarrier reaching the tumor site.
-
YIGSR Peptide: A pentapeptide (Tyr-Ile-Gly-Ser-Arg) derived from the laminin-1 β1 chain.[3] This peptide sequence is a specific ligand for the 67 kDa laminin receptor (67LR), which is frequently overexpressed on the surface of various cancer cells.[4][5] By functionalizing the distal end of the PEG chain with the YIGSR peptide, the nanocarrier is endowed with active targeting capabilities, enabling it to selectively bind to and be internalized by tumor cells.[3]
Mechanism of Action: Targeted Tumor Cell Recognition and Internalization
The primary mechanism of action of this compound revolves around the specific recognition of cancer cells via the YIGSR peptide and subsequent receptor-mediated endocytosis.
Once administered, nanoparticles formulated with this compound circulate in the bloodstream. The PEG shield minimizes non-specific interactions and prolongs their presence in circulation.[2] Upon reaching the tumor microenvironment, the YIGSR ligand actively seeks out and binds to the 67 kDa laminin receptor on the surface of cancer cells. This high-affinity interaction triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the nanoparticle, forming an endosome that transports the therapeutic payload into the cell's interior. This targeted delivery mechanism enhances the intracellular concentration of the encapsulated drug specifically within cancer cells, thereby increasing therapeutic efficacy while minimizing off-target toxicity to healthy tissues.
Quantitative Data
The following tables summarize key quantitative parameters related to the formulation and efficacy of YIGSR-targeted nanoparticles. While specific data for this compound is limited in publicly available literature, the presented data from similar DSPE-PEG-peptide conjugates and YIGSR-related studies provide valuable benchmarks.
Table 1: Physicochemical Characterization of DSPE-PEG-based Nanoparticles
| Parameter | Value | Reference |
| Average Hydrodynamic Diameter | ~10 nm | [6] |
| Zeta Potential | -2.7 ± 1.1 mV | [6] |
| Polydispersity Index (PDI) | ~0.147 | [7] |
Table 2: Binding Affinity of YIGSR Peptides to Laminin Receptors
| Peptide | Receptor/Cell Line | Assay Method | Binding Affinity (Kd) / IC50 | Reference |
| C(YIGSR)3-NH2 | 67 kDa Laminin Receptor (Neuroblastoma cells) | Ligand Displacement Assay | 1.5 x 10⁻⁷ M | [8] |
| CDPGYIGSR-NH2 | Laminin Receptor (T-47D cells) | Receptor Binding Assay (¹²⁵I-laminin displacement) | 1-5 nM | [8] |
Table 3: In Vitro Cytotoxicity of DSPE-PEG Nanoparticles in Cancer Cell Lines
| Nanoparticle Formulation | Cell Line | Assay | Incubation Time | IC50 (µg/mL) | Reference |
| DSPE-PEG (5000) amine SWCNTs | HEPG2 (Liver Cancer) | MTT | 24 h | 300 | [1] |
| DSPE-PEG (5000) amine SWCNTs | A549 (Lung Cancer) | MTT | 24 h | 370 | [1] |
| DSPE-PEG (5000) amine SWCNTs | SKOV3 (Ovarian Cancer) | MTT | 24 h | 50 | [1] |
| LeB/DSPE-PEG2k-PSNs (8:2) | KYSE150 (Esophageal Cancer) | CCK-8 | 24 h | 49.3 nM | [9] |
| LeB/DSPE-PEG2k-PSNs (8:2) | KYSE150 (Esophageal Cancer) | CCK-8 | 48 h | 4.7 nM | [9] |
| LeB/DSPE-PEG2k-PSNs (8:2) | KYSE150 (Esophageal Cancer) | CCK-8 | 72 h | 2.9 nM | [9] |
Table 4: In Vivo Biodistribution of PEGylated Nanoparticles in Tumor-Bearing Mice
| Nanoparticle Formulation | Tumor Model | Time Post-Injection | Organ | % Injected Dose per Gram (%ID/g) | Reference |
| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 1 h | Tumor | ~2.5 | [10] |
| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 4 h | Tumor | ~3.0 | [10] |
| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 24 h | Tumor | ~2.0 | [10] |
| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 1 h | Liver | ~10.0 | [10] |
| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 4 h | Liver | ~8.0 | [10] |
| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 24 h | Liver | ~5.0 | [10] |
| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 1 h | Spleen | ~6.0 | [10] |
| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 4 h | Spleen | ~5.0 | [10] |
| ⁹⁹mTc-PEG-PLA NPs (20 mg/kg) | Not Specified | 24 h | Spleen | ~3.0 | [10] |
Table 5: Laminin Receptor (67LR) Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | 67LR mRNA Expression Level | Reference |
| Panc-1 | Pancreatic Cancer | High | [4] |
| MCF-7/4 | Breast Carcinoma | High | [4] |
| MCF-7/7 | Breast Carcinoma | Low | [4] |
| A-704 | Renal Cancer | Low | [4] |
Signaling Pathways
The binding of the YIGSR peptide to the 67 kDa laminin receptor initiates a cascade of intracellular signaling events that can influence cell adhesion, migration, and survival. A key player in this pathway is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.
Caption: YIGSR-mediated signaling cascade.
Upon binding of YIGSR to the 67LR and potentially integrins like α4β1, FAK is recruited and activated through autophosphorylation at tyrosine 397 (Y397).[11] This phosphorylation event creates a docking site for Src-homology 2 (SH2) domain-containing proteins, such as Src family kinases. The subsequent activation of Src leads to the phosphorylation of other downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK, JNK, p38).[12] The activation of these pathways ultimately modulates cellular processes such as adhesion, migration, and survival.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of this compound.
Synthesis of this compound
This protocol is adapted from methods for conjugating peptides to DSPE-PEG-maleimide.[13][14]
Materials:
-
DSPE-PEG1000-Maleimide
-
YIGSR peptide with a terminal cysteine residue (YIGSR-C)
-
Dimethylformamide (DMF)
-
Phosphate buffered saline (PBS), pH 7.4
-
Sephadex G-25 column
-
Lyophilizer
Procedure:
-
Dissolve DSPE-PEG1000-Maleimide in DMF at a concentration of 10 mg/mL.
-
Dissolve YIGSR-C peptide in PBS (pH 7.4) at a concentration of 5 mg/mL.
-
Add the DSPE-PEG1000-Maleimide solution to the YIGSR-C solution at a molar ratio of 1:1.2 (lipid:peptide).
-
React the mixture overnight at room temperature with gentle stirring.
-
Purify the conjugate by size exclusion chromatography using a Sephadex G-25 column equilibrated with deionized water.
-
Collect the fractions containing the this compound conjugate.
-
Lyophilize the purified product to obtain a white powder.
-
Confirm the successful conjugation and purity using techniques such as MALDI-TOF mass spectrometry and ¹H NMR.
Caption: Synthesis workflow for this compound.
In Vitro Cell Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the binding affinity of YIGSR-functionalized nanoparticles to cancer cells.[8]
Materials:
-
Cancer cell line with high laminin receptor expression (e.g., Panc-1)
-
Fluorescently labeled YIGSR peptide (e.g., FITC-YIGSR)
-
This compound nanoparticles
-
Cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Seed cancer cells in a 24-well plate and culture until 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Add a fixed concentration of FITC-YIGSR to each well.
-
Add increasing concentrations of this compound nanoparticles (competitor) to the wells.
-
Incubate for 2 hours at 4°C to allow binding to reach equilibrium.
-
Wash the cells three times with ice-cold PBS to remove unbound ligands.
-
Detach the cells using trypsin-EDTA.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
The decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding.
-
Calculate the IC50 value and subsequently the binding affinity (Kd) using appropriate software.
Caption: Workflow for competitive cell binding assay.
In Vivo Tumor Targeting Study
This protocol outlines a typical in vivo study to evaluate the tumor-targeting efficacy of this compound nanoparticles in a xenograft mouse model.
Materials:
-
Athymic nude mice
-
Cancer cell line for xenograft implantation
-
Fluorescently labeled this compound nanoparticles
-
Control nanoparticles (e.g., DSPE-PEG1000 without YIGSR)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Subcutaneously inject cancer cells into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly divide the mice into experimental and control groups.
-
Intravenously inject the fluorescently labeled this compound nanoparticles into the experimental group and control nanoparticles into the control group.
-
At various time points (e.g., 2, 6, 12, 24, 48 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.
-
After the final imaging time point, euthanize the mice and excise the tumors and major organs (liver, spleen, kidneys, lungs, heart).
-
Measure the fluorescence intensity in the excised tumors and organs to quantify the biodistribution of the nanoparticles.
-
Compare the tumor accumulation of the YIGSR-targeted nanoparticles to the control nanoparticles to assess targeting efficacy.
Caption: Workflow for in vivo tumor targeting study.
Conclusion
This compound represents a promising platform for the targeted delivery of therapeutic agents to cancer cells. Its mechanism of action, centered on the specific recognition of overexpressed laminin receptors by the YIGSR peptide, offers the potential for enhanced therapeutic efficacy and reduced systemic toxicity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and optimize this technology for clinical applications. Future studies should focus on obtaining more specific quantitative data for this compound to fully elucidate its potential and accelerate its translation into novel cancer therapies.
References
- 1. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of laminin receptor mRNA in human cancer cell lines and colorectal tissues by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Different Ratios of DSPE-PEG2k on Ester Prodrug Self-Assembly Nanoparticles for Cell Migration and Proliferation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of DSPE-PEG1000 in Advanced Drug Delivery Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-1000] (DSPE-PEG1000) has emerged as a critical component in the formulation of next-generation drug delivery systems. Its unique amphiphilic nature, biocompatibility, and ability to confer "stealth" properties to nanoparticles have revolutionized the field of nanomedicine. This technical guide provides a comprehensive overview of the core functionalities of DSPE-PEG1000, detailing its impact on the physicochemical properties of drug carriers, and offering in-depth experimental protocols for the formulation and characterization of DSPE-PEG1000-containing nanoparticles. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and mechanisms are visualized through detailed diagrams.
Introduction: The Molecular Architecture and Significance of DSPE-PEG1000
DSPE-PEG1000 is a phospholipid-polymer conjugate composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor and a hydrophilic polyethylene glycol (PEG) chain with a molecular weight of 1000 Da.[1][2] This amphiphilic structure drives its self-assembly in aqueous environments into various nanostructures, such as micelles and liposomes, making it an invaluable excipient in pharmaceutical formulations.[3][4] The DSPE portion integrates into the lipid bilayer of liposomes or forms the core of micelles, while the flexible, hydrophilic PEG chain extends into the aqueous phase, creating a hydrated layer on the nanoparticle surface.[5][6]
The primary role of the PEGylated surface is to provide a "stealth" characteristic, which sterically hinders the adsorption of opsonin proteins from the bloodstream.[6][7] This opsonization process would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[8] By evading the MPS, DSPE-PEG1000 significantly prolongs the circulation half-life of drug-loaded nanoparticles, thereby increasing the probability of them reaching their target site.[1][2][9]
Core Functions of DSPE-PEG1000 in Drug Delivery
The incorporation of DSPE-PEG1000 into drug delivery systems imparts several crucial advantages:
-
Prolonged Systemic Circulation: The "stealth" effect conferred by the PEG layer dramatically reduces clearance by the MPS, leading to extended circulation times.[9][10] This is a prerequisite for effective passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.[8][11]
-
Enhanced Stability: The hydrophilic PEG chains prevent nanoparticle aggregation and improve the colloidal stability of the formulation in biological fluids.[9][10]
-
Improved Drug Encapsulation: DSPE-PEG1000 can influence the drug loading capacity and encapsulation efficiency of nanoparticles.[9][12]
-
Controlled Drug Release: The presence of DSPE-PEG1000 in the lipid bilayer can modulate the release kinetics of the encapsulated drug.
-
Platform for Targeted Delivery: The terminal end of the PEG chain can be functionalized with targeting ligands, such as antibodies, peptides, or aptamers, to facilitate active targeting to specific cells or tissues.[12]
Quantitative Impact of DSPE-PEG1000 on Nanoparticle Properties
The concentration and molecular weight of DSPE-PEG are critical parameters that influence the physicochemical properties of nanoparticles. The following tables summarize the quantitative effects of DSPE-PEG incorporation on key nanoparticle characteristics.
Table 1: Effect of DSPE-PEG2000 to Soluplus Weight Ratio on Nanoparticle Size and Zeta Potential
| DSPE-PEG2000:Soluplus (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
| 1:1 | 116.6 | 0.112 | -13.7 |
| 1:4 | 72.0 | 0.103 | -11.3 |
| 1:5 | 54.5 | 0.057 | -6.0 |
| 1:10 | 56.1 | 0.101 | -7.7 |
Data adapted from a study on DSPE-PEG2000/Soluplus nanoparticles prepared by the hydration method.
Table 2: Influence of DSPE-PEG2000 Concentration on Liposome Size and Drug Encapsulation Efficiency
| Formulation | Molar Ratio (Lipid:DSPE-PEG2000) | Mean Particle Size (nm) | Encapsulation Efficiency (%) |
| Liposome A | 95:5 | 110 ± 5 | 92 ± 4 |
| Liposome B | 90:10 | 102 ± 6 | 88 ± 5 |
| Liposome C | 85:15 | 95 ± 4 | 85 ± 6 |
Illustrative data compiled from typical liposomal formulation studies.
Table 3: Pharmacokinetic Parameters of Doxorubicin in Free Form and in PEGylated Liposomes
| Formulation | Half-life (t½) (h) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) | Volume of Distribution (Vd) (L/kg) |
| Free Doxorubicin | ~1 | ~5 | ~50 | ~25 |
| PEGylated Liposomal Doxorubicin | ~55 | ~800 | ~0.1 | ~0.3 |
Representative data from preclinical studies comparing free drug to liposomal formulations containing DSPE-PEG.
Detailed Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DSPE-PEG1000-containing nanoparticles.
Protocol 1: Liposome Formulation by Thin-Film Hydration Followed by Extrusion
This method is widely used for the preparation of liposomes with a well-defined size distribution.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG1000
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform and Methanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Preparation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG1000 in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask. The molar ratio of the lipids will depend on the desired formulation (e.g., DSPC:Cholesterol:DSPE-PEG1000 at 55:40:5).
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).
-
A thin, uniform lipid film will form on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) containing the hydrophilic drug, if applicable. The hydration temperature should be maintained above the lipid phase transition temperature.
-
Vortex the flask for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process results in the formation of small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove unencapsulated drug and other impurities by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.
-
Protocol 2: Nanoparticle Formulation by Nanoprecipitation
This method is suitable for the encapsulation of hydrophobic drugs within a polymeric matrix.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
DSPE-PEG1000
-
Hydrophobic drug (e.g., Paclitaxel)
-
Acetone or other suitable organic solvent
-
Aqueous solution (e.g., deionized water or buffer)
Procedure:
-
Organic Phase Preparation:
-
Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in a water-miscible organic solvent such as acetone.
-
-
Aqueous Phase Preparation:
-
Dissolve DSPE-PEG1000 in the aqueous phase. DSPE-PEG1000 will act as a stabilizer.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous phase under constant stirring (e.g., using a magnetic stirrer).
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours (e.g., overnight) at room temperature to allow for the complete evaporation of the organic solvent.
-
-
Purification and Concentration:
-
The nanoparticle suspension can be purified and concentrated by centrifugation or tangential flow filtration to remove any unencapsulated drug and residual solvent.
-
Mandatory Visualizations
Experimental Workflow: Liposome Preparation
Caption: Workflow for preparing DSPE-PEG1000 liposomes via thin-film hydration.
Logical Relationship: DSPE-PEG1000 and the EPR Effect
Caption: Role of DSPE-PEG1000 in facilitating the EPR effect for tumor targeting.
Signaling Pathway: Targeted Drug Delivery Workflow
Caption: Workflow for active targeting using ligand-conjugated DSPE-PEG1000 nanoparticles.
Conclusion
DSPE-PEG1000 is a cornerstone of modern nanomedicine, offering a versatile platform for the development of sophisticated drug delivery systems. Its ability to prolong circulation, enhance stability, and serve as a scaffold for targeted delivery has led to significant advancements in the treatment of various diseases, particularly cancer. A thorough understanding of its physicochemical properties and its impact on nanoparticle characteristics, as detailed in this guide, is essential for the rational design and optimization of effective and safe nanotherapeutics. The provided protocols and visualizations serve as a practical resource for researchers and professionals in the field of drug development.
References
- 1. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG–Lipid–PLGA Hybrid Particles for Targeted Delivery of Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 9. researchgate.net [researchgate.net]
- 10. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 12. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of DSPE-PEG1000-YIGSR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biophysical properties, experimental protocols, and signaling pathways associated with DSPE-PEG1000-YIGSR. This functionalized lipopolymer, which combines the stealth properties of polyethylene glycol (PEG) with the cell-adhesion capabilities of the YIGSR peptide, is a promising constituent in targeted drug delivery systems. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.
Core Biophysical Properties
The biophysical characteristics of this compound are fundamental to its function in nanoparticle formulations. These properties dictate the stability, bioavailability, and targeting efficacy of drug delivery vehicles. While specific experimental data for the fully conjugated this compound is not extensively published, the following tables provide data for the constituent parts and closely related analogues to serve as a strong predictive baseline.
Table 1: Physicochemical Properties of DSPE-PEG Conjugates
| Property | Value | Compound | Notes |
| Critical Micelle Concentration (CMC) | ~1.5 x 10⁻⁵ M | DSPE-PEG2000 | The CMC for DSPE-PEG1000 is expected to be slightly lower due to the shorter, less hydrophilic PEG chain.[1] The addition of the YIGSR peptide may also influence the CMC. |
| Hydrodynamic Diameter | ~10 nm | DSPE-PEG2000 Micelles | This represents the size of the self-assembled micelle.[1] The size of this compound micelles may be slightly larger due to the peptide moiety. |
| Zeta Potential | -2.7 ± 1.1 mV | DSPE-PEG2000 Micelles | The negative charge contributes to colloidal stability.[1] The net charge of the YIGSR peptide at physiological pH will affect the overall zeta potential. |
| Purity | >95% | DSPE-PEG-YIGSR | As specified by commercial suppliers.[2] |
| Appearance | Powder or solid | DSPE-PEG-YIGSR | As specified by commercial suppliers.[2] |
| Solubility | Organic solvents | DSPE-PEG-YIGSR | As specified by commercial suppliers.[2] |
| Storage | -20°C | DSPE-PEG-YIGSR | For long-term stability.[2] |
Table 2: Biological Interaction Properties of the YIGSR Peptide
| Property | Value | System | Notes |
| Binding Affinity (Kd) | 1.5 x 10⁻⁷ M | C(YIGSR)3-NH2 to 67 kDa Laminin Receptor (Neuroblastoma cells) | This value for a multimeric YIGSR peptide indicates an intermediate affinity interaction.[3] |
| Primary Receptor | 67 kDa Laminin Receptor (67LR) | Various cell types | This non-integrin receptor is the main target of the YIGSR sequence.[4][5] |
| Other Potential Receptors | Integrin α6β1 | Macrophages | YIGSR has been identified as a ligand for this integrin, which can mediate macrophage adhesion.[6] |
Experimental Protocols
This section details the methodologies for the synthesis, characterization, and biological evaluation of this compound and related nanoparticles.
Synthesis of this compound
The conjugation of the YIGSR peptide to the DSPE-PEG1000 lipid can be achieved through several synthetic routes. A common and effective method is the solution-phase conjugation of a maleimide-functionalized lipid with a cysteine-terminated peptide.
Protocol: Solution-Phase Conjugation
-
Materials:
-
DSPE-PEG1000-Maleimide
-
Custom-synthesized YIGSR peptide with an N-terminal cysteine (Cys-YIGSR)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Purification System: High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Characterization Instruments: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).
-
-
Procedure:
-
Dissolve DSPE-PEG1000-Maleimide in the chosen organic solvent at a concentration of 10-20 mg/mL.
-
Dissolve the Cys-YIGSR peptide in the reaction buffer at a concentration of 5-10 mg/mL.
-
Add the DSPE-PEG1000-Maleimide solution dropwise to the peptide solution with gentle stirring. A 1.5 to 2-fold molar excess of the lipid is recommended.
-
Allow the reaction to proceed for 4-12 hours at room temperature under a nitrogen atmosphere to prevent oxidation of the thiol group.
-
Monitor the reaction progress by taking aliquots and analyzing them via HPLC.
-
Once the reaction is complete, purify the this compound conjugate using preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Confirm the molecular weight of the final product using mass spectrometry.
-
Nanoparticle Formulation and Drug Loading
This compound can be incorporated into liposomes or micelles to create targeted drug delivery vehicles. The thin-film hydration method is a widely used technique for encapsulating hydrophobic drugs.
Protocol: Thin-Film Hydration for Drug-Loaded Nanoparticles
-
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Hydrophobic drug
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator, sonicator, and extruder.
-
-
Procedure:
-
Dissolve the primary lipid, cholesterol, this compound (typically at a 5-10 mol% ratio), and the hydrophobic drug in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the aqueous buffer by gentle rotation at a temperature above the phase transition temperature of the primary lipid.
-
The resulting multilamellar vesicles are then sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar nanoparticles of a uniform size.
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization of Nanoparticles
Protocol: Size and Zeta Potential Measurement
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension in the appropriate buffer to a suitable concentration.
-
Transfer the diluted sample to a cuvette.
-
Perform the measurement according to the instrument's protocol to obtain the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
-
Protocol: Determination of Encapsulation Efficiency and Drug Loading
-
Instrument: HPLC or UV-Vis Spectrophotometer.
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticles using methods like ultrafiltration or size exclusion chromatography.
-
Quantify the concentration of the free drug in the filtrate/eluate (C_free).
-
Disrupt a known volume of the purified nanoparticle suspension with a suitable solvent (e.g., methanol or DMSO) to release the encapsulated drug.
-
Quantify the total drug concentration in the disrupted nanoparticle solution (C_total).
-
Calculate Encapsulation Efficiency (EE%): EE% = ( (Total initial drug - Free drug) / Total initial drug ) * 100
-
Calculate Drug Loading (DL%): DL% = ( Weight of drug in nanoparticles / Total weight of nanoparticles ) * 100
-
YIGSR Signaling Pathway
The biological activity of this compound is mediated by the interaction of the YIGSR peptide with its cellular receptors, primarily the 67 kDa laminin receptor (67LR). This interaction triggers a cascade of intracellular signaling events.
Upon binding to the 67LR, the YIGSR peptide can induce receptor clustering, leading to the activation of downstream signaling pathways. One key event is the tyrosine phosphorylation of a complex of proteins with molecular masses ranging from 115 to 130 kDa.[3] This signaling can also involve the p38 MAP kinase pathway.[5] In the context of cell adhesion and spreading, the 67LR has been shown to co-localize with cytoskeletal proteins such as α-actinin and vinculin, suggesting a link between receptor activation and the cellular machinery for motility and structural organization.[7]
Furthermore, YIGSR can modulate the phenotype of immune cells like macrophages in a concentration-dependent manner.[6] This can lead to changes in the secretion of various cytokines and chemokines, including IL-1RA, MCP-1, and TNFα, thereby influencing the local inflammatory environment.
This technical guide provides a foundational understanding of the biophysical properties and associated experimental methodologies for this compound. The data and protocols compiled herein are intended to support researchers and drug development professionals in the design and evaluation of novel targeted therapeutic and diagnostic agents.
References
- 1. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Looking into laminin receptor: critical discussion regarding the non-integrin 37/67-kDa laminin receptor/RPSA protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to DSPE-PEG1000-YIGSR: Synthesis, Laminin Receptor Binding, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-1000]-YIGSR (DSPE-PEG1000-YIGSR), a functionalized lipid conjugate designed for targeted drug delivery to cells expressing the 67kDa laminin receptor (67LR). The YIGSR peptide sequence, derived from the β1 chain of laminin, serves as a targeting moiety, directing nanoparticles to cancer cells and other tissues where the 67LR is overexpressed.[1][2][3]
Physicochemical Properties and Synthesis
This compound is an amphiphilic molecule composed of a hydrophobic DSPE lipid anchor, a hydrophilic PEG1000 spacer, and the YIGSR targeting peptide. This structure allows for its incorporation into lipid-based nanoparticle formulations, such as liposomes and micelles, where the DSPE moiety integrates into the lipid bilayer and the YIGSR peptide is displayed on the nanoparticle surface.
Table 1: Physicochemical Properties of DSPE-PEG1000 Based Micelles
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M | [4] |
| Hydrodynamic Diameter (Z-average) | 10 - 23 nm | [5] |
| Zeta Potential | +6 to +8 mV | [5] |
Note: These values are for DSPE-PEG1000 micelles and may vary with the addition of the YIGSR peptide and other formulation components.
Synthesis of this compound
The synthesis of this compound typically involves the conjugation of the YIGSR peptide to a reactive derivative of DSPE-PEG1000, such as DSPE-PEG1000-NHS (N-hydroxysuccinimide).
Experimental Protocol: Synthesis of this compound
-
Activation of DSPE-PEG1000-Carboxylic Acid:
-
Dissolve DSPE-PEG1000-Carboxylic Acid, N-hydroxysuccinimide (NHS), and a carbodiimide coupling agent (e.g., EDC) in an anhydrous organic solvent such as dichloromethane or dimethylformamide (DMF).
-
The molar ratio of DSPE-PEG-COOH:NHS:EDC is typically 1:1.2:1.2.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the DSPE-PEG1000-NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Conjugation with YIGSR Peptide:
-
Dissolve the YIGSR peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Add the activated DSPE-PEG1000-NHS ester solution to the peptide solution. The molar ratio of DSPE-PEG-NHS to YIGSR is typically 1:1.5.
-
Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring.
-
-
Purification:
-
Remove the organic solvent under reduced pressure.
-
Purify the this compound conjugate by dialysis against deionized water for 48 hours using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1 kDa) to remove unreacted peptide and other small molecules.
-
Lyophilize the purified solution to obtain this compound as a white powder.
-
-
Characterization:
-
Confirm the structure and purity of the conjugate using techniques such as ¹H NMR spectroscopy and MALDI-TOF mass spectrometry.
-
Nanoparticle Formulation
This compound can be incorporated into nanoparticles using various methods. The thin-film hydration method is commonly employed for preparing liposomes or micelles.
Experimental Protocol: Nanoparticle Formulation by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve this compound and other lipid components (e.g., structural lipids like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A typical molar ratio for a targeted formulation might be DSPC:Cholesterol:DSPE-PEG2000:this compound of 50:47.5:2:0.5.[6]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[7]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).[7]
-
-
Size Reduction:
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Characterization of Nanoparticles:
-
Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the formulated nanoparticles using Dynamic Light Scattering (DLS).
-
Assess the morphology of the nanoparticles by Transmission Electron Microscopy (TEM).
-
Quantify the amount of YIGSR peptide on the nanoparticle surface using a suitable analytical technique, such as HPLC.
-
Laminin Receptor Binding and Cellular Uptake
The YIGSR peptide on the surface of the nanoparticles facilitates binding to the 67kDa laminin receptor, which is often overexpressed on the surface of cancer cells. This interaction can be quantified using various cell-based assays.
Table 2: Binding Affinity of YIGSR-Containing Peptides to the Laminin Receptor
| Peptide | Cell Line | Assay Method | Binding Affinity (Kd/IC50) | Reference |
| C(YIGSR)3-NH2 | Neuroblastoma cells | Ligand Displacement Assay | 1.5 x 10⁻⁷ M | |
| CDPGYIGSR-NH2 | T-47D cells | Receptor Binding Assay | 1-5 nM | |
| CDPGYIGSR-NH2 | T-47D cells | Cell Adhesion Inhibition | 230-390 nM |
Experimental Protocols for Assessing Receptor Binding
3.1.1. Cell Adhesion Assay
This assay measures the ability of cells to adhere to a surface coated with the YIGSR peptide.
-
Plate Coating:
-
Coat the wells of a 96-well plate with a solution of this compound (or the YIGSR peptide alone) at a concentration of 10-50 µg/mL in PBS.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with PBS to remove any unbound conjugate.
-
-
Blocking:
-
Block non-specific binding sites by incubating the wells with a 1% Bovine Serum Albumin (BSA) solution in PBS for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Seeding:
-
Harvest cells expressing the 67kDa laminin receptor and resuspend them in serum-free medium.
-
Add a defined number of cells (e.g., 5 x 10⁴ cells/well) to each well.
-
-
Incubation and Washing:
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Quantification:
-
Fix the adherent cells with 4% paraformaldehyde.
-
Stain the cells with 0.5% crystal violet solution for 10 minutes.
-
Wash the wells with water to remove excess stain and allow to dry.
-
Solubilize the stain with a 1% SDS solution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
3.1.2. Flow Cytometry for Quantitative Binding Affinity
This method provides a quantitative measure of the binding affinity (Kd) of fluorescently labeled YIGSR-nanoparticles to cells.
-
Cell Preparation:
-
Harvest cells and resuspend them in a cold binding buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
-
Incubation with Labeled Nanoparticles:
-
Prepare a series of dilutions of fluorescently labeled this compound nanoparticles in binding buffer.
-
Incubate 100 µL of the cell suspension with 100 µL of each nanoparticle dilution for 1-2 hours on ice to reach equilibrium. Include a control with unlabeled nanoparticles to assess non-specific binding.
-
-
Washing:
-
Wash the cells three times with cold binding buffer by centrifugation (300 x g for 5 minutes) and resuspension to remove unbound nanoparticles.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in binding buffer and analyze the samples on a flow cytometer.
-
Record the mean fluorescence intensity (MFI) for each nanoparticle concentration.
-
-
Data Analysis:
-
Subtract the MFI of the non-specific binding control from the MFI of each sample.
-
Plot the specific MFI against the nanoparticle concentration and fit the data to a one-site binding (hyperbola) equation to determine the equilibrium dissociation constant (Kd).
-
Cellular Signaling Pathways
Binding of the YIGSR motif to the 67kDa laminin receptor triggers intracellular signaling cascades that can influence cell adhesion, migration, and survival. Key signaling events include the phosphorylation of tyrosine residues on various proteins.
Key Signaling Molecules and Pathways
-
Tyrosine Phosphorylation: A primary event following YIGSR binding is the phosphorylation of proteins in the 115-130 kDa and 32 kDa molecular weight ranges.
-
PKA/Epac Pathway: The internalization of the 67LR upon YIGSR binding is dependent on adenylyl cyclase, protein kinase A (PKA), and the exchange protein directly activated by cyclic adenosine monophosphate (cAMP) (Epac).
-
MAPK and PI3K/AKT Pathways: Blockade of the 67LR has been shown to activate p38 mitogen-activated protein kinase (p38 MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2), which in turn can activate the phosphatidylinositol 3-kinase (PI3K)/AKT pathway.
Experimental Protocol: Western Blot for Protein Phosphorylation
This protocol allows for the detection and quantification of changes in protein phosphorylation in response to this compound treatment.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat them with this compound nanoparticles for various time points.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-tyrosine, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
To quantify the change in phosphorylation, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
-
Normalize the intensity of the phosphoprotein band to the intensity of the total protein band.
-
In Vivo Biodistribution and Targeting
The efficacy of this compound-functionalized nanoparticles in a therapeutic setting depends on their ability to accumulate at the target site after systemic administration.
Experimental Protocol: In Vivo Biodistribution Study
-
Animal Model:
-
Use an appropriate animal model, such as a tumor-bearing mouse model where the tumor cells overexpress the 67kDa laminin receptor.
-
-
Nanoparticle Labeling:
-
For imaging purposes, label the nanoparticles with a fluorescent dye (for optical imaging) or a radionuclide (for PET or SPECT imaging).
-
-
Administration:
-
Administer the labeled nanoparticles to the animals via an appropriate route, typically intravenous (tail vein) injection.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), image the animals using a suitable imaging modality (e.g., IVIS for fluorescence imaging, microPET/SPECT for radionuclide imaging) to visualize the biodistribution of the nanoparticles in real-time.[9]
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the animals and harvest the major organs (tumor, liver, spleen, kidneys, lungs, heart, brain).
-
Quantify the accumulation of nanoparticles in each organ by measuring the fluorescence intensity or radioactivity per gram of tissue.
-
-
Data Analysis:
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the tumor accumulation of the YIGSR-targeted nanoparticles to that of non-targeted control nanoparticles to assess the targeting efficiency.
-
Visualizations
Logical Relationship of this compound Components
Caption: Components of this compound and its binding to the 67kDa laminin receptor.
Experimental Workflow for Evaluating Laminin Receptor Binding
Caption: Workflow for assessing the binding of YIGSR-functionalized nanoparticles to the laminin receptor.
Signaling Pathway of YIGSR Binding to 67kDa Laminin Receptor
Caption: Signaling cascade initiated by YIGSR binding to the 67kDa laminin receptor.
References
- 1. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-adhesive activity and receptor-binding specificity of the laminin-derived YIGSR sequence grafted onto Staphylococcal protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Labeling of immune cells for in vivo imaging using magnetofluorescent nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Targeting: An In-depth Guide to DSPE-PEG1000-YIGSR Self-Assembly
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of peptides to lipid-polyethylene glycol (PEG) systems represents a significant advancement in targeted drug delivery. This technical guide delves into the core principles governing the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide. The YIGSR sequence (Tyr-Ile-Gly-Ser-Arg), derived from the laminin β1 chain, is a potent ligand for the 67 kDa laminin receptor, which is often overexpressed on the surface of various cancer cells. By harnessing the self-assembling properties of DSPE-PEG1000 and the targeting specificity of YIGSR, it is possible to formulate nanocarriers for the precise delivery of therapeutic agents. This document provides a comprehensive overview of the self-assembly mechanism, quantitative physicochemical characteristics, detailed experimental protocols for formulation and characterization, and the intracellular signaling pathways activated upon receptor binding.
The Self-Assembly of DSPE-PEG1000-YIGSR
The spontaneous organization of this compound into nanoscale structures in an aqueous environment is a thermodynamically driven process. The amphiphilic nature of the molecule, possessing a hydrophobic DSPE lipid tail and a hydrophilic PEG-YIGSR head, is the primary driver for this self-assembly.
At concentrations above the critical micelle concentration (CMC), the hydrophobic DSPE tails aggregate to minimize their exposure to water, forming a stable core. Simultaneously, the hydrophilic PEG-YIGSR chains orient themselves towards the aqueous phase, creating a protective corona. This corona serves a dual purpose: the PEG component provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system, while the terminal YIGSR peptide is exposed for receptor-mediated targeting.[1]
Below is a diagram illustrating the self-assembly process:
Quantitative Physicochemical Properties
The physicochemical characteristics of this compound micelles are critical for their in vitro and in vivo performance. The following tables summarize key quantitative data, compiled from studies on closely related DSPE-PEG-peptide systems, to provide a representative profile.
Table 1: Self-Assembly and Stability Parameters
| Parameter | Representative Value | Significance |
| Critical Micelle Concentration (CMC) | ~ 1 - 25 µM | Indicates the concentration at which micelles form; a low CMC suggests high stability upon dilution in the bloodstream. |
| Aggregation Number (Nagg) | ~ 90 | The number of monomers per micelle, influencing size and drug loading capacity. |
Table 2: Particle Characteristics
| Parameter | Representative Value | Significance |
| Hydrodynamic Diameter | 10 - 25 nm | Influences biodistribution, tumor penetration, and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution homogeneity; a low PDI is desirable for consistent performance. |
| Zeta Potential | -2 to -15 mV | The surface charge of the micelles, affecting their stability in suspension and interaction with biological membranes. |
Experimental Protocols
Synthesis of this compound Conjugate
This protocol describes a common method for conjugating the YIGSR peptide to a maleimide-activated DSPE-PEG1000.
Materials:
-
DSPE-PEG1000-Maleimide
-
Cys-YIGSR peptide (cysteine added for thiol-maleimide chemistry)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sephadex G-25 column
Procedure:
-
Dissolve DSPE-PEG1000-Maleimide and Cys-YIGSR peptide separately in DMF at appropriate molar ratios (e.g., 1:1.2).
-
Add the DSPE-PEG1000-Maleimide solution dropwise to the peptide solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature under a nitrogen atmosphere.
-
Remove the DMF by dialysis against deionized water.
-
Purify the conjugate using a Sephadex G-25 column to remove unconjugated peptide.
-
Lyophilize the purified product and store at -20°C.
Formulation of this compound Micelles (Thin-Film Hydration)
This method is suitable for encapsulating hydrophobic drugs within the micellar core.
Materials:
-
This compound
-
(Optional) Hydrophobic drug
-
Chloroform or other suitable organic solvent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of DSPE (~55°C).
-
Sonicate the resulting suspension in a water bath sonicator or pass it through an extruder with a defined pore size membrane to obtain a clear and homogenous micellar solution.
-
Sterilize the final formulation by filtration through a 0.22 µm filter.
Characterization of Micelles
3.3.1. Determination of Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the micellar solution in deionized water and measure the hydrodynamic diameter, polydispersity index, and zeta potential using a Zetasizer instrument.
3.3.2. Determination of Critical Micelle Concentration (CMC):
-
Method: Fluorescence spectroscopy using a hydrophobic probe like pyrene.
-
Procedure:
-
Prepare a series of this compound solutions of varying concentrations.
-
Add a small aliquot of pyrene solution in acetone to each solution and allow the acetone to evaporate.
-
Incubate the solutions to allow for pyrene partitioning into the micellar cores.
-
Measure the fluorescence emission spectra and plot the ratio of the intensity of the first and third vibrational peaks (I1/I3) against the logarithm of the concentration. The CMC is determined from the inflection point of this plot.
-
YIGSR-Mediated Signaling Pathway
Upon binding to the 67 kDa laminin receptor on the cell surface, the YIGSR peptide can trigger intracellular signaling cascades that can influence cell adhesion, migration, and proliferation. A key player in this pathway is the Focal Adhesion Kinase (FAK).
The activation of FAK can lead to the initiation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are central regulators of various cellular processes.[2][3] Understanding this signaling mechanism is crucial for the rational design of YIGSR-targeted therapies.
Conclusion
The self-assembly of this compound into well-defined micelles offers a promising platform for targeted drug delivery. The physicochemical properties of these nanocarriers can be precisely controlled and characterized using the methodologies outlined in this guide. A thorough understanding of the underlying principles of self-assembly and the biological consequences of YIGSR-receptor interaction will empower researchers and drug development professionals to design and optimize novel therapeutic strategies with enhanced efficacy and reduced off-target effects.
References
In Vitro Characterization of DSPE-PEG1000-YIGSR: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] conjugated with the YIGSR peptide (DSPE-PEG1000-YIGSR). This compound is a functionalized phospholipid designed for targeted drug delivery systems, such as liposomes and micelles. The DSPE-PEG component provides biocompatibility and prolonged circulation, while the YIGSR peptide, derived from the laminin B1 chain, targets the 67 kDa laminin receptor, which is frequently overexpressed on endothelial and various cancer cells.[1][2] This document details the essential physicochemical and biological evaluation methods, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key processes and pathways using diagrams. It is intended for researchers, scientists, and professionals in the field of drug development and nanomedicine.
Physicochemical Characterization
The foundational analysis of this compound involves confirming its successful synthesis and characterizing the nanoparticles it forms. These steps are critical for ensuring reproducibility and predicting in vivo behavior.
Synthesis and Purity Analysis
The conjugation of the YIGSR peptide to the DSPE-PEG1000 backbone is typically achieved through a stable covalent linkage. The resulting conjugate must be rigorously purified and its identity confirmed.
References
Methodological & Application
Application Notes and Protocols: Synthesis of DSPE-PEG1000-YIGSR
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis, purification, and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-1000]-YIGSR (DSPE-PEG1000-YIGSR). This lipopeptide conjugate is of significant interest in drug delivery and tissue engineering due to the targeting capabilities of the YIGSR peptide. The YIGSR sequence, derived from the laminin β1 chain, interacts with the 67 kDa laminin binding protein (LBP), promoting adhesion and spreading of various cell types, including endothelial cells, fibroblasts, and smooth muscle cells.[1][2][3][4]
Overview of the Synthesis Strategy
The synthesis of this compound is typically achieved through the formation of a stable amide bond between the carboxylated terminus of DSPE-PEG1000-COOH and the N-terminal amine of the YIGSR peptide. This reaction is commonly facilitated by carbodiimide chemistry, utilizing activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). An alternative strategy involves the use of a maleimide-functionalized DSPE-PEG to react with a cysteine-modified YIGSR peptide. This document will focus on the EDC/NHS coupling method.
Experimental Protocols
Materials and Reagents
-
DSPE-PEG1000-COOH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-1000])[5][6]
-
YIGSR peptide (Tyr-Ile-Gly-Ser-Arg)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dialysis membrane (MWCO 1 kDa)
-
Deionized (DI) water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Standard laboratory glassware and equipment (round bottom flasks, magnetic stirrer, rotary evaporator, lyophilizer)
Synthesis of this compound via EDC/NHS Coupling
This protocol outlines the steps for conjugating the YIGSR peptide to DSPE-PEG1000-COOH.
Step 1: Activation of DSPE-PEG1000-COOH
-
Dissolve DSPE-PEG1000-COOH (1 equivalent) in anhydrous DMF in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add NHS (1.5 equivalents) and EDC-HCl (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).
Step 2: Conjugation with YIGSR Peptide
-
In a separate flask, dissolve the YIGSR peptide (1.2 equivalents) in anhydrous DMF.
-
Add a small amount of an organic base such as TEA or DIPEA (2-3 equivalents) to the peptide solution to deprotonate the N-terminal amine.
-
Slowly add the peptide solution to the activated DSPE-PEG1000-NHS ester solution from Step 1.
-
Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.
Step 3: Quenching and Purification
-
After the reaction is complete (as monitored by TLC or LC-MS), quench any unreacted NHS esters by adding a small amount of water.
-
Transfer the reaction mixture to a dialysis membrane (1 kDa MWCO) and dialyze against DI water for 48 hours with frequent water changes to remove unreacted peptide, EDC, NHS, and other small molecule impurities.
-
Freeze-dry the dialyzed solution to obtain the crude this compound product as a white powder.
Purification by Reverse-Phase HPLC (RP-HPLC)
Further purification of the crude product is essential to isolate the desired conjugate from unreacted DSPE-PEG1000 and other byproducts.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30-60 minutes), followed by a hold at 95% B and re-equilibration at 5% B.[7]
-
Detection: UV detection at 220 nm and 280 nm (for the tyrosine residue in YIGSR).
-
Procedure: Dissolve the lyophilized crude product in a minimal amount of the initial mobile phase composition. Inject the solution onto the equilibrated HPLC column. Collect fractions corresponding to the major peak that elutes at a retention time distinct from the starting materials.
-
Post-Purification: Pool the pure fractions and lyophilize to obtain the final this compound product.
Characterization of this compound
2.4.1. Mass Spectrometry
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[7][8][9][10][11]
-
Purpose: To confirm the successful conjugation by identifying the molecular weight of the final product. The expected mass will be the sum of the molecular weights of DSPE-PEG1000 and the YIGSR peptide, minus the mass of a water molecule.
2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the presence of both the DSPE-PEG component and the YIGSR peptide in the final conjugate. Characteristic peaks for the fatty acid chains of DSPE, the ethylene glycol repeats of PEG, and the amino acid residues of YIGSR should be identifiable in the spectrum.
2.4.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Technique: FTIR Spectroscopy.[9]
-
Purpose: To identify the formation of the amide bond. The spectrum should show characteristic peaks for amide I and amide II bands.
Quantitative Data Summary
The following table should be used to record experimental data for the synthesis of this compound.
| Parameter | Value | Units | Notes |
| Reactants | |||
| DSPE-PEG1000-COOH Mass | mg | ||
| Molar Amount of DSPE-PEG1000-COOH | mmol | ||
| YIGSR Peptide Mass | mg | ||
| Molar Amount of YIGSR Peptide | mmol | ||
| EDC-HCl Mass | mg | ||
| NHS Mass | mg | ||
| Reaction Conditions | |||
| Solvent | e.g., Anhydrous DMF | ||
| Reaction Temperature | °C | ||
| Reaction Time | hours | ||
| Yield | |||
| Crude Product Mass | mg | ||
| Crude Yield | % | ||
| Purified Product Mass | mg | ||
| Final Yield | % | ||
| Purity | |||
| HPLC Purity | % | Determined by peak area | |
| Characterization | |||
| Expected Molecular Weight (MALDI-TOF) | Da | ||
| Observed Molecular Weight (MALDI-TOF) | Da |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, purification, and characterization of this compound.
YIGSR Signaling Interaction
Caption: Simplified diagram of YIGSR peptide interaction with its cell surface receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced gene transfection efficiency by use of peptide vectors containing laminin receptor-targeting sequence YIGSR - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. DSPE PEG Acid, DSPE-PEG-COOH [nanocs.net]
- 6. DSPE-PEG(1000) Carboxylic Acid - Creative Biolabs [creative-biolabs.com]
- 7. Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of DSPE-PEG1000-YIGSR Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic therapeutic agents make them ideal candidates for drug delivery. Surface modification of liposomes with targeting ligands, such as peptides, can enhance their accumulation at specific sites, thereby increasing therapeutic efficacy and reducing off-target effects.
This document provides detailed application notes and protocols for the formulation of liposomes functionalized with the YIGSR peptide. The YIGSR sequence (Tyr-Ile-Gly-Ser-Arg) is a well-characterized pentapeptide derived from the β1 chain of laminin. It specifically binds to the 67-kDa laminin receptor, which is often overexpressed on the surface of various cancer cells and angiogenic endothelial cells. By incorporating DSPE-PEG1000-YIGSR into the liposomal bilayer, these nanocarriers can be targeted to tumors and sites of angiogenesis.
These protocols will cover the preparation of this compound liposomes using the thin-film hydration method followed by extrusion, as well as the characterization of the resulting vesicles.
Data Presentation
The following tables summarize typical quantitative data for this compound liposomes. The exact values will vary depending on the specific lipid composition, drug loading, and preparation parameters.
Table 1: Typical Physicochemical Properties of this compound Liposomes
| Parameter | Unloaded Liposomes | Drug-Loaded Liposomes |
| Mean Particle Size (nm) | 100 - 150 | 110 - 160 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -15 to -30 | -10 to -25 |
| Encapsulation Efficiency (%) | N/A | 50 - 90 |
Table 2: Representative Lipid Compositions for Liposome Formulation
| Lipid Component | Molar Ratio (%) | Purpose |
| Phosphatidylcholine (PC) | 55-65 | Primary bilayer-forming lipid |
| Cholesterol | 30-40 | Stabilizes the lipid bilayer |
| DSPE-PEG1000 | 4-8 | Provides a "stealth" shield to prolong circulation |
| This compound | 0.5-2 | Targeting ligand for the laminin receptor |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of YIGSR-targeted liposomes incorporating the this compound conjugate directly into the lipid film.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other suitable phosphatidylcholine
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-1000] (DSPE-PEG1000)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[YIGSR(polyethylene glycol)-1000] (this compound)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Drug to be encapsulated (optional)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Accurately weigh the lipids (e.g., DSPC, cholesterol, DSPE-PEG1000, and this compound) according to the desired molar ratios (see Table 2).
-
Dissolve the lipids in a sufficient volume of a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent at this stage.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPC-based formulations).
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Add the hydration buffer (e.g., PBS pH 7.4) to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer before adding it to the flask. The volume of the buffer should be calculated to achieve the desired final lipid concentration.
-
Rotate the flask in the water bath at a temperature above the Tc of the lipids for 1-2 hours to allow for complete hydration of the lipid film. This process will form multilamellar vesicles (MLVs).
-
-
Liposome Sizing by Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tc of the lipids.
-
Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles with a narrow size distribution.
-
-
Purification (Optional):
-
To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the hydration buffer.
-
-
Storage:
-
Store the final liposome formulation at 4°C. Do not freeze.
-
Protocol 2: Characterization of this compound Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomes.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension with filtered hydration buffer to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument at 25°C.
-
The PDI value should ideally be below 0.2, indicating a monodisperse population.
-
2. Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry is used to measure the surface charge of the liposomes. The zeta potential is an indicator of the stability of the liposomal suspension.
-
Procedure:
-
Dilute the liposome suspension with an appropriate buffer of known ionic strength (e.g., 10 mM HEPES).
-
Inject the sample into the folded capillary cell of the instrument.
-
Measure the electrophoretic mobility to determine the zeta potential at 25°C.
-
Liposomes with a zeta potential of less than -15 mV are generally considered stable against aggregation.
-
3. Encapsulation Efficiency (EE) Determination:
-
Principle: The amount of drug encapsulated within the liposomes is determined by separating the unencapsulated drug from the liposomes and quantifying the drug in both fractions.
-
Formula: EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension using methods such as ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantification of Free Drug: Measure the concentration of the unencapsulated drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Quantification of Total Drug: Disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the total drug concentration.
-
Calculate EE: Use the formula above to calculate the encapsulation efficiency.
-
Visualizations
YIGSR-Laminin Receptor Signaling Pathway
Caption: YIGSR-laminin receptor signaling cascade.
Experimental Workflow for Liposome Formulationdot
Application Notes and Protocols for DSPE-PEG1000-YIGSR in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSPE-PEG1000-YIGSR is a functionalized lipid composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a 1000 Dalton polyethylene glycol (PEG) spacer, which is further derivatized with the YIGSR peptide sequence (Tyr-Ile-Gly-Ser-Arg). This pentapeptide is a well-characterized motif from the laminin-1 β1 chain that specifically targets the 67 kDa laminin receptor (67LR), a receptor often overexpressed on the surface of various cancer cells and other pathological tissues.[1][2][3] The incorporation of this compound into lipid-based nanoparticle formulations, such as liposomes, provides a targeted delivery system for genetic material, including plasmid DNA (pDNA) and short interfering RNA (siRNA). The PEG spacer serves to prolong circulation time by reducing opsonization and clearance by the reticuloendothelial system (RES), while the YIGSR peptide facilitates active targeting and enhanced cellular uptake in laminin receptor-expressing cells, leading to improved gene transfection efficiency compared to non-targeted delivery systems.[4]
Principle of Action: YIGSR-Mediated Gene Delivery
The targeting mechanism of this compound is predicated on the specific interaction between the YIGSR peptide and the 67 kDa laminin receptor.[1][5] Upon intravenous administration, nanoparticles incorporating this ligand circulate in the bloodstream. The PEG component provides a hydrophilic shield, minimizing non-specific interactions with blood components and extending circulation half-life. When the nanoparticles reach the target tissue, the YIGSR ligand binds to the 67LR on the cell surface. This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the nanoparticle.[6] The primary endocytic pathways involved are thought to be clathrin-mediated endocytosis and macropinocytosis.[7][8][9] Once inside the cell, the nanoparticle is trafficked through the endo-lysosomal pathway. Successful gene delivery requires the genetic payload to escape the endosome before degradation by lysosomal enzymes. The lipid composition of the nanoparticle can be optimized to facilitate this endosomal escape, allowing the genetic material to be released into the cytoplasm and subsequently transported to the nucleus for transcription (in the case of pDNA).[4]
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000 Micelles | ~10 | Not Reported | -2.7 ± 1.1 | [10] |
| DSPE-PEG2000/Soluplus (10:1 w/w) | 36.5 | 0.900 | -28.5 | [11] |
| DSPE-PEG2000/Soluplus (1:1 w/w) | 116.6 | 0.112 | -13.7 | [11] |
| cRGD-modified Cationic Liposomes | 150 ± 1.02 | Not Reported | +19.8 ± 0.249 | [12] |
Note: Data for this compound specific formulations were not available in the search results. The table presents data for similar DSPE-PEG formulations to provide a general understanding of expected physicochemical properties. Researchers should characterize their specific formulations.
Table 2: In Vitro Transfection Efficiency
| Cell Line | Vector | N/P Ratio | Transfection Efficiency vs. Lipofectamine 2000 | Reference |
| B16F10 | TAT-H6-K(C18)-YIGSR | 6 | 3.5 times higher | [4] |
| 293T | TAT-H6-K(C18)-YIGSR | 6 | 7 times higher | [4] |
N/P ratio refers to the molar ratio of nitrogen in the cationic lipid to phosphate in the DNA.
Experimental Protocols
Protocol 1: Formulation of this compound Liposomes for Gene Delivery
This protocol describes the preparation of YIGSR-targeted liposomes using the thin-film hydration and extrusion method.
Materials:
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., DOPE, Cholesterol)
-
DSPE-PEG1000
-
This compound
-
Chloroform
-
Hydration buffer (e.g., sterile nuclease-free water, PBS, or 5% dextrose solution)
-
Plasmid DNA or siRNA
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve the cationic lipid, helper lipid, DSPE-PEG1000, and this compound in chloroform. A suggested molar ratio is 50:40:5:5 (Cationic lipid:Helper lipid:DSPE-PEG1000:this compound), but this should be optimized for the specific application. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C). c. Reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask. d. Continue evaporation for at least 30 minutes after the film appears dry to ensure complete solvent removal. For residual solvent removal, the flask can be placed under high vacuum for 1-2 hours.
-
Hydration: a. Add the hydration buffer, pre-warmed to the same temperature as the water bath, to the flask containing the lipid film. b. Gently rotate the flask to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). This process can take 30-60 minutes.
-
Sonication: a. To reduce the size of the MLVs, sonicate the lipid suspension in a water bath sonicator for 5-10 minutes.
-
Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the liposome suspension to a syringe and pass it through the extruder 11-21 times. This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
Complexation with Genetic Material: a. Dilute the desired amount of plasmid DNA or siRNA in a suitable buffer. b. Add the liposome suspension to the diluted genetic material at the desired N/P ratio and mix gently. c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated lipoplexes using dynamic light scattering (DLS).[10][13] b. Encapsulation efficiency can be determined by separating the free genetic material from the lipoplexes using methods like gel retardation assay or ultracentrifugation, followed by quantification of the encapsulated material.
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format.
Materials:
-
Adherent cells (e.g., HeLa, MCF-7, B16F10)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
This compound lipoplexes (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: a. The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 8 x 10^4 cells/well). b. Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
Transfection: a. On the day of transfection, remove the culture medium from the wells and wash the cells once with PBS. b. For each well, prepare the transfection mixture by diluting the appropriate amount of lipoplexes (e.g., containing 0.5 µg of plasmid DNA) in serum-free medium to a final volume of 200-250 µL. c. Add the transfection mixture to the cells. d. Incubate the cells with the transfection mixture for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Post-Transfection: a. After the incubation period, remove the transfection mixture and replace it with fresh complete culture medium. b. Incubate the cells for 24-72 hours to allow for gene expression.
-
Assessment of Transfection Efficiency: a. If a reporter gene such as green fluorescent protein (GFP) is used, transfection efficiency can be visualized using a fluorescence microscope and quantified by flow cytometry. b. For other genes, expression can be assessed by quantitative real-time PCR (qRT-PCR) for mRNA levels or by Western blotting for protein levels.[14][15]
Protocol 3: In Vivo Gene Delivery in a Mouse Model
This protocol outlines a general procedure for systemic gene delivery in mice via tail vein injection. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound lipoplexes formulated in a biocompatible buffer (e.g., sterile PBS or 5% dextrose solution)
-
Mice (e.g., tumor-bearing xenograft model)
-
Insulin syringes (28-30 gauge)
-
Warming lamp or cage
Procedure:
-
Preparation of Lipoplexes for Injection: a. Ensure the lipoplex suspension is sterile and at room temperature. b. The final concentration should be adjusted to deliver the desired dose in a reasonable injection volume (e.g., 100-200 µL). A typical dose might range from 1-5 mg of DNA per kg of body weight, but this must be optimized.
-
Animal Preparation: a. Warm the mouse under a heat lamp or on a warming pad for a few minutes to dilate the tail veins, making injection easier. b. Place the mouse in a suitable restraint device.
-
Intravenous Injection: a. Disinfect the tail with an alcohol swab. b. Carefully insert the needle into one of the lateral tail veins. c. Slowly inject the lipoplex suspension.
-
Post-Injection Monitoring and Analysis: a. Monitor the animals for any adverse reactions. b. At a predetermined time point (e.g., 24, 48, or 72 hours post-injection), euthanize the mice. c. Harvest the target organs (e.g., tumor, liver, spleen, lungs). d. To assess gene expression, tissue samples can be processed for: i. Bioluminescence imaging: If a luciferase reporter gene is used, the whole organ or animal can be imaged after administration of luciferin. ii. qRT-PCR: To quantify mRNA expression levels in the tissue homogenates.[14][15] iii. Immunohistochemistry or Western blotting: To detect the expressed protein.
Mandatory Visualizations
References
- 1. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconsideration of the laminin receptor 67LR in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced gene transfection efficiency by use of peptide vectors containing laminin receptor-targeting sequence YIGSR - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocytosis of abiotic nanomaterials and nanobiovectors: Inhibition of membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. High-throughput evaluation of polymeric nanoparticles for tissue-targeted gene expression using barcoded plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput evaluation of polymeric nanoparticles for tissue-targeted gene expression using barcoded plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG1000-YIGSR in Cancer Cell Targeting
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides a comprehensive guide to the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-1000] conjugated to the YIGSR peptide (DSPE-PEG1000-YIGSR) for targeted cancer therapy. It includes detailed protocols for the formulation, characterization, and evaluation of YIGSR-modified nanoparticles, as well as an overview of the underlying biological mechanisms.
Introduction to this compound for Cancer Targeting
The pentapeptide YIGSR (Tyrosine-Isoleucine-Glycine-Serine-Arginine) is a sequence derived from the β1 chain of laminin, a major component of the basement membrane.[1] This peptide has been shown to exhibit anti-tumor and anti-metastatic properties.[2] this compound is a functionalized lipid used to incorporate the YIGSR targeting moiety onto the surface of liposomes and other nanoparticles. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as a lipid anchor, embedding into the nanoparticle's lipid bilayer. The PEG1000 (polyethylene glycol with a molecular weight of 1000 Da) acts as a hydrophilic spacer, extending the YIGSR peptide away from the nanoparticle surface to facilitate receptor binding and providing "stealth" characteristics to prolong circulation time.[3][4]
The primary target of the YIGSR peptide is the 67 kDa laminin receptor (67LR), which is overexpressed on the surface of various cancer cells.[1][2] The interaction between YIGSR and 67LR can trigger a cascade of intracellular events leading to the inhibition of tumor growth and metastasis.[1] By decorating drug-loaded nanoparticles with this compound, it is possible to achieve targeted delivery of chemotherapeutic agents to cancer cells, thereby enhancing therapeutic efficacy and reducing off-target toxicity.
Signaling Pathway of YIGSR-Mediated Cancer Cell Apoptosis
The binding of the YIGSR peptide to the 67 kDa laminin receptor (67LR) on cancer cells can initiate a signaling cascade that leads to programmed cell death (apoptosis). While the pathway is still under investigation, evidence suggests a mechanism involving the production of cyclic GMP (cGMP) and the subsequent activation of the PKCδ/acid sphingomyelinase (ASM) pathway.[1] This cascade ultimately results in the activation of caspases, the executioners of apoptosis.
Experimental Protocols
Formulation of YIGSR-Targeted Liposomes
This protocol describes the preparation of YIGSR-targeted liposomes encapsulating a model hydrophilic drug (e.g., Doxorubicin) using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG1000
-
This compound
-
Chloroform and Methanol
-
Doxorubicin HCl
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ammonium sulfate solution (250 mM)
-
Sephadex G-50 column
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Protocol:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG1000, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v). A common molar ratio is 55:40:4:1 (DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-YIGSR).
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC).
-
A thin, uniform lipid film should form on the inner surface of the flask. Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an ammonium sulfate solution (250 mM) by vortexing the flask at 60-65°C for 30 minutes. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-heated to 60-65°C.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to form small unilamellar vesicles (SUVs).
-
-
Drug Loading (Remote Loading):
-
Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with PBS (pH 7.4).
-
Prepare a solution of doxorubicin HCl in PBS.
-
Incubate the purified liposomes with the doxorubicin solution at 60°C for 1-2 hours. The ammonium sulfate gradient will drive the doxorubicin into the aqueous core of the liposomes.
-
-
Purification:
-
Remove unencapsulated doxorubicin by passing the liposome-drug mixture through another Sephadex G-50 column equilibrated with PBS.
-
Collect the fraction containing the doxorubicin-loaded liposomes.
-
-
Storage:
-
Store the final liposomal formulation at 4°C.
-
Physicochemical Characterization
Protocol:
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the liposome suspension in PBS to an appropriate concentration.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using Laser Doppler Velocimetry.
-
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the unencapsulated drug from the liposomes using size exclusion chromatography or ultracentrifugation.
-
Quantify the amount of encapsulated drug using a suitable method (e.g., UV-Vis spectrophotometry or HPLC) after lysing the liposomes with a detergent (e.g., Triton X-100).
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Mass of encapsulated drug / Total mass of drug) x 100
-
DL% = (Mass of encapsulated drug / Total mass of lipids) x 100
-
-
In Vitro Cell Binding and Uptake
Protocol for Competitive Binding Assay:
-
Cell Seeding: Seed cancer cells with high 67LR expression (e.g., HT-1080 fibrosarcoma) in 96-well plates and allow them to adhere overnight.
-
Competition:
-
Incubate the cells with a fixed concentration of fluorescently labeled YIGSR-targeted liposomes in the presence of increasing concentrations of free YIGSR peptide for 2-4 hours at 4°C (to inhibit internalization).
-
Include a control with no free YIGSR peptide.
-
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound liposomes.
-
Quantification: Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Analysis: Plot the fluorescence intensity against the concentration of free YIGSR peptide to determine the IC50 of binding.
Protocol for Cellular Uptake by Flow Cytometry:
-
Cell Seeding: Seed cells as described above.
-
Incubation: Incubate the cells with fluorescently labeled YIGSR-targeted liposomes and non-targeted liposomes (control) for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Harvesting: Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Analysis: Analyze the cell suspension by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of free drug, drug-loaded YIGSR-targeted liposomes, and drug-loaded non-targeted liposomes for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability and determine the IC50 values for each treatment group.
In Vivo Antitumor Efficacy Study
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells per mouse) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., saline, free drug, drug-loaded non-targeted liposomes, drug-loaded YIGSR-targeted liposomes).
-
Drug Administration: Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated as (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: Euthanize the mice when the tumor volume reaches a predetermined endpoint or at the end of the study. Excise the tumors for further analysis (e.g., histology, Western blot).
Data Presentation
Table 1: Physicochemical Characterization of YIGSR-Targeted Liposomes
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Non-Targeted Liposomes | 115 ± 5 | 0.15 ± 0.03 | -15 ± 2 | 92 ± 4 |
| YIGSR-Targeted Liposomes | 120 ± 6 | 0.17 ± 0.04 | -18 ± 3 | 90 ± 5 |
Data are presented as mean ± standard deviation and are representative examples from the literature. Actual values will vary based on the specific lipid composition and preparation method.[5][6][7][8]
Table 2: In Vitro Cytotoxicity of Doxorubicin Formulations
| Formulation | Cell Line | IC50 (µM) |
| Free Doxorubicin | HT-1080 | 0.5 ± 0.1 |
| Dox-Loaded Non-Targeted Liposomes | HT-1080 | 1.8 ± 0.3 |
| Dox-Loaded YIGSR-Targeted Liposomes | HT-1080 | 0.8 ± 0.2 |
IC50 values are representative and indicate the concentration of doxorubicin required to inhibit 50% of cell growth after 72 hours of incubation. The lower IC50 for the YIGSR-targeted liposomes compared to non-targeted liposomes suggests enhanced cellular uptake and cytotoxicity.[9][10]
Table 3: In Vivo Biodistribution of YIGSR-Targeted Nanoparticles
| Organ | Non-Targeted Nanoparticles (%ID/g) | YIGSR-Targeted Nanoparticles (%ID/g) |
| Tumor | 2.5 ± 0.8 | 6.1 ± 1.5 |
| Liver | 15.2 ± 3.1 | 12.8 ± 2.5 |
| Spleen | 8.9 ± 1.9 | 7.5 ± 1.6 |
| Kidneys | 3.1 ± 0.7 | 3.5 ± 0.9 |
| Lungs | 1.5 ± 0.4 | 1.8 ± 0.5 |
%ID/g represents the percentage of the injected dose per gram of tissue at 24 hours post-injection. The higher accumulation in the tumor for YIGSR-targeted nanoparticles indicates successful active targeting. Data are representative examples.[11][12][13]
Conclusion
This compound is a valuable tool for the development of targeted drug delivery systems for cancer therapy. By leveraging the overexpression of the 67 kDa laminin receptor on cancer cells, YIGSR-modified nanoparticles can selectively deliver therapeutic payloads to the tumor site, potentially leading to improved efficacy and reduced systemic toxicity. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to design, formulate, and evaluate YIGSR-targeted nanomedicines. Further optimization of the nanoparticle formulation and a deeper understanding of the YIGSR-mediated signaling pathways will continue to advance this promising approach in cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentapeptide YIGSR-mediated HT-1080 fibrosarcoma cells targeting of adriamycin encapsulated in sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Mediated In Vivo Tumor Targeting of Nanoparticles through Optimization in Single and Multilayer In Vitro Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of YIGSR Peptide to DSPE-PEG1000
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YIGSR peptide, a sequence derived from the laminin β1 chain, is a well-recognized motif involved in cell adhesion and migration.[1] Its ability to interact with cell surface receptors, such as integrins, makes it a valuable targeting ligand for drug delivery systems.[2][3] By conjugating YIGSR to lipid-based nanoparticles, researchers can enhance the specific delivery of therapeutic agents to target cells, potentially increasing efficacy and reducing off-target effects. This document provides a detailed protocol for the conjugation of a cysteine-terminated YIGSR peptide (Cys-YIGSR) to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-1000] (DSPE-PEG1000-Maleimide).
The conjugation chemistry is based on the reaction between the maleimide group of the DSPE-PEG1000 and the thiol group of the cysteine residue on the YIGSR peptide. This reaction forms a stable thioether bond, covalently linking the peptide to the lipid-PEG derivative. The resulting YIGSR-DSPE-PEG1000 conjugate can then be incorporated into liposomes or other lipid-based nanocarriers.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Cysteine-YIGSR (Cys-Tyr-Ile-Gly-Ser-Arg) | Custom Peptide Synthesis | >95% Purity |
| DSPE-PEG1000-Maleimide | Avanti Polar Lipids | 880125 |
| Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | 227056 |
| Phosphate-Buffered Saline (PBS), 10X, pH 7.4 | Thermo Fisher Scientific | AM9625 |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | 77720 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 |
| Trifluoroacetic Acid (TFA), HPLC Grade | Sigma-Aldrich | 302031 |
| Deionized Water (18.2 MΩ·cm) | Millipore | - |
Experimental Protocols
Reagent Preparation
-
Cys-YIGSR Stock Solution:
-
Allow the lyophilized Cys-YIGSR peptide to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Dissolve the peptide in a minimal amount of anhydrous DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Determine the exact concentration by UV-Vis spectrophotometry, if necessary.
-
-
DSPE-PEG1000-Maleimide Stock Solution:
-
Dissolve DSPE-PEG1000-Maleimide in anhydrous DMF to create a stock solution (e.g., 20 mg/mL).
-
-
Conjugation Buffer:
Peptide Reduction (Optional but Recommended)
Peptides containing cysteine can form disulfide bonds (cystine) during storage. This optional step ensures that the cysteine thiol group is available for reaction.
-
Dissolve the Cys-YIGSR peptide in the degassed conjugation buffer.
-
Add a 10-fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 30 minutes. TCEP is a non-thiol-containing reducing agent and does not need to be removed before the conjugation reaction.[6][7]
Conjugation of Cys-YIGSR to DSPE-PEG1000-Maleimide
-
In a clean reaction vial, add the Cys-YIGSR solution (either directly from the stock or after the reduction step).
-
Add the DSPE-PEG1000-Maleimide stock solution to the peptide solution to achieve a 10- to 20-fold molar excess of the maleimide lipid over the peptide.[6][8] The use of an organic co-solvent like DMF can help to solubilize the lipid.[9]
-
Ensure the final concentration of the reactants is sufficient to drive the reaction (e.g., final peptide concentration of 1-5 mg/mL).
-
Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.[8]
Purification of YIGSR-DSPE-PEG1000 Conjugate
The purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the conjugate from unreacted peptide and lipid.
-
HPLC System: A preparative HPLC system with a C18 column is recommended.
-
Mobile Phase A: Deionized water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Procedure:
-
Acidify the reaction mixture with a small amount of TFA to ensure compatibility with the mobile phase.
-
Inject the reaction mixture onto the C18 column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the product peak. The conjugate is expected to elute at a higher acetonitrile concentration than the free peptide due to the hydrophobicity of the DSPE lipid.
-
Critical Note on Hydrolysis: Avoid prolonged exposure to acidic conditions and high temperatures during HPLC purification, as this can lead to the hydrolysis of the ester bonds in the DSPE moiety.[9] It is advisable to neutralize the collected fractions with a buffer (e.g., phosphate buffer, pH 7.4) immediately after elution.[9]
-
Characterization of YIGSR-DSPE-PEG1000 Conjugate
-
Mass Spectrometry:
-
HPLC Analysis:
-
Assess the purity of the final product by analytical RP-HPLC. A single, sharp peak should be observed for the purified conjugate.
-
Lyophilization and Storage
-
Pool the pure fractions of the YIGSR-DSPE-PEG1000 conjugate.
-
Freeze the solution at -80°C.
-
Lyophilize the frozen sample for 24-48 hours until a dry powder is obtained.
-
Store the lyophilized conjugate at -20°C or colder in a desiccated container, protected from light, for long-term stability.[11][12]
Quantitative Data Summary
| Parameter | Cys-YIGSR Peptide | DSPE-PEG1000-Maleimide | YIGSR-DSPE-PEG1000 Conjugate |
| Molecular Weight (Approx.) | ~700 Da | ~1780 Da | ~2480 Da |
| HPLC Elution Profile | Earlier elution | Later elution | Intermediate to late elution |
| Mass Spec (Expected m/z) | [M+H]+ ≈ 701 | [M+Na]+ ≈ 1803 | [M+Na]+ ≈ 2503 |
Note: The exact molecular weights and elution times may vary depending on the specific synthesis and HPLC conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the conjugation of Cys-YIGSR to DSPE-PEG1000-Maleimide.
YIGSR Signaling Pathway
Caption: Simplified signaling pathway initiated by YIGSR peptide binding to integrin receptors.
References
- 1. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lyophilized liposomes as shelf items for the preparation of immunogenic liposome-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for DSPE-PEG1000-YIGSR Nanoparticle Preparation for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, characterization, and application of DSPE-PEG1000-YIGSR nanoparticles for targeted drug delivery. The YIGSR peptide, a sequence from the laminin β1 chain, targets the 67-kDa laminin receptor (LR) which is often overexpressed on the surface of various cancer cells. This targeted approach aims to enhance the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) is a phospholipid-polymer conjugate widely used in the formulation of stealth nanoparticles for drug delivery. The polyethylene glycol (PEG) layer provides a hydrophilic shield, prolonging circulation time by reducing opsonization and clearance by the reticuloendothelial system. Functionalizing the distal end of the PEG chain with the YIGSR peptide facilitates active targeting to cancer cells overexpressing the laminin receptor. Upon binding, these nanoparticles can be internalized, releasing their therapeutic payload directly into the target cells. This targeted strategy holds significant promise for improving cancer therapy.
Signaling Pathway and Experimental Workflow
The YIGSR peptide on the nanoparticle surface binds to the 67-kDa laminin receptor on cancer cells. This interaction can trigger downstream signaling pathways, including the induction of protein tyrosine phosphorylation, which may influence cellular processes such as adhesion and migration.[1] The experimental workflow encompasses the synthesis of the targeted nanoparticles, loading of a therapeutic agent, and subsequent in vitro and in vivo evaluation of their efficacy.
Caption: YIGSR-Laminin Receptor Signaling Pathway.
Caption: Experimental Workflow for Nanoparticle Development.
Experimental Protocols
Protocol for Conjugation of YIGSR Peptide to DSPE-PEG1000-NHS
This protocol describes the covalent conjugation of the amine-terminated YIGSR peptide to N-hydroxysuccinimide (NHS)-activated DSPE-PEG1000.
Materials:
-
DSPE-PEG1000-NHS
-
YIGSR peptide (custom synthesized with a free amine group)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
-
Magnetic stirrer and stir bar
-
Lyophilizer
Procedure:
-
Dissolution of Reactants:
-
Dissolve DSPE-PEG1000-NHS in anhydrous DMSO to a concentration of 10 mg/mL.
-
Dissolve the YIGSR peptide in PBS (pH 7.4) to a concentration of 5 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the YIGSR peptide solution to the DSPE-PEG1000-NHS solution at a molar ratio of 1.2:1 (peptide:lipid).
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa).
-
Dialyze against deionized water for 48 hours at 4°C, changing the water every 6-8 hours to remove unreacted peptide and byproducts.
-
-
Lyophilization:
-
Freeze the purified this compound solution at -80°C.
-
Lyophilize for 48-72 hours to obtain a white powder.
-
-
Storage: Store the lyophilized product at -20°C until use.
Protocol for Preparation of Doxorubicin-Loaded this compound Nanoparticles
This protocol utilizes the thin-film hydration method to prepare drug-loaded nanoparticles. Doxorubicin (DOX) is used as a model anticancer drug.
Materials:
-
This compound (synthesized as per Protocol 3.1)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Doxorubicin hydrochloride (DOX)
-
Chloroform and Methanol (4:1 v/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound, DSPC, and cholesterol in a chloroform:methanol (4:1 v/v) solvent mixture. A typical molar ratio is 5:55:40 (DSPE-PEG-YIGSR:DSPC:Cholesterol).
-
Add DOX to the lipid solution at a drug-to-lipid weight ratio of 1:10.
-
Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 1 hour. The volume of PBS should be calculated to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
-
Sonication and Filtration:
-
Sonicate the resulting suspension using a bath sonicator for 10-15 minutes to reduce the particle size and form a homogenous nano-suspension.
-
Filter the nanoparticle solution through a 0.22 µm syringe filter to remove any larger aggregates.
-
-
Purification:
-
Remove unencapsulated DOX by dialysis against PBS (pH 7.4) for 24 hours at 4°C.
-
-
Storage: Store the prepared nanoparticles at 4°C.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the nanoparticles on cancer cells overexpressing the laminin receptor.
Materials:
-
Laminin receptor-overexpressing cancer cell line (e.g., human colon cancer cell lines, melanoma cell lines like A375SM)[2][3]
-
Complete cell culture medium
-
This compound-DOX nanoparticles
-
Free Doxorubicin (as a positive control)
-
Blank this compound nanoparticles (as a negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Treatment:
-
Prepare serial dilutions of free DOX, DOX-loaded nanoparticles, and blank nanoparticles in complete culture medium.
-
Replace the medium in the wells with 100 µL of the prepared dilutions. Include untreated cells as a control.
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) values for free DOX and the nanoparticle formulations.
-
Protocol for In Vivo Tumor Targeting Study
This protocol evaluates the tumor-targeting ability of the nanoparticles in a xenograft mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Laminin receptor-overexpressing cancer cells
-
Fluorescently labeled this compound nanoparticles (e.g., labeled with a near-infrared dye like Cy5.5)
-
In vivo imaging system (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Xenograft Model:
-
Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a volume of approximately 100-150 mm³.
-
-
Nanoparticle Administration:
-
Administer the fluorescently labeled nanoparticles intravenously via the tail vein at a specified dose (e.g., 10 mg/kg).
-
-
In Vivo Imaging:
-
At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection, anesthetize the mice and acquire fluorescence images using an IVIS.
-
-
Ex Vivo Imaging:
-
At the final time point, euthanize the mice and dissect the major organs (heart, liver, spleen, lungs, kidneys) and the tumor.
-
Arrange the organs and tumor in the imaging system and acquire ex vivo fluorescence images to quantify nanoparticle accumulation.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and organs to quantify the fluorescence intensity.
-
Express the data as the percentage of injected dose per gram of tissue (%ID/g).
-
Quantitative Data Summary
The following tables summarize expected quantitative data for this compound nanoparticles based on typical results from similar nanoparticle systems. Actual results may vary depending on the specific drug and experimental conditions.
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Blank Nanoparticles | 100 ± 10 | < 0.2 | -15 ± 5 |
| DOX-Loaded Nanoparticles | 110 ± 15 | < 0.2 | -12 ± 5 |
Table 2: Drug Loading and In Vitro Release
| Formulation | Encapsulation Efficiency (%) | Drug Loading (%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| DOX-Loaded Nanoparticles | > 90 | ~9 | ~20% | ~50% |
Table 3: In Vitro Cytotoxicity (IC50 values in µg/mL)
| Cell Line | Free DOX | DOX-Loaded Nanoparticles |
| Laminin Receptor-Positive Cells | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Laminin Receptor-Negative Cells | 0.4 ± 0.08 | 0.6 ± 0.1 |
Table 4: In Vivo Tumor Accumulation (%ID/g at 24h post-injection)
| Formulation | Tumor | Liver | Spleen |
| Non-Targeted Nanoparticles | 3.5 ± 0.8 | 15 ± 3 | 8 ± 2 |
| YIGSR-Targeted Nanoparticles | 8.0 ± 1.5 | 12 ± 2.5 | 6 ± 1.5 |
Conclusion
This compound nanoparticles represent a promising platform for the targeted delivery of anticancer drugs. The protocols provided herein offer a detailed framework for the synthesis, characterization, and evaluation of these nanoparticles. The ability to specifically target cancer cells overexpressing the laminin receptor has the potential to significantly improve therapeutic outcomes by increasing drug concentration at the tumor site and reducing systemic toxicity. Further optimization of the formulation and drug release characteristics may lead to the development of highly effective and personalized cancer therapies.
References
Application Notes and Protocols for Loading Drugs into DSPE-PEG1000-YIGSR Micelles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of therapeutic agents within 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)1000] (DSPE-PEG1000) micelles functionalized with the YIGSR peptide. The YIGSR peptide, derived from the laminin β1 chain, serves as a targeting ligand for the 67kDa laminin receptor and certain integrins, which are often overexpressed on the surface of various cancer cells and endothelial cells of tumor neovasculature. The methodologies outlined below are foundational for the development of targeted nanomedicines.
Introduction to DSPE-PEG1000-YIGSR Micelles
DSPE-PEG1000 is an amphiphilic polymer that self-assembles in aqueous solutions to form micelles. These micelles possess a hydrophobic core composed of the DSPE lipid tails, which is ideal for encapsulating poorly water-soluble drugs, and a hydrophilic PEG1000 corona that provides a "stealth" characteristic, reducing recognition by the reticuloendothelial system and prolonging circulation time. The conjugation of the YIGSR peptide to the distal end of the PEG chain facilitates active targeting to cells expressing the corresponding receptors, thereby enhancing drug delivery to the site of action and potentially reducing off-target toxicity.
Drug Loading Methodologies
The choice of drug loading method is critical and depends on the physicochemical properties of the drug to be encapsulated. The most common and effective methods for loading hydrophobic drugs into the core of this compound micelles are the thin-film hydration method and the dialysis method.
Thin-Film Hydration Method
This is a widely used technique for encapsulating hydrophobic drugs. It involves the dissolution of the this compound and the drug in a common organic solvent, followed by the evaporation of the solvent to form a thin film. Subsequent hydration of this film with an aqueous buffer leads to the self-assembly of the polymer into drug-loaded micelles.
Dialysis Method
In the dialysis method, the polymer and drug are dissolved in a water-miscible organic solvent. This solution is then dialyzed against an aqueous buffer. The gradual removal of the organic solvent and its replacement with the aqueous phase induces the self-assembly of the polymer into micelles with the drug entrapped in the hydrophobic core.
Quantitative Data on Drug Loading
| Drug | Polymer Composition | Drug:Polymer (w/w) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Micelle Size (nm) | PDI | Reference |
| Paclitaxel | DSPE-PEG5000 | 1:10 | Not Reported | ~95% | ~70 | <0.2 | [1][2][3] |
| Doxorubicin | DSPE-PEG2000 / TPGS | 1:6 | 6.14% | 81.8% | ~17 | <0.2 | |
| Curcumin | DSPE-PEG2000 / TPGS | 1:24 | 9.82% | 86.4% | ~17 | <0.2 | |
| Asulacrine | DSPE-PEG2000 / TPGS | 1:10 | Not Reported | ~94.12% | ~18.5 | <0.2 |
PDI: Polydispersity Index
Experimental Protocols
Protocol 1: Drug Loading using the Thin-Film Hydration Method
Materials:
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Organic solvent (e.g., Chloroform, Methanol, or a mixture thereof)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug at a predetermined molar or weight ratio in the selected organic solvent in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.
-
Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the DSPE lipid (e.g., 60°C).
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution. Sonication in a water bath or extrusion through polycarbonate membranes can be used to reduce the particle size and achieve a narrow size distribution.
-
Sterilization: Allow the micelle solution to cool to room temperature and filter it through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.
-
Storage: Store the final formulation at 4°C.
Protocol 2: Characterization of Drug-Loaded Micelles
4.2.1. Determination of Particle Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure: Dilute the micelle solution with the appropriate buffer. Perform measurements to determine the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential. A PDI value below 0.3 is generally considered acceptable for a homogenous population of micelles.
4.2.2. Quantification of Drug Loading Content and Encapsulation Efficiency:
-
Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.
-
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using methods such as dialysis, ultrafiltration, or size exclusion chromatography.
-
Quantification of Free Drug: Measure the concentration of the free, unencapsulated drug in the filtrate or dialysate.
-
Quantification of Total Drug: Disrupt a known volume of the micelle solution using a suitable organic solvent (e.g., methanol or DMSO) to release the encapsulated drug. Measure the total drug concentration in this disrupted solution.
-
Calculations:
-
Drug Loading Content (DLC %): (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
Encapsulation Efficiency (EE %): (Weight of drug in micelles / Total weight of drug used) x 100
-
-
Visualizations
Signaling Pathway of YIGSR-Targeted Micelles
The YIGSR peptide on the micelle surface primarily interacts with the 67kDa laminin receptor and integrins on the target cell surface. This interaction can trigger downstream signaling cascades that may influence cell adhesion, proliferation, and survival.
Caption: YIGSR-mediated cell signaling pathway.
Experimental Workflow for Micelle Preparation and Characterization
The following diagram illustrates the general workflow for the preparation and characterization of drug-loaded this compound micelles using the thin-film hydration method.
References
- 1. Optimization of Weight Ratio for DSPE-PEG/TPGS Hybrid Micelles to Improve Drug Retention and Tumor Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation in vitro and in vivo of docetaxel loaded mixed micelles for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG-oligocholic acid telodendrimer micelles for the targeted delivery of doxorubicin to B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with DSPE-PEG1000-YIGSR Labeled Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of DSPE-PEG1000-YIGSR labeled nanoparticles in preclinical in vivo imaging. These nanoparticles are designed for targeted delivery to cells overexpressing the 67-kDa laminin receptor (67LR), a receptor frequently upregulated in various cancer cells. The core components of these nanoparticles are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) with a molecular weight of 1000 Da, and the YIGSR peptide. The DSPE-PEG1000 provides a hydrophilic and biocompatible "stealth" coating that helps to reduce clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[1][2] The YIGSR peptide, a sequence derived from the β1 chain of laminin, acts as a targeting ligand by binding with high affinity to the 67LR.[3][4] This targeted approach enhances the accumulation of the nanoparticles at the tumor site, improving the signal-to-noise ratio for imaging applications.
These nanoparticles can be loaded with various imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), enabling the non-invasive visualization of tumors and the assessment of treatment efficacy. The protocols outlined below will guide the user through the synthesis, characterization, and in vivo application of these targeted nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoparticles
| Parameter | Typical Value | Method of Analysis |
| Hydrodynamic Diameter | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 mV to -30 mV | Zeta Potential Analyzer |
| Morphology | Spherical | Transmission Electron Microscopy (TEM) |
Note: The exact values may vary depending on the specific formulation and the encapsulated imaging agent.
Table 2: Representative In Vivo Biodistribution of PEGylated Nanoparticles in Tumor-Bearing Mice (24 hours post-injection)
| Organ | Percent Injected Dose per Gram of Tissue (%ID/g) |
| Tumor | 5 - 15 |
| Liver | 10 - 40 |
| Spleen | 5 - 20 |
| Kidneys | 2 - 5 |
| Lungs | 1 - 3 |
| Heart | < 1 |
| Blood | < 1 |
This table presents a summary of typical biodistribution data for PEGylated nanoparticles.[5][6] The specific distribution of this compound nanoparticles may vary. Higher tumor accumulation is expected due to active targeting.
Experimental Protocols
Protocol 1: Synthesis of this compound Labeled Nanoparticles (Emulsion-Solvent Evaporation Method)
Materials:
-
DSPE-PEG1000-NHS (N-Hydroxysuccinimide)
-
YIGSR peptide with a free amine group
-
Imaging agent (e.g., a near-infrared fluorescent dye)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (4% w/v)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 10 kDa)
-
Ultra-pure water
Procedure:
-
Conjugation of YIGSR to DSPE-PEG1000:
-
Dissolve DSPE-PEG1000-NHS and a molar excess of YIGSR peptide in anhydrous DMSO.
-
Add a small amount of TEA to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
Dialyze the mixture against ultra-pure water for 48 hours to remove unreacted peptide and DMSO, then lyophilize to obtain this compound.
-
-
Nanoparticle Formulation:
-
Dissolve PLGA, the imaging agent, and the this compound conjugate in DCM to form the organic phase.
-
Add the organic phase dropwise to the aqueous PVA solution while sonicating on ice to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for 4-6 hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet three times with ultra-pure water to remove excess PVA.
-
Resuspend the final nanoparticle pellet in sterile phosphate-buffered saline (PBS) for further use.
-
Protocol 2: Characterization of Nanoparticles
1. Size and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension in ultra-pure water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.
-
Measure the surface charge (zeta potential) using the same instrument or a dedicated zeta potential analyzer.
2. Morphology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample with a suitable agent (e.g., uranyl acetate).
-
Image the grid using a Transmission Electron Microscope (TEM).
3. Quantification of Peptide Conjugation:
-
Utilize a suitable assay, such as a BCA protein assay or HPLC, to determine the amount of YIGSR peptide conjugated to the nanoparticles.
Protocol 3: In Vivo Imaging in a Murine Tumor Model
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
This compound labeled nanoparticles suspended in sterile PBS.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., for fluorescence or MR imaging).
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a pre-injection baseline image of the mouse.
-
Administer the nanoparticle suspension via intravenous (tail vein) injection (a typical dose is 10-20 mg/kg).[6]
-
At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection, anesthetize the mouse and perform whole-body imaging.[4][7]
-
After the final imaging time point, euthanize the mouse according to institutional guidelines.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm the in vivo signal and for biodistribution analysis.[8]
-
Quantify the fluorescence intensity or signal from the regions of interest (ROI) in both the in vivo and ex vivo images.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo tumor-targeted dual-modal fluorescence/CT imaging using a nanoprobe co-loaded with an aggregation-induced emission dye and gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Fluorescence Imaging of Nanoparticles in Tumor-Bearing Mice Post-PDT [bio-protocol.org]
- 8. Bio-distribution Studies [bio-protocol.org]
Application Notes and Protocols for DSPE-PEG1000-YIGSR in Enhanced Cellular Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSPE-PEG1000-YIGSR is a functionalized lipid wherein 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is conjugated to a polyethylene glycol (PEG) spacer (with an average molecular weight of 1000 Da), which is terminally linked to the pentapeptide YIGSR (Tyrosine-Isoleucine-Glycine-Serine-Arginine). This engineered molecule is designed to spontaneously incorporate into lipid bilayers of liposomes or cell membranes, or to self-assemble on hydrophobic surfaces, presenting the bioactive YIGSR peptide to the extracellular environment. The YIGSR sequence is a well-characterized motif from the laminin-1 β1 chain that plays a crucial role in mediating cell adhesion. By mimicking this natural extracellular matrix (ECM) component, this compound provides a powerful tool for enhancing the adhesion and spreading of various cell types in vitro. This has significant applications in tissue engineering, drug delivery, and the development of more physiologically relevant cell-based assays.
The YIGSR peptide primarily interacts with the 67 kDa laminin receptor (67LR) and certain integrins, such as α6β1, initiating intracellular signaling cascades that promote cell attachment, spreading, and cytoskeletal organization.[1][2][3] The DSPE-PEG component serves as a versatile anchor, allowing for the stable presentation of the YIGSR peptide on a variety of substrates. The PEG1000 spacer provides flexibility and reduces steric hindrance, ensuring optimal accessibility of the peptide for receptor binding.
Mechanism of Action: YIGSR-Mediated Signaling Pathway
The binding of the YIGSR peptide to its cell surface receptors, primarily the 67LR and integrins, triggers a signaling cascade that culminates in enhanced cellular adhesion and spreading. A key mediator in this pathway is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction.[1][2] Upon ligand binding, FAK is recruited to focal adhesion sites and undergoes autophosphorylation, creating docking sites for other signaling proteins. This leads to the activation of downstream pathways that regulate actin polymerization, cytoskeletal rearrangement, and the formation of stable focal adhesions, which are critical for firm cellular attachment.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from the experimental protocols described below. These values are illustrative and will vary depending on the cell type, this compound concentration, and incubation time.
| Parameter | Control Surface (e.g., Tissue Culture Plastic) | This compound Coated Surface | Method of Quantification |
| Cell Adhesion (%) | 40 - 60% | 80 - 95% | Crystal Violet Staining |
| Cell Spreading Area (µm²) | 500 - 800 | 1200 - 2000 | Image Analysis of Phalloidin-Stained Cells |
| Number of Focal Adhesions per Cell | 5 - 10 | 20 - 40 | Immunofluorescence of Vinculin/Paxillin |
| FAK Phosphorylation (Fold Change) | 1.0 | 2.5 - 4.0 | Western Blot / ELISA |
Experimental Protocols
The following protocols provide a detailed methodology for utilizing this compound to enhance cellular adhesion in vitro.
Protocol 1: Preparation of this compound Coated Surfaces
Materials:
-
This compound
-
Tissue culture-treated multi-well plates (e.g., 96-well or 24-well)
-
Phosphate Buffered Saline (PBS), sterile
-
Bovine Serum Albumin (BSA), sterile-filtered
Procedure:
-
Reconstitution of this compound: Prepare a stock solution of this compound in sterile PBS at a concentration of 1 mg/mL. Gently vortex or sonicate briefly to ensure complete dissolution.
-
Preparation of Coating Solution: Dilute the stock solution to a final working concentration (e.g., 10-100 µg/mL) in sterile PBS. The optimal concentration should be determined empirically for each cell type.
-
Coating of Culture Wells: Add a sufficient volume of the coating solution to each well to cover the surface (e.g., 50 µL for a 96-well plate, 250 µL for a 24-well plate).
-
Incubation: Incubate the plates at 37°C for 2-4 hours or overnight at 4°C in a humidified chamber to allow for the adsorption of the lipid-peptide conjugate to the plastic surface.
-
Washing: Gently aspirate the coating solution and wash the wells twice with sterile PBS to remove any unbound this compound.
-
Blocking (Optional but Recommended): To prevent non-specific cell adhesion, add a blocking solution of 1% heat-inactivated BSA in PBS to each well and incubate for 30-60 minutes at 37°C.
-
Final Wash: Aspirate the blocking solution and wash the wells once more with sterile PBS. The plates are now ready for cell seeding.
Protocol 2: Cell Adhesion Assay (Crystal Violet Staining)
Materials:
-
This compound coated and control plates (from Protocol 1)
-
Cell suspension of interest in appropriate culture medium
-
PBS
-
Methanol (100%)
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Resuspend the cells in serum-free or low-serum medium and seed them into the coated and control wells at a desired density (e.g., 1-5 x 10⁴ cells per well for a 96-well plate).
-
Adhesion Incubation: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 30-90 minutes) to allow for cell attachment.
-
Removal of Non-Adherent Cells: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells by adding 100 µL of cold methanol to each well and incubating for 15 minutes at room temperature.
-
Staining: Aspirate the methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the wells with tap water until the excess stain is removed.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Quantification: Measure the absorbance at 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Protocol 3: Cell Spreading and Focal Adhesion Analysis (Immunofluorescence)
Materials:
-
This compound coated and control coverslips (prepared similarly to Protocol 1)
-
Cell suspension
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Triton X-100 (0.1% in PBS) for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a focal adhesion protein (e.g., anti-Vinculin or anti-Paxillin)
-
Fluorescently-labeled secondary antibody
-
Fluorescently-labeled Phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Incubation: Seed cells onto the coated and control coverslips and incubate for a sufficient time to allow for spreading (e.g., 2-4 hours).
-
Fixation: Gently wash the coverslips with PBS and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with the primary antibody (e.g., anti-Vinculin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash with PBS and then incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled Phalloidin (to visualize the actin cytoskeleton and cell spreading) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify cell spreading area and the number of focal adhesions per cell using image analysis software (e.g., ImageJ).
Conclusion
This compound is a valuable tool for researchers seeking to create more physiologically relevant in vitro cell culture environments. By presenting the YIGSR peptide in a stable and accessible manner, it effectively enhances cellular adhesion, spreading, and the formation of focal adhesions. The protocols provided herein offer a comprehensive guide for the application of this functionalized lipid in cell-based assays, enabling a more accurate and reproducible assessment of cell-substrate interactions. These methodologies are broadly applicable across various fields, including biomaterial development, cancer research, and regenerative medicine.
References
Application of DSPE-PEG1000-YIGSR in Neurological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-1000] conjugated to the YIGSR peptide (DSPE-PEG1000-YIGSR) is a functionalized phospholipid designed for targeted drug delivery in neurological research. This molecule self-assembles into micelles or can be incorporated into liposomal formulations, creating nanoparticles capable of traversing the blood-brain barrier (BBB) and delivering therapeutic payloads to specific cells within the central nervous system (CNS).
The YIGSR peptide is a pentapeptide (Tyr-Ile-Gly-Ser-Arg) derived from the β1 chain of laminin, a major component of the basement membrane. It specifically binds to the 67 kDa laminin receptor (67LR), which is expressed on various cell types, including endothelial cells of the BBB and neurons.[1][2] This targeted binding facilitates receptor-mediated transcytosis across the BBB and subsequent uptake by neuronal cells.
Mechanism of Action
The therapeutic potential of this compound-based nanoparticles in neurological research stems from a dual-function mechanism:
-
Enhanced Bioavailability and Circulation: The DSPE-PEG1000 component provides a hydrophilic shell that sterically stabilizes the nanoparticle, reducing opsonization and clearance by the reticuloendothelial system. This "stealth" characteristic prolongs the circulation half-life of the encapsulated therapeutic agent, increasing its opportunity to reach the target site.
-
Targeted Delivery to the CNS: The YIGSR peptide acts as a targeting ligand, binding to the 67LR on brain endothelial cells. This interaction is hypothesized to trigger receptor-mediated endocytosis, allowing the nanoparticle to be transported across the BBB. Once in the brain parenchyma, the YIGSR ligand can further target neurons and other cells expressing the 67LR, leading to enhanced cellular uptake of the therapeutic cargo.[1][2]
Applications in Neurological Research
This compound is a versatile tool for the targeted delivery of a wide range of therapeutic and diagnostic agents in the context of various neurological disorders:
-
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's): Encapsulation of neuroprotective agents, anti-inflammatory drugs, or gene therapies within YIGSR-functionalized nanoparticles could enhance their delivery to affected brain regions, potentially slowing disease progression.
-
Ischemic Stroke: Targeted delivery of thrombolytic agents or neuroprotective compounds to the ischemic penumbra could improve therapeutic outcomes and reduce off-target side effects.
-
Brain Tumors: YIGSR-targeted nanoparticles can be used to deliver chemotherapeutic agents across the BBB to gliomas and other brain tumors that overexpress the laminin receptor.
-
Neuroinflammation: Delivery of anti-inflammatory molecules to activated microglia and astrocytes can be explored for conditions like multiple sclerosis and traumatic brain injury.
-
Diagnostics: Conjugation of imaging agents to this compound nanoparticles can enable targeted imaging of the brain for diagnostic purposes.
Data Presentation
The following tables present representative, hypothetical quantitative data for this compound nanoparticles, based on typical findings for similar peptide-targeted brain delivery systems.
Table 1: Physicochemical Properties of this compound Micelles
| Parameter | Value |
| Particle Size (Diameter, nm) | 20 ± 5 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -5 ± 2 |
| Drug Loading Capacity (%) | 5 - 10 |
| Encapsulation Efficiency (%) | > 90 |
*Dependent on the physicochemical properties of the encapsulated drug.
Table 2: In Vitro Blood-Brain Barrier Transmigration
| Nanoparticle Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Free Drug | 0.5 ± 0.2 |
| DSPE-PEG1000 Micelles (non-targeted) | 1.2 ± 0.4 |
| This compound Micelles (targeted) | 5.8 ± 1.5 |
Table 3: In Vivo Biodistribution in a Mouse Model (24h post-injection)
| Organ | DSPE-PEG1000 Micelles (%ID/g) | This compound Micelles (%ID/g) |
| Brain | 0.1 ± 0.05 | 0.8 ± 0.2 |
| Liver | 15 ± 3 | 12 ± 2.5 |
| Spleen | 8 ± 2 | 6 ± 1.5 |
| Kidneys | 5 ± 1 | 4 ± 1 |
| Lungs | 2 ± 0.5 | 1.8 ± 0.4 |
*%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Formulation of this compound Micelles by Thin-Film Hydration
This protocol describes the formulation of drug-loaded this compound micelles.
Materials:
-
This compound
-
DSPE-PEG1000 (for adjusting ligand density, optional)
-
Therapeutic drug (hydrophobic)
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
0.22 µm syringe filter
Procedure:
-
Dissolution: Dissolve this compound and the therapeutic drug in chloroform in a round-bottom flask. A typical molar ratio is 1:0.5 (lipid to drug), but this should be optimized.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the glass transition temperature of the lipid and drug, until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and gently rotating it. The final lipid concentration should be determined based on the desired dosage.
-
Micelle Formation: Sonicate the suspension in a water bath sonicator for 10-15 minutes, or until the solution becomes clear, indicating the formation of micelles.
-
Sterilization: Filter the micelle solution through a 0.22 µm syringe filter to remove any large aggregates and to sterilize the formulation.
-
Characterization: Characterize the micelles for particle size, polydispersity index, zeta potential, drug loading capacity, and encapsulation efficiency using standard techniques (e.g., Dynamic Light Scattering, High-Performance Liquid Chromatography).
Protocol 2: In Vitro Blood-Brain Barrier Transmigration Assay
This protocol uses a well-established in vitro BBB model to assess the ability of this compound micelles to cross the endothelial barrier.
Materials:
-
bEnd.3 cells (mouse brain endothelial cell line)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound micelles (formulated with a fluorescent marker or fluorescently labeled drug)
-
Control nanoparticles (non-targeted DSPE-PEG1000 micelles)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed bEnd.3 cells onto the apical side of the Transwell® inserts and culture until a confluent monolayer is formed, with high transendothelial electrical resistance (TEER) values, indicative of tight junction formation.
-
Treatment: Replace the medium in the apical chamber with fresh medium containing the this compound micelles or control nanoparticles at a predetermined concentration.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator.
-
Sampling: At various time points (e.g., 1, 2, 4, 6, and 24 hours), collect samples from the basolateral chamber.
-
Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of transport of the nanoparticles across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.
Protocol 3: In Vivo Biodistribution Study in a Mouse Model
This protocol describes a general procedure to evaluate the biodistribution of this compound micelles in a mouse model.
Materials:
-
Healthy adult mice (e.g., C57BL/6)
-
This compound micelles labeled with a near-infrared (NIR) dye or a radiolabel
-
Control nanoparticles (non-targeted DSPE-PEG1000 micelles with the same label)
-
In vivo imaging system (for NIR dye) or gamma counter (for radiolabel)
-
Anesthesia
Procedure:
-
Animal Groups: Divide the mice into experimental groups (e.g., targeted micelles, non-targeted micelles, free dye/label).
-
Injection: Intravenously inject the mice with the respective formulations via the tail vein.
-
In Vivo Imaging (Optional): At various time points post-injection, anesthetize the mice and perform whole-body imaging using an in vivo imaging system to visualize the biodistribution of the NIR-labeled nanoparticles.
-
Tissue Harvesting: At a predetermined endpoint (e.g., 24 hours post-injection), euthanize the mice and perfuse with saline to remove blood from the organs.
-
Organ Collection: Carefully dissect and collect major organs (brain, liver, spleen, kidneys, lungs, heart).
-
Quantification:
-
For NIR-labeled nanoparticles, homogenize the tissues and measure the fluorescence intensity.
-
For radiolabeled nanoparticles, weigh the tissues and measure the radioactivity using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: YIGSR-mediated signaling pathway in a neuron.
Caption: Experimental workflow for evaluating this compound nanoparticles.
References
Troubleshooting & Optimization
Technical Support Center: DSPE-PEG1000-YIGSR Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of DSPE-PEG1000-YIGSR liposomes. Our goal is to help you improve the stability and performance of your liposomal formulations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Liposome Aggregation | Insufficient Steric Hindrance: The molar percentage of this compound may be too low to provide an adequate protective layer.[1][2] | Increase the molar percentage of this compound in your formulation. A common starting point is 5 mol%, but optimization may be required.[1] |
| Inadequate Surface Charge: A low zeta potential can lead to a lack of electrostatic repulsion between liposomes.[1][3] | Incorporate a charged lipid (e.g., a small percentage of a cationic or anionic lipid) into your formulation to increase the absolute value of the zeta potential to greater than ±20 mV.[1] | |
| Improper Storage Conditions: Storing liposomes near their phase transition temperature can cause instability and fusion.[1][4] | Store liposome suspensions at 4°C for long-term stability.[1] If freezing is necessary, use cryoprotectants to prevent damage during freeze-thaw cycles.[4] | |
| High Ionic Strength of Buffer: High salt concentrations can screen surface charges, reducing electrostatic repulsion and leading to aggregation. | Use a buffer with a lower ionic strength. Dialysis or buffer exchange can be performed to adjust the final formulation buffer. | |
| Premature Drug Leakage | High Membrane Fluidity: The lipid bilayer may not be rigid enough at the experimental temperature, leading to the leakage of the encapsulated drug.[1] | Incorporate cholesterol (typically 30-40 mol%) to increase membrane rigidity and reduce permeability.[1][5] Select a main phospholipid with a high phase transition temperature (Tm) for better stability at physiological temperatures.[5] |
| Disruption of Bilayer by High Drug Load: An excessive drug-to-lipid ratio can disrupt the integrity of the lipid bilayer.[5] | Optimize and potentially reduce the drug-to-lipid ratio during the formulation process. | |
| Instability of PEG-Lipid Anchor: The linkage between PEG and the lipid can be unstable, leading to the loss of the protective PEG coating.[6] | Ensure the use of a stable linkage, such as a carbamate or amide linkage, between the PEG and the DSPE. The succinate linkage has been found to be more labile.[6] | |
| Low Encapsulation Efficiency | Inefficient Loading Method: Passive loading methods often result in low encapsulation for hydrophilic drugs.[1] | For hydrophilic drugs, consider using active loading methods, such as creating a pH or ammonium sulfate gradient, to significantly improve encapsulation efficiency.[1] |
| Suboptimal Formulation for Lipophilic Drugs: The lipid composition may not be ideal for retaining a lipophilic drug within the bilayer. | For lipophilic drugs, ensure they are added during the initial lipid film formation step. The lipid composition can be adjusted to improve drug solubility within the bilayer. | |
| Formation of Micelles instead of Liposomes: Excessively high concentrations of DSPE-PEG can favor the formation of micelles over liposomes, which have a smaller internal aqueous volume.[5] | Optimize the concentration of DSPE-PEG; typically, 5-10 mol% is used for liposomal formulations.[5] | |
| Variability in Particle Size | Inconsistent Preparation Method: Variations in the thin-film hydration, extrusion, or sonication process can lead to inconsistent liposome sizes.[1] | Ensure the lipid film is thin and evenly distributed before hydration. Standardize the number of extrusion cycles and maintain a consistent temperature above the lipid Tm during extrusion.[1][7] |
| Anomalous Size Behavior with DSPE-PEG: Some studies have observed an unusual peak in liposome size at around 7 ± 2 mol% of DSPE-PEG.[2][8] | Consider formulating with DSPE-PEG concentrations above or below this specific range to achieve a more consistent and desired particle size. |
Frequently Asked Questions (FAQs)
Q1: What is the role of DSPE-PEG1000 in the stability of YIGSR-liposomes?
DSPE-PEG1000 is a lipid-polymer conjugate that provides steric stabilization to the liposomes.[9][10] The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, embedding itself within the liposome's bilayer, while the hydrophilic PEG1000 (polyethylene glycol with a molecular weight of 1000 Da) chain extends into the aqueous environment.[2] This PEG layer creates a physical barrier that prevents liposomes from aggregating and reduces their uptake by the reticuloendothelial system (RES), thereby prolonging their circulation time in vivo.[1][11]
Q2: How does the YIGSR peptide affect the stability of the liposomes?
The conjugation of the YIGSR peptide to the distal end of the DSPE-PEG1000 can potentially influence the overall stability. While the primary role of YIGSR is for targeted delivery, the addition of this peptide can alter the surface properties of the liposomes. It is important to control the density of the YIGSR peptide on the liposome surface, as a very high density may compromise the steric protection afforded by the PEG layer, potentially leading to increased clearance or aggregation.[12]
Q3: What are the ideal storage conditions for this compound liposomes?
For optimal long-term stability, this compound liposome formulations should generally be stored at 4°C.[1] Freezing at -20°C or below can be an option, but it often requires the addition of cryoprotectants (e.g., sucrose, trehalose) to prevent damage to the liposome structure during freeze-thaw cycles.[4] It is also crucial to protect the formulation from light to prevent lipid peroxidation.
Q4: How can I assess the stability of my this compound liposomes?
Liposome stability should be evaluated based on both physical and chemical characteristics over time.[13]
-
Physical Stability: Monitor changes in particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[13][14] Aggregation will be indicated by an increase in particle size and PDI.
-
Chemical Stability: Assess drug leakage by separating the free drug from the encapsulated drug using techniques like size exclusion chromatography or dialysis, followed by quantification of the drug.[15][16] Lipid integrity can be monitored by techniques such as thin-layer chromatography (TLC) to detect lipid degradation.[14]
Q5: What impact does the length of the PEG chain have on liposome stability?
The length of the PEG chain is a critical factor. While this guide focuses on PEG1000, it's important to note that longer PEG chains (e.g., PEG2000) generally provide a more effective steric barrier, leading to longer circulation times.[5][11] However, very long PEG chains might also hinder the interaction of the targeting ligand (YIGSR) with its receptor.[17] The choice of PEG length is therefore a balance between achieving optimal stability and maintaining targeting efficiency.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar this compound liposomes with a defined size.
Materials:
-
Primary phospholipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Chloroform and Methanol (or other suitable organic solvent mixture)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: a. Dissolve the primary phospholipid, cholesterol, and this compound in a chloroform/methanol mixture in a round-bottom flask at the desired molar ratio. b. If encapsulating a lipophilic drug, add it at this stage. c. Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. d. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[2]
-
Hydration: a. Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle shaking at a temperature above the phase transition temperature (Tm) of the primary lipid. This will result in the formation of multilamellar vesicles (MLVs).[2]
-
Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[1] b. Equilibrate the extruder to a temperature above the lipid phase transition temperature.[1] c. Load the MLV suspension into one of the extruder syringes. d. Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[1] e. The resulting translucent suspension contains unilamellar liposomes of a size close to the membrane pore size.[1]
Protocol 2: In Vitro Serum Stability Assay
This protocol assesses the stability of the liposomes in the presence of serum proteins.
Materials:
-
This compound liposome formulation
-
Fresh serum (e.g., fetal bovine serum or human serum)
-
Incubator at 37°C
-
Dynamic Light Scattering (DLS) instrument
-
Size Exclusion Chromatography (SEC) system
Methodology:
-
Incubation: a. Mix the liposome formulation with fresh serum at a specific ratio (e.g., 1:1 v/v).[5] b. Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).[5]
-
Analysis of Physical Stability: a. At each time point, take an aliquot of the mixture and monitor for changes in particle size and PDI using DLS to assess for aggregation.[5]
-
Analysis of Drug Leakage: a. To assess drug leakage, separate the liposomes from the serum proteins and released drug (e.g., using SEC).[5] b. Quantify the amount of drug still encapsulated within the liposome fraction.
-
Interpretation: a. Minimal changes in particle size, PDI, and a high percentage of retained drug over time indicate good serum stability.
Visualizations
Caption: Experimental workflow for this compound liposome preparation and stability testing.
Caption: Troubleshooting logic for common this compound liposome stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Factors influencing the retention and chemical stability of poly(ethylene glycol)-lipid conjugates incorporated into large unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Surface-Modification of RIPL Peptide-Conjugated Liposomes to Achieve Steric Stabilization and pH Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEGylation of paclitaxel-loaded cationic liposomes drives steric stabilization of bicelles and vesicles thereby enhancing delivery and cytotoxicity to human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide attachment to extremities of liposomal surface grafted PEG chains: preparation of the long-circulating form of laminin pentapeptide, YIGSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposome Stability Analysis - Lifeasible [lifeasible.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Liposome Characterisation and Analysis for Drug Delivery [intertek.com]
- 17. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low encapsulation efficiency with DSPE-PEG1000-YIGSR
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DSPE-PEG1000-YIGSR in liposomal and nanoparticle drug delivery systems.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a phospholipid-polyethylene glycol conjugate functionalized with the pentapeptide YIGSR (Tyrosine-Isoleucine-Glycine-Serine-Arginine).
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a saturated phospholipid that forms the lipid bilayer of liposomes.
-
PEG1000 (Polyethylene Glycol, molecular weight 1000 Da) is a hydrophilic polymer that creates a "stealth" layer on the surface of liposomes, helping to prolong circulation time in the body.
-
YIGSR is a peptide sequence derived from the β1 chain of laminin, a major component of the basement membrane. It acts as a targeting ligand, binding to the 67 kDa laminin receptor (67LR) which is often overexpressed on the surface of various cancer cells.[1][2] This interaction can facilitate the targeted delivery of encapsulated drugs to tumor sites. The YIGSR peptide has also been shown to have anti-metastatic and anti-angiogenic properties.[3]
2. What factors can influence the encapsulation efficiency of my drug with this compound?
Several factors can impact how successfully your drug is encapsulated:
-
Physicochemical Properties of the Drug:
-
Hydrophobicity/Hydrophilicity: The solubility of your drug in aqueous or lipid phases will determine the most suitable loading method (passive vs. active).
-
Charge: The charge of the drug molecule can influence its interaction with the lipid bilayer.
-
-
Liposome Formulation Parameters:
-
Lipid Composition: The choice of other lipids in the formulation (e.g., helper lipids like cholesterol) can affect membrane rigidity and drug retention.
-
Drug-to-Lipid Ratio: A higher ratio can sometimes lead to lower encapsulation efficiency.
-
This compound Concentration: The density of the peptide on the liposome surface can potentially influence encapsulation.
-
-
Preparation Method:
-
Passive vs. Active Loading: Passive loading of hydrophilic drugs often results in lower encapsulation efficiency compared to active loading methods that use pH or ion gradients.
-
Processing Parameters: Sonication, extrusion, and hydration conditions can all affect the final liposome characteristics and drug loading.
-
3. How do I determine the encapsulation efficiency of my this compound formulation?
The general principle involves separating the unencapsulated ("free") drug from the liposome-encapsulated drug and then quantifying the drug in each fraction.
General Workflow for Determining Encapsulation Efficiency:
-
Separation of Free Drug: Common methods include:
-
Size Exclusion Chromatography (SEC): Using a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.
-
Centrifugation/Ultrafiltration: Using centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.[4]
-
Dialysis: Placing the liposome formulation in a dialysis bag with a specific molecular weight cutoff and dialyzing against a buffer to remove the free drug.
-
-
Quantification of Drug:
-
Measure the concentration of the free drug in the collected filtrate or dialysate.
-
To measure the encapsulated drug, the liposomes must first be lysed (broken open) using a detergent (e.g., Triton X-100) or an appropriate solvent (e.g., methanol).[5]
-
The total drug concentration can be measured from an unseparated sample after lysing the liposomes.
-
-
Calculation: Encapsulation Efficiency (%) is typically calculated as:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Alternatively, it can be calculated as:
EE (%) = (Encapsulated Drug / Total Drug) x 100
The drug concentration is usually determined by a suitable analytical method such as HPLC or UV-Vis spectrophotometry.[6][]
Troubleshooting Guide: Low Encapsulation Efficiency
This guide provides a structured approach to troubleshooting common issues related to low drug encapsulation efficiency in this compound formulations.
Quantitative Data
Obtaining precise encapsulation efficiency (EE%) for a specific drug with this compound requires experimental determination, as it is highly dependent on the drug's properties and the formulation protocol. Below are representative data for common anticancer drugs encapsulated in similar peptide-targeted or PEGylated liposomal systems to provide a baseline for expected outcomes.
Table 1: Encapsulation Efficiency of Doxorubicin in Various Liposomal Formulations
| Formulation Components | Drug Loading Method | Encapsulation Efficiency (%) | Reference |
| HSPC/Chol/DSPE-PEG2000 | Ammonium Sulfate Gradient | ~96% | [4] |
| Soyalecithin/Chol/DSPE-MPEG2000 | Thin-Film Hydration | 96.45 ± 0.95% | [8] |
| DOPE/CHEMS/DSPE-PEG2000 | pH Gradient | ~98% | [9] |
| POPC/DOTAP/DOPE/DSPE-mPEG2000/Mal-PEG | pH Gradient | 92.8 - 94.1% | [8] |
Table 2: Encapsulation Efficiency of Paclitaxel in Various Nanocarrier Formulations
| Formulation Components | Drug Loading Method | Encapsulation Efficiency (%) | Reference |
| Egg PC/Cholesterol | Thin-Film Hydration | 86.77 ± 1.80% | [10] |
| Egg PC/Chol/ES-PEG2000-DSPE | Thin-Film Hydration | 88.67 ± 0.45% | [10] |
| PLA-TPGS | Modified Solvent Evaporation | ~89% | [11] |
| PEO-PLGA | Nanoprecipitation | ~88% | [12] |
Note: The data presented are for illustrative purposes and may not be directly transferable to formulations containing this compound. It is crucial to experimentally determine the encapsulation efficiency for your specific formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a general method for preparing peptide-conjugated liposomes. This can be adapted for passive drug loading (for hydrophobic or hydrophilic drugs) or for preparing empty liposomes for subsequent active loading.
Materials:
-
Primary phospholipid (e.g., DSPC or HSPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (if passive loading)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., PBS pH 7.4, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes
Procedure:
-
Lipid Dissolution:
-
Accurately weigh and dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:DSPE-PEG-YIGSR), but this should be optimized.
-
If passively loading a hydrophobic drug, dissolve it along with the lipids in this step.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature (Tm) of the lipids (e.g., ~60°C for DSPC).
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the aqueous hydration buffer to a temperature above the Tm of the lipids.
-
If passively loading a hydrophilic drug, dissolve it in the hydration buffer.
-
Add the warm buffer to the flask containing the dried lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes. The solution will appear milky.
-
-
Size Reduction (Extrusion):
-
To obtain a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Assemble the extruder with the desired membrane and pre-heat it to above the lipid Tm.
-
Pass the liposome suspension through the extruder for an odd number of passes (e.g., 11-21 times). This will result in the formation of small unilamellar vesicles (SUVs). The suspension should become more translucent.
-
-
Purification:
-
Remove any unencapsulated drug by size exclusion chromatography, dialysis, or ultrafiltration as described in the FAQ section.
-
-
Storage:
-
Store the final liposome suspension at 4°C. Do not freeze.
-
Signaling Pathways
The YIGSR peptide primarily exerts its biological effects by binding to the 67 kDa non-integrin laminin receptor (67LR). This interaction can trigger downstream signaling cascades that influence cell adhesion, migration, and survival. While the complete signaling network is complex and can be cell-type specific, a key pathway involves the modulation of protein tyrosine phosphorylation.
// Invisible nodes for alignment dummy1 [style=invis, shape=point, width=0]; dummy2 [style=invis, shape=point, width=0]; YIGSR -> dummy1 [style=invis]; dummy1 -> Receptor [style=invis]; } .dot Caption: Simplified signaling cascade initiated by YIGSR binding to the 67LR.
Binding of the YIGSR peptide to the 67LR can induce the activation of intracellular tyrosine kinases.[13] This leads to the phosphorylation of a specific set of proteins, which in turn modulates downstream signaling pathways that can affect processes such as cell adhesion, proliferation, and migration.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The drug encapsulation efficiency, in vitro drug release, cellular uptake and cytotoxicity of paclitaxel-loaded poly(lactide)-tocopheryl polyethylene glycol succinate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of EGFR-Targeted Polymer Blend Nanocarriers for Combination Paclitaxel/Lonidamine Delivery to Treat Multi-Drug Resistance in Human Breast and Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing YIGSR Peptide Density on Liposomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing YIGSR peptide density on liposomes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of the YIGSR peptide on liposomes?
The YIGSR peptide, derived from the laminin β1 chain, serves as a targeting ligand on the surface of liposomes. It specifically binds to the 67-kDa laminin receptor (67LR) and α6β1 integrin, which are often overexpressed on the surface of various cancer cells. This targeted binding can enhance the delivery of encapsulated therapeutics to tumor sites and has been shown to inhibit tumor growth and metastasis.[1][2]
Q2: What are the common methods for conjugating YIGSR peptides to liposomes?
There are two primary strategies for conjugating YIGSR peptides to liposomes:
-
Covalent Conjugation to Pre-formed Liposomes: This involves attaching the peptide to the surface of already formed liposomes. Common chemical reactions for this method include:
-
Amide bond formation: Using carbodiimide chemistry (EDC/NHS) to link an amine group on the peptide to a carboxyl group on a lipid in the liposome.
-
Thioether bond formation: Reacting a maleimide-functionalized lipid in the liposome with a thiol group (from a cysteine residue) on the YIGSR peptide.
-
-
Post-insertion Method: This technique involves synthesizing a peptide-lipid conjugate first (e.g., YIGSR-PEG-DSPE) and then incubating it with pre-formed liposomes. The hydrophobic lipid anchor of the conjugate spontaneously inserts into the liposome bilayer, displaying the peptide on the surface.[3]
Q3: How can I quantify the density of YIGSR peptides on my liposomes?
Quantifying the peptide density is crucial for optimizing your formulation. A common and reliable method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4][5][6][7] This typically involves:
-
Separation: Disrupting the liposomes to release the conjugated peptide.
-
Quantification: Running the sample through an RP-HPLC system and detecting the peptide, often by UV absorbance at a specific wavelength (e.g., 220 nm or 280 nm if the peptide contains tyrosine or tryptophan).
-
Standard Curve: Comparing the peak area of your sample to a standard curve generated with known concentrations of the free YIGSR peptide.
Troubleshooting Guides
Issue 1: Low YIGSR Peptide Conjugation Efficiency
Symptoms:
-
Low peptide-to-lipid ratio determined by HPLC analysis.
-
Poor targeting efficacy in in vitro or in vivo experiments.
| Potential Cause | Troubleshooting Steps |
| Inefficient EDC/NHS Chemistry | Optimize Reaction pH: The activation of carboxyl groups with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction with the amine group of the peptide is favored at a pH of 7.2-8.0. Consider a two-step reaction with a pH shift.[8][9] Use Fresh Reagents: EDC is moisture-sensitive and hydrolyzes quickly. Prepare fresh EDC and NHS solutions immediately before use. Optimize Molar Ratios: Increase the molar excess of EDC/NHS to the carboxyl groups on the liposomes. A common starting point is a 4-fold molar excess of NHS and a 10-fold molar excess of EDC over the available carboxyl groups.[10] Also, optimize the molar ratio of peptide to reactive lipid. |
| Inefficient Maleimide-Thiol Chemistry | Reduce Disulfide Bonds: Ensure the thiol group on the cysteine residue of your YIGSR peptide is in its reduced form. Cysteine residues can form disulfide bonds which will not react with maleimide. Pre-treat the peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[11][12][13] Control Reaction pH: The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5. At pH values above 7.5, the maleimide group can react with amines, and the maleimide ring becomes more susceptible to hydrolysis.[11][12] Prevent Oxygenation: Thiols can be oxidized by dissolved oxygen. Degas your buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[11][12] |
| Issues with the Post-Insertion Method | Suboptimal Incubation Conditions: Ensure the incubation temperature is above the phase transition temperature (Tm) of the liposome-forming lipids to facilitate the insertion of the YIGSR-PEG-lipid conjugate. Micelle Formation of Conjugate: The YIGSR-PEG-lipid conjugate should be in a micellar form for efficient insertion. Ensure proper hydration of the dried conjugate film. |
| Steric Hindrance | PEG Spacer Length: If using a PEG linker, a shorter spacer may not provide enough flexibility for the peptide to be accessible for binding to its receptor. Conversely, a very dense layer of long PEG chains can also hinder peptide accessibility. Consider optimizing the PEG chain length and the density of the PEG-lipid in your formulation. |
Issue 2: Liposome Aggregation After Peptide Conjugation
Symptoms:
-
Significant increase in liposome size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).
-
Visible precipitation or cloudiness of the liposome suspension.
| Potential Cause | Troubleshooting Steps |
| Loss of Surface Charge | Incorporate Charged Lipids: The conjugation process can alter the surface charge of the liposomes, leading to reduced electrostatic repulsion and aggregation. Including a small percentage of a charged lipid (e.g., DOTAP for positive charge, DOPG for negative charge) in your formulation can help maintain colloidal stability.[14] |
| Cross-linking Between Liposomes | Optimize Peptide Concentration: High concentrations of peptide during the conjugation reaction can lead to one peptide molecule binding to two different liposomes, causing cross-linking. Optimize the peptide-to-liposome ratio. Include PEGylated Lipids: Incorporating PEG-lipids (e.g., DSPE-PEG2000) into the liposome formulation creates a hydrophilic layer on the surface that provides steric hindrance, preventing liposomes from getting too close to each other and aggregating.[15][16] |
| Hydrophobic Interactions | Control Peptide Density: A very high density of the YIGSR peptide on the surface can increase hydrophobic interactions between liposomes, leading to aggregation. Aim for an optimal peptide density that balances targeting efficiency with colloidal stability. |
| Buffer Conditions | Optimize Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion. If aggregation is an issue, try reducing the ionic strength of your buffer.[14] |
Quantitative Data Summary
The optimal density of YIGSR peptides on the liposome surface is a critical parameter that influences both targeting efficiency and the physicochemical properties of the liposomes. The following tables summarize representative data from the literature.
Table 1: Effect of YIGSR Peptide Concentration on Cellular Response
| YIGSR Concentration | Cell Type | Observed Effect | Reference |
| 2 mM | Macrophages | Increased iNOS expression (pro-inflammatory) | [17][18] |
| 5 mM | Macrophages | Peak iNOS expression in M1 macrophages | [17][18] |
| 8 mM | Macrophages | Highest iNOS expression in M0 macrophages | [17][18] |
| 10 mM | Macrophages | Reduced iNOS expression in M1 macrophages | [17][18] |
Note: This data is from studies on free YIGSR peptide and may be indicative of the concentration-dependent effects when presented on a liposome surface.
Table 2: Physicochemical Properties of YIGSR-Conjugated Nanoparticles
| Formulation | Average Diameter (nm) | Zeta Potential (mV) |
| Unconjugated Nanoparticles | 150 ± 25 | -25 ± 5 |
| YIGSR-Conjugated Nanoparticles | 165 ± 30 | -15 ± 5 |
Note: This is representative data; actual values will depend on the specific lipid composition and conjugation method.
Experimental Protocols
Protocol 1: YIGSR Peptide Conjugation to Carboxylated Liposomes using EDC/NHS Chemistry
This protocol is adapted for liposomes from a method for conjugating peptides to carboxylated nanoparticles.
Materials:
-
Carboxylated liposomes (containing a lipid like DSPE-PEG-COOH)
-
YIGSR peptide with a free amine group
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 50 mM Tris-HCl or hydroxylamine
-
Centrifugal filter units for purification
Procedure:
-
Liposome Preparation: Prepare carboxylated liposomes at the desired concentration in Activation Buffer.
-
Activation of Carboxyl Groups:
-
To the liposome suspension, add freshly prepared EDC and Sulfo-NHS solutions. A starting point is a 10-fold molar excess of EDC and a 4-fold molar excess of Sulfo-NHS over the carboxyl groups on the liposomes.[10]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
Pellet the activated liposomes by ultracentrifugation and resuspend in Coupling Buffer. Repeat this washing step twice. Alternatively, use a desalting column.
-
-
Conjugation Reaction:
-
Add the YIGSR peptide solution to the activated liposomes. The molar ratio of peptide to liposome should be optimized, with a 10 to 100-fold molar excess of peptide being a common starting range.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution and incubate for 30 minutes to deactivate any remaining active esters.
-
Purify the YIGSR-conjugated liposomes from unreacted peptide and byproducts using centrifugal filter units or dialysis.
-
Protocol 2: YIGSR Peptide Conjugation to Maleimide-Liposomes via Thiol-Maleimide Chemistry
Materials:
-
Liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)
-
YIGSR peptide with a cysteine residue (free thiol group)
-
Degassed Conjugation Buffer: PBS, pH 7.0-7.5
-
TCEP (tris(2-carboxyethyl)phosphine) (optional)
-
Quenching reagent (e.g., free cysteine or N-ethylmaleimide)
Procedure:
-
Peptide Preparation (if necessary): If the YIGSR peptide has formed disulfide bonds, dissolve it in degassed Conjugation Buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature.
-
Liposome Preparation: Prepare maleimide-containing liposomes in degassed Conjugation Buffer.
-
Conjugation Reaction:
-
Add the thiolated YIGSR peptide to the maleimide-liposome suspension. A 10-20 fold molar excess of peptide to maleimide groups is a good starting point.[11]
-
Incubate for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring.
-
-
Quenching and Purification:
-
Add a quenching reagent to cap any unreacted maleimide groups.
-
Purify the YIGSR-liposomes using size exclusion chromatography or dialysis to remove unreacted peptide and quenching reagent.
-
Visualizations
Experimental Workflow
Caption: Workflow for the preparation, conjugation, characterization, and evaluation of YIGSR-targeted liposomes.
YIGSR Signaling Pathway
Caption: Simplified signaling pathway initiated by YIGSR binding to its receptors on a cancer cell.
Troubleshooting Logic for Low Conjugation Efficiency
Caption: A logical guide to troubleshooting low YIGSR peptide conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of peptide and lipopeptide content in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Lipid and Peptide Content in Antigenic Peptide-loaded Liposome Formulations by Reversed-phase UPLC using UV Absorbance and Evaporative Light Scattering Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.tocris.com [resources.tocris.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. liposomes.ca [liposomes.ca]
- 16. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-PEG1000-YIGSR Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DSPE-PEG1000-YIGSR nanoparticles. Our goal is to help you overcome common challenges, with a specific focus on aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What are this compound nanoparticles?
A1: this compound is a functionalized lipid-polymer conjugate used in the formulation of nanocarriers such as liposomes and micelles for drug delivery.[1][2][3][4] It consists of three main components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that forms the hydrophobic anchor within the lipid bilayer of the nanoparticle.[1][5]
-
PEG1000 (Polyethylene Glycol, molecular weight 1000 Da): A hydrophilic polymer that creates a protective "stealth" layer on the nanoparticle surface. This PEGylation helps to reduce interactions with blood components, minimize uptake by the immune system, and prolong circulation time.[1][6][7]
-
YIGSR: A pentapeptide (Tyr-Ile-Gly-Ser-Arg) derived from the laminin β1 chain.[2][3][4][8] It acts as a targeting ligand, interacting with the 67 kDa laminin binding protein (LBP) on the surface of various cell types, including endothelial and tumor cells, to promote cell adhesion and spreading.[2][3][4]
Q2: What are the primary causes of aggregation in this compound nanoparticle formulations?
A2: Aggregation of this compound nanoparticles can stem from several factors related to the formulation and handling processes. Key causes include:
-
Insufficient PEGylation: An inadequate concentration of DSPE-PEG on the nanoparticle surface can fail to provide sufficient steric hindrance to prevent inter-particle interactions.[1]
-
Inadequate Hydration: An uneven or incomplete hydration of the lipid film during preparation can lead to the formation of large, unstable aggregates.[9]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact the surface charge and stability of the nanoparticles.[1][10] Deviations from the optimal pH can lead to a reduction in electrostatic repulsion between particles, promoting aggregation.
-
Impurities in Raw Materials: The presence of impurities or high polydispersity in the this compound raw material can negatively affect the quality and stability of the final formulation.[1]
-
Improper Storage: Exposure to inappropriate temperatures or freeze-thaw cycles can compromise the integrity of the nanoparticles and induce aggregation.[1][11]
-
Peptide-Mediated Interactions: The YIGSR peptide itself, while providing targeting functionality, can potentially interact with components in the formulation or buffer, leading to instability if not properly formulated.
Q3: How does the PEG chain length and density affect nanoparticle stability?
A3: Both the length of the PEG chain and its density on the nanoparticle surface are critical parameters for ensuring stability and preventing aggregation.[1][5][6]
-
PEG Chain Length: The molecular weight of the PEG chain influences the thickness of the protective hydrophilic layer. Longer PEG chains generally provide a more effective steric barrier against protein adsorption and aggregation.[1] However, a balance must be struck, as excessively long chains can sometimes hinder the targeting function of the YIGSR peptide.
-
PEG Density: The molar percentage of the DSPE-PEG conjugate in the lipid formulation determines the surface coverage. A sufficient density is required to create a continuous protective layer. Studies have shown that as little as 0.5 mol% of DSPE-PEG2000 can significantly increase circulation time, with 2 mol% being effective at preventing aggregation.[1][12] However, optimal density can vary depending on the overall composition of the nanoparticle.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving aggregation issues with your this compound nanoparticle formulations.
Issue 1: Visible Precipitates or High Polydispersity Index (PDI)
If you observe visible aggregates in your nanoparticle suspension or your Dynamic Light Scattering (DLS) measurements show a high Polydispersity Index (PDI > 0.3), it is a clear indication of aggregation.
Troubleshooting Steps:
-
Verify Formulation Composition: Double-check the molar ratios of all lipid components, including the this compound. Ensure the PEG density is sufficient to provide steric stabilization.
-
Optimize Hydration Process: Ensure the lipid film is thin and evenly distributed before hydration. The hydration buffer should be at a temperature above the phase transition temperature of the lipids to ensure proper vesicle formation.[9]
-
Adjust Buffer Conditions: The pH of the buffer can impact the surface charge and stability.[1] Experiment with slight variations in pH to find the optimal condition for your specific formulation.
-
Assess Raw Material Quality: If possible, characterize the this compound raw material for purity and polydispersity using techniques like HPLC and mass spectrometry.[1] Using materials from the same lot for a series of experiments can also help ensure consistency.[1]
-
Refine the Manufacturing Process: Minor variations in procedures like solvent addition rate, stirring speed, and temperature can lead to differences in particle size and stability.[1] Standardize your protocol to ensure reproducibility.[1] For more precise control over nanoparticle size, consider using a microfluidics-based manufacturing approach.[9]
Issue 2: Increase in Particle Size Over Time
If DLS measurements indicate a gradual increase in the average particle size during storage, your nanoparticles are likely undergoing slow aggregation.
Troubleshooting Steps:
-
Optimize Storage Conditions: Store your nanoparticle suspension at the recommended temperature, typically 4°C. Avoid freezing the suspension unless you have incorporated cryoprotectants, as freeze-thaw cycles can induce aggregation.[11]
-
Incorporate Cryoprotectants: If you need to freeze your nanoparticles, consider adding cryoprotectants like sucrose or trehalose to the formulation before freezing.[11] These sugars can help maintain nanoparticle stability during the freezing and thawing process.[11]
-
Evaluate Long-Term Stability in Different Buffers: The choice of buffer can influence the long-term stability of your nanoparticles. Consider performing a long-term stability study in a few different biocompatible buffers to identify the optimal one for your formulation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| DSPE-PEG Molar Percentage | 2 - 10 mol% | Sufficient PEG density is crucial for preventing aggregation by providing steric hindrance.[1][5][12][13] |
| Polydispersity Index (PDI) | < 0.3 | A PDI below 0.3 generally indicates a monodisperse and stable nanoparticle population. |
| Storage Temperature | 4°C | Refrigerated temperatures can slow down degradation processes and reduce the likelihood of aggregation. |
| pH of Formulation Buffer | 6.5 - 7.5 | A neutral pH range is generally optimal for the stability of many lipid-based nanoparticle formulations. |
Experimental Protocols
Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement
-
Sample Preparation: Dilute a small aliquot of your nanoparticle suspension in the formulation buffer to a suitable concentration for DLS analysis. The exact dilution will depend on your instrument's sensitivity.
-
Instrument Setup: Set the measurement parameters on your DLS instrument, including the temperature (typically 25°C), scattering angle (e.g., 90° or 173°), and the viscosity and refractive index of the dispersant (your buffer).
-
Measurement: Place the cuvette with your diluted sample into the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity to determine the particle size distribution and PDI.
-
Data Analysis: Analyze the resulting size distribution graph and the PDI value. A narrow peak and a low PDI are indicative of a stable, monodisperse sample.
Transmission Electron Microscopy (TEM) for Visualization of Nanoparticle Morphology
-
Sample Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Staining (Optional but Recommended): To enhance contrast, you can negatively stain the sample with a solution of a heavy metal salt, such as uranyl acetate or phosphotungstic acid. Wick away the excess staining solution with filter paper.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Place the grid in the TEM and acquire images at various magnifications.
-
Analysis: Examine the images for the size, shape, and morphology of the nanoparticles. Look for any signs of aggregation or fusion between particles.
Visualizations
Caption: Key factors leading to nanoparticle aggregation and their corresponding troubleshooting solutions.
Caption: A logical workflow for troubleshooting aggregation issues in nanoparticle formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixbiotech.com [helixbiotech.com]
- 8. Peptide attachment to extremities of liposomal surface grafted PEG chains: preparation of the long-circulating form of laminin pentapeptide, YIGSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent DSPE-PEG1000-YIGSR degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DSPE-PEG1000-YIGSR. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a complex molecule used in drug delivery and biomedical research. It consists of three main parts:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that acts as a lipid anchor, enabling the molecule to be incorporated into lipid-based nanocarriers like liposomes.
-
PEG1000 (Polyethylene Glycol 1000): A hydrophilic polymer chain that provides a "stealth" characteristic to nanocarriers, helping them evade the immune system and prolonging their circulation time in the body.
-
YIGSR: A pentapeptide (Tyrosine-Isoleucine-Glycine-Serine-Arginine) derived from the laminin β1 chain. This peptide sequence is a ligand for the 67 kDa laminin receptor, which is overexpressed on various cell types, including endothelial and tumor cells, facilitating targeted drug delivery.[1][2]
Q2: What are the primary degradation pathways for this compound?
The degradation of this compound can occur through three main pathways affecting its different components:
-
Hydrolysis: The ester bonds in the DSPE lipid anchor and the phosphodiester bond are susceptible to hydrolysis, especially under non-neutral pH conditions (both acidic and alkaline).[3] This can lead to the formation of lysolipids and free fatty acids, compromising the integrity of the liposomal membrane.
-
Oxidation: The lipid components can undergo oxidation, particularly if there are any unsaturated impurities. The YIGSR peptide is also susceptible to oxidation, especially the tyrosine residue. This process is often initiated by exposure to light, oxygen, or certain metal ions.
-
Enzymatic Degradation: The YIGSR peptide sequence can be cleaved by proteases present in biological fluids like serum. The specific cleavage sites depend on the proteases present.
Q3: How should I store this compound to ensure its stability?
Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to store the lyophilized powder at -20°C or below, protected from light and moisture.[2] Once reconstituted in a buffer, the solution should be used as soon as possible. If short-term storage of the solution is necessary, it should be kept at 2-8°C for no longer than a few days. For extended storage of solutions, it is advisable to aliquot and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the signs of this compound degradation in my formulation?
Degradation of this compound can manifest in several ways:
-
Physical Instability: You might observe aggregation, precipitation, or an increase in the turbidity of your liposomal formulation.
-
Changes in Particle Size: Degradation can lead to changes in the size and polydispersity index (PDI) of your nanoparticles, which can be monitored using Dynamic Light Scattering (DLS).
-
Reduced Targeting Efficiency: Degradation of the YIGSR peptide can lead to a decrease in the targeting ability of your formulation, resulting in reduced cellular uptake by target cells.
-
Drug Leakage: Compromised liposome integrity due to DSPE hydrolysis can cause premature leakage of the encapsulated drug.
Troubleshooting Guides
Issue 1: Aggregation or Precipitation of Liposomal Formulation
-
Possible Cause: Hydrolysis of the DSPE component leading to the formation of lysolipids and fatty acids, which can destabilize the liposome structure.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your formulation is within the optimal range of 6.5-7.4. Use a suitable buffer system to maintain a stable pH.
-
Analyze for Degradation Products: Use analytical techniques like HPLC with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) to detect the presence of DSPE degradation products.
-
Optimize Storage Conditions: Store your formulation at the recommended temperature (2-8°C for short-term, frozen for long-term) and protect it from light.
-
Incorporate Cholesterol: If not already included, adding cholesterol to your liposome formulation can help stabilize the lipid bilayer.
-
Issue 2: Reduced Cellular Uptake or Targeting Efficiency
-
Possible Cause: Degradation of the YIGSR peptide, rendering it unable to bind to the laminin receptor on target cells.
-
Troubleshooting Steps:
-
Assess Peptide Integrity: Use HPLC or MS to analyze the integrity of the YIGSR peptide in your conjugate. Look for fragments or modifications of the peptide.
-
Minimize Protease Activity: If working with biological fluids, consider adding a protease inhibitor cocktail to your experimental setup to prevent enzymatic degradation of the YIGSR peptide.
-
Control Storage of Conjugate: Ensure the this compound conjugate is stored properly as a lyophilized powder at -20°C or below until use.
-
Confirm Receptor Expression: Verify that the target cells are expressing sufficient levels of the 67 kDa laminin receptor.
-
Issue 3: Premature Drug Leakage from Liposomes
-
Possible Cause: Compromised membrane integrity due to hydrolysis of the DSPE lipid.
-
Troubleshooting Steps:
-
Maintain Neutral pH: Strictly control the pH of your formulation to be within the 6.5-7.4 range throughout the preparation and storage process.
-
Optimize Temperature: Avoid high temperatures during formulation and store the final product at recommended cool temperatures.
-
Evaluate Lipid Composition: The inclusion of cholesterol can improve membrane rigidity and reduce leakage. The molar percentage of this compound can also influence stability.[4]
-
Consider Lyophilization: For long-term storage, lyophilizing the liposomal formulation can significantly reduce hydrolysis by removing water.[5][6]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound and Formulations
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (years) | Protect from light and moisture. Allow to warm to room temperature before opening to prevent condensation. |
| Reconstituted Solution | 2-8°C | Short-term (days) | Use sterile, pH-neutral (6.5-7.4) buffer. Minimize exposure to air. |
| Reconstituted Solution | -20°C or -80°C | Intermediate-term (weeks to months) | Aliquot to avoid repeated freeze-thaw cycles. |
| Liposomal Formulation | 2-8°C | Short-term (days to weeks) | Monitor for aggregation and drug leakage. Protect from light. |
| Lyophilized Liposomes | -20°C or below | Long-term (months to years) | Use appropriate cryoprotectants (e.g., sucrose, trehalose) during lyophilization. |
Table 2: Influence of pH and Temperature on the Hydrolysis Rate of DSPE (Illustrative Data)
| pH | Temperature (°C) | Relative Hydrolysis Rate |
| 5.0 | 25 | Moderate |
| 7.0 | 4 | Low |
| 7.0 | 25 | Moderate |
| 7.0 | 40 | High |
| 8.5 | 25 | High |
This table provides illustrative data based on the known chemical properties of phospholipids. Actual rates should be determined experimentally.
Experimental Protocols
Protocol 1: HPLC Method for Assessing the Integrity of this compound
This protocol outlines a reverse-phase HPLC method to separate and quantify intact this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm (for the peptide bond) and 280 nm (for the tyrosine residue in YIGSR), and/or ELSD for the lipid component.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition.
-
Analysis: Monitor the retention time and peak area of the intact conjugate. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
Protocol 2: Mass Spectrometry for Identification of Degradation Products
This protocol describes the use of mass spectrometry to identify the products of this compound degradation.
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.
-
Sample Preparation for ESI-MS: Dilute the sample in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Sample Preparation for MALDI-MS: Mix the sample with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) and spot onto the MALDI plate.
-
Analysis:
-
Intact Mass Analysis: Determine the molecular weight of the intact this compound. A decrease in the average molecular weight can indicate degradation of the PEG chain or cleavage of the peptide.
-
Tandem MS (MS/MS): Fragment the parent ion to confirm the sequence of the YIGSR peptide and identify any modifications or cleavage sites.
-
Degradation Product Identification: Look for specific mass shifts corresponding to:
-
Hydrolysis of one or both stearoyl chains from DSPE.[3]
-
Cleavage of the YIGSR peptide.
-
Oxidation of the tyrosine residue (+16 Da).
-
-
Mandatory Visualization
Caption: Major degradation pathways affecting this compound.
Caption: A logical workflow for troubleshooting common formulation issues.
Caption: Simplified signaling pathway initiated by YIGSR binding.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-Processing Techniques for the Improvement of Liposome Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Technical Support Center: DSPE-PEG1000-YIGSR Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of DSPE-PEG1000-YIGSR.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up this compound synthesis include:
-
Maintaining high reaction yield and purity: Side reactions become more prevalent at larger scales, leading to lower yields and complex purification profiles.
-
Effective purification: Baseline separation of the desired product from unreacted starting materials and side products becomes more difficult on a larger scale.
-
Managing solvent volumes: The increased use of solvents for reaction and purification poses logistical and cost challenges.
-
Ensuring batch-to-batch consistency: Minor variations in reaction conditions can lead to significant differences in product quality at a larger scale.
-
DSPE-PEG hydrolysis: The ester linkages in the DSPE moiety are susceptible to hydrolysis under both acidic and basic conditions, which are often employed during peptide synthesis and purification.[1]
Q2: Which is the better conjugation strategy for large-scale synthesis: solution-phase or solid-phase conjugation?
A2: Both strategies have their merits and drawbacks for large-scale synthesis.
-
Solid-Phase Peptide Synthesis (SPPS) followed by conjugation: This approach is amenable to gram-scale synthesis and simplifies the purification of the peptide intermediate.[1] However, the final cleavage of the peptide from the resin often involves strong acids (e.g., trifluoroacetic acid - TFA), which can lead to the hydrolysis of the DSPE-PEG lipid esters if the conjugation is performed on-resin.[1]
-
Solution-Phase Conjugation: This method involves synthesizing and purifying the YIGSR peptide and the activated DSPE-PEG1000 separately, followed by their conjugation in solution. This avoids exposing the DSPE-PEG1000 to harsh peptide cleavage conditions. However, purification of the final conjugate from unreacted starting materials in a large-volume solution can be challenging.
For large-scale synthesis, a convergent solution-phase approach is often preferred to mitigate the risk of DSPE-PEG hydrolysis and to better control the purity of the final product.
Q3: What are the critical quality attributes of the DSPE-PEG1000 raw material that I should be aware of?
A3: The quality of your starting materials is crucial for a successful and reproducible synthesis. Key attributes for DSPE-PEG1000-acid or its activated form include:
-
Purity: Impurities in the DSPE-PEG can lead to side reactions and difficult-to-remove byproducts.
-
Polydispersity Index (PDI): A low PDI of the PEG chain is desirable for a more homogenous final product, which simplifies characterization and ensures consistent biological activity.
-
Functionalization Efficiency: For activated DSPE-PEG (e.g., DSPE-PEG-NHS), the degree of functionalization should be high to ensure efficient conjugation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Potential Cause | Suggested Solution |
| Low overall yield after purification | Incomplete reaction: The conjugation reaction between DSPE-PEG1000 and YIGSR did not go to completion. | - Optimize reaction time and temperature: Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time. A slight increase in temperature might improve kinetics, but be cautious of potential side reactions. - Adjust molar ratio: Increase the molar excess of one of the reactants (typically the less expensive one). A 1.2 to 1.5-fold excess of the activated DSPE-PEG is common. |
| Hydrolysis of activated DSPE-PEG: If using an activated ester like an NHS ester, it can hydrolyze in the presence of water, rendering it unreactive. | - Use anhydrous solvents: Ensure all solvents are dry. - Control pH: Maintain the recommended pH for the specific conjugation chemistry. For NHS esters, a pH of 7.2-8.5 is optimal. | |
| Side reactions of the peptide: The peptide may be involved in side reactions that consume it before it can conjugate. | - Protect reactive side chains: Ensure that all reactive side chains of the YIGSR peptide that are not meant to participate in the conjugation are properly protected. | |
| Multiple peaks in HPLC analysis of crude product | Side reactions during synthesis: This could include aggregation, racemization, or modification of amino acid side chains. | - Optimize coupling reagents for peptide synthesis: For solid-phase synthesis of YIGSR, use efficient coupling reagents to minimize side reactions. - Purify intermediates: Purify the YIGSR peptide and the activated DSPE-PEG1000 before conjugation to reduce the complexity of the final purification step. |
| Hydrolysis of DSPE: The ester bonds in DSPE have been cleaved. | - Avoid harsh acidic or basic conditions: If using SPPS, cleave the peptide from the resin before conjugating it to the DSPE-PEG in solution.[1] Maintain a neutral pH during conjugation and purification.[1] |
Issue 2: Difficult Purification of the Final Product
| Symptom | Potential Cause | Suggested Solution |
| Poor separation of product and starting materials in HPLC | Similar retention times: The product and unreacted DSPE-PEG1000 or YIGSR have very similar retention times on the HPLC column. | - Optimize HPLC gradient: Develop a shallower gradient around the elution time of the product to improve resolution. - Change stationary phase: Experiment with a different type of HPLC column (e.g., a different C18 phase or a phenyl-hexyl column). - Use an alternative purification method: Consider other chromatographic techniques like ion-exchange chromatography if there is a sufficient charge difference between the product and impurities. |
| Broad peaks in HPLC | Aggregation: The this compound conjugate is aggregating. | - Modify mobile phase: Add organic modifiers or salts to the HPLC mobile phase to disrupt aggregation. - Lower sample concentration: Inject a more dilute sample onto the column. |
| Presence of unexpected peaks | Impure starting materials or side reactions: As mentioned in the low yield section. | - Characterize impurities: Use mass spectrometry (MS) to identify the unexpected peaks. This will help in tracing the source of the impurity. - Re-evaluate synthesis strategy: If significant side products are formed, a change in the conjugation chemistry or reaction conditions may be necessary. |
Experimental Protocols
Representative Protocol for Solution-Phase Conjugation of DSPE-PEG1000-COOH to YIGSR Peptide
This protocol is a representative example based on common EDC/NHS coupling chemistry.
1. Materials:
-
DSPE-PEG1000-COOH
-
YIGSR peptide (with a free N-terminus for conjugation)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Reverse-phase HPLC for purification
-
Mass Spectrometer for characterization
2. Activation of DSPE-PEG1000-COOH:
-
Dissolve DSPE-PEG1000-COOH (1 equivalent) in anhydrous DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of DSPE-PEG1000-NHS.
-
Remove the solvent under reduced pressure. The activated ester can be used immediately or stored under anhydrous conditions.
3. Conjugation to YIGSR Peptide:
-
Dissolve the YIGSR peptide (1 equivalent) in anhydrous DMF.
-
Add TEA (2-3 equivalents) to deprotonate the N-terminal amine.
-
Add the activated DSPE-PEG1000-NHS (1.2 equivalents), dissolved in a small amount of anhydrous DMF.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction progress by HPLC.
4. Purification:
-
Dilute the reaction mixture with an appropriate solvent (e.g., water/acetonitrile mixture).
-
Purify the crude product using preparative reverse-phase HPLC.
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain this compound as a white solid.
5. Characterization:
-
Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield.
Signaling Pathway of YIGSR
Caption: Simplified signaling pathway of the YIGSR peptide.
References
reducing immunogenicity of DSPE-PEG1000-YIGSR formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DSPE-PEG1000-YIGSR formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to immunogenicity that may be encountered during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of immunogenicity in this compound formulations?
A1: The primary cause of immunogenicity in these formulations is the polyethylene glycol (PEG) component. While historically considered non-immunogenic, there is growing evidence that PEG can elicit an immune response, leading to the production of anti-PEG antibodies (primarily IgM and IgG).[1][2][3] This can result in accelerated blood clearance of the liposomes upon repeated administration, a phenomenon known as the Accelerated Blood Clearance (ABC) phenomenon.[1][3] The presence of the YIGSR peptide, while generally having low intrinsic immunogenicity, can potentially influence the overall immune response by interacting with various immune cells.
Q2: What is the Accelerated Blood Clearance (ABC) phenomenon and how does it affect my experiments?
A2: The ABC phenomenon is the rapid clearance of PEGylated liposomes from the bloodstream upon a second or subsequent injection.[1][3] The first dose of the liposomes can induce the production of anti-PEG IgM antibodies by splenic B cells in a T-cell-independent manner.[4][5] Upon subsequent administration, these anti-PEG IgM antibodies bind to the PEG on the liposome surface, leading to activation of the complement system and opsonization, which marks the liposomes for rapid uptake by macrophages in the liver and spleen.[4][6] This rapid clearance significantly reduces the circulation half-life and therapeutic efficacy of your formulation.
Q3: Can the YIGSR peptide itself contribute to the immunogenicity of the formulation?
A3: While the primary immunogenic component is PEG, the YIGSR peptide can modulate the immune response. The laminin-derived YIGSR peptide has been shown to impact macrophage phenotype in a concentration-dependent manner.[7][8] At lower concentrations, YIGSR can promote a pro-inflammatory (M1) macrophage phenotype, while higher concentrations may have the opposite effect.[7][8] This modulation of macrophage activity could potentially influence the overall immune response to the liposomal formulation. However, the peptide itself is generally considered to have low immunogenicity.
Q4: How can I reduce the immunogenicity of my this compound formulation?
A4: Several strategies can be employed to mitigate the immunogenicity of your formulation:
-
Optimize YIGSR Density: The density of the YIGSR peptide on the liposome surface is a critical parameter. While a certain density is required for effective targeting, an excessively high density may increase interactions with immune cells and potentially enhance the immune response. It is crucial to determine the optimal ligand density that balances targeting efficacy with minimal immunogenicity.
-
Modify PEGylation Strategy:
-
PEG Chain Length: While you are using PEG1000, altering the PEG chain length can influence immunogenicity.
-
PEG Density: The molar percentage of DSPE-PEG1000 in your lipid formulation affects the density of PEG chains on the surface. Lowering the PEG density might reduce anti-PEG antibody production, but it could also compromise the "stealth" properties and lead to faster clearance by other mechanisms. An optimal density needs to be empirically determined.
-
-
Alternative Polymers: In some cases, replacing PEG with alternative hydrophilic polymers like polysarcosine (PSar) has been shown to reduce the ABC phenomenon.[9][10]
-
Dosing Regimen: The time interval between injections can influence the magnitude of the ABC phenomenon. Understanding the kinetics of the anti-PEG IgM response can help in designing a dosing schedule that minimizes rapid clearance.
Q5: What are the key indicators of an immunogenic response to my formulation in vivo?
A5: The key indicators include:
-
Accelerated Blood Clearance: A significantly shorter circulation half-life of the liposomes upon the second or subsequent injection compared to the first dose.
-
Presence of Anti-PEG Antibodies: Detection of anti-PEG IgM and IgG in the serum of treated animals.
-
Complement Activation: Measurement of complement activation products (e.g., C3a, C5a, sC5b-9) in the serum after administration of the liposomes.
-
Altered Biodistribution: Increased accumulation of the liposomes in the liver and spleen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly rapid clearance of the second dose (ABC Phenomenon) | Induction of anti-PEG IgM antibodies. | 1. Measure Anti-PEG Antibodies: Use an ELISA to confirm the presence of anti-PEG IgM in the serum of animals that received the first dose. 2. Optimize YIGSR Density: Prepare formulations with varying molar percentages of this compound (e.g., 0.5%, 1%, 2%, 5% of total lipid) and evaluate their in vivo clearance profiles. 3. Adjust Dosing Interval: Increase the time between the first and second dose to allow anti-PEG IgM levels to decrease. 4. Consider Alternative Polymers: If the problem persists, explore formulations with alternative hydrophilic polymers like polysarcosine.[9][10] |
| High levels of anti-PEG IgG detected after multiple injections | T-cell dependent immune response has been triggered. | 1. Re-evaluate Formulation Components: Ensure all lipids and the YIGSR peptide are of high purity to avoid contaminants that could act as adjuvants. 2. Modify Conjugation Chemistry: The method used to conjugate YIGSR to DSPE-PEG1000 could potentially create immunogenic neo-epitopes. Consider alternative, stable conjugation methods. 3. Assess YIGSR's Role: The YIGSR peptide might be contributing to a more robust immune response. Test a formulation with a non-targeting peptide of similar size to assess the specific contribution of YIGSR. |
| Evidence of complement activation (e.g., in vitro assay shows high sC5b-9 levels) | Anti-PEG antibodies are activating the classical complement pathway, or the liposome surface itself is activating the alternative pathway. | 1. Characterize Surface Charge: Measure the zeta potential of your liposomes. Highly charged surfaces (either positive or negative) can activate the complement system.[11] Aim for a near-neutral surface charge if possible. 2. Optimize YIGSR and PEG Density: High densities of surface ligands can sometimes lead to increased complement activation. Test formulations with lower densities. 3. Incorporate Complement Inhibitors: As a research tool, co-administration of soluble complement inhibitors can help confirm the role of complement in the observed clearance. |
| High variability in pharmacokinetic data between animals | Differences in individual immune responses. | 1. Increase Sample Size: Use a larger group of animals to account for biological variability. 2. Pre-screen for Anti-PEG Antibodies: If working with larger animal models or in a clinical setting, pre-screening for existing anti-PEG antibodies may be necessary as they are present in a significant portion of the human population.[2] 3. Standardize Animal Models: Ensure the use of a consistent and well-characterized animal strain and supplier. |
Quantitative Data Summary
The following tables provide an illustrative summary of expected trends in immunogenicity based on formulation parameters. The specific values are hypothetical and should be determined experimentally for your specific this compound formulation.
Table 1: Effect of YIGSR Peptide Density on Immunogenicity Markers
| YIGSR Density (% of total lipid) | Expected Anti-PEG IgM Titer (Arbitrary Units) | Expected In Vivo Clearance (t½ of 2nd dose) | Rationale |
| 0.1% | Low | Longer | Low ligand density may result in weaker interactions with B-cells, leading to a reduced primary immune response. |
| 1% | Moderate | Moderate | An intermediate density that may balance targeting with a manageable immune response. |
| 5% | High | Shorter | High ligand density can lead to extensive cross-linking of B-cell receptors, potentially inducing a strong anti-PEG IgM response and a more pronounced ABC phenomenon. |
Table 2: Effect of DSPE-PEG1000 Molar Percentage on Immunogenicity
| DSPE-PEG1000 (mol%) | Expected Anti-PEG IgM Titer (Arbitrary Units) | Expected In Vivo Clearance (t½ of 2nd dose) | Rationale |
| 1% | Low | Shorter (due to non-specific uptake) | Low PEG density may not adequately shield the liposome, leading to clearance by the reticuloendothelial system independent of anti-PEG antibodies. |
| 5% | High | Shorter (due to ABC) | A higher PEG density can be more immunogenic, leading to a strong anti-PEG response and the ABC phenomenon. |
| 10% | Moderate | Moderate | Very high PEG densities can sometimes lead to steric hindrance that reduces interactions with B-cells, potentially lowering the immune response. |
Experimental Protocols
Protocol 1: Formulation of this compound Liposomes with Varying Peptide Densities
This protocol describes the preparation of liposomes with varying densities of the YIGSR peptide using the thin-film hydration and extrusion method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-1000] (DSPE-PEG1000)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-1000] (DSPE-PEG1000-Mal)
-
YIGSR peptide with a C-terminal cysteine (YIGSR-C)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sephadex G-50 column
Procedure:
-
Lipid Film Preparation:
-
For a total lipid amount of 10 µmol, prepare lipid mixtures in chloroform in a round-bottom flask with the desired molar ratios. For example, to achieve a 1% YIGSR density with a total of 5% PEG:
-
DSPC: 5.5 µmol
-
Cholesterol: 4.0 µmol
-
DSPE-PEG1000: 0.4 µmol
-
DSPE-PEG1000-Mal: 0.1 µmol
-
-
Vary the ratio of DSPE-PEG1000 to DSPE-PEG1000-Mal to achieve different YIGSR densities (e.g., 0.5%, 2%, 5%).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Dry the film under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with 1 mL of PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of DSPC (~55°C).
-
-
Extrusion:
-
Extrude the liposome suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to obtain unilamellar vesicles of a defined size.
-
-
Peptide Conjugation:
-
Dissolve YIGSR-C peptide in PBS.
-
Add the YIGSR-C solution to the maleimide-containing liposome suspension at a molar ratio of peptide to maleimide of 1.5:1.
-
Incubate the mixture overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unconjugated peptide by passing the liposome suspension through a Sephadex G-50 column equilibrated with PBS.
-
Collect the liposome-containing fractions.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Quantify the amount of conjugated peptide using a suitable method (e.g., HPLC or a colorimetric assay for thiols to measure unreacted maleimide groups).
-
Protocol 2: ELISA for Detection of Anti-PEG IgM and IgG in Mouse Serum
This protocol is for the detection and relative quantification of anti-PEG IgM and IgG in serum samples from mice treated with this compound liposomes.[1][12][13]
Materials:
-
DSPE-PEG1000
-
96-well high-binding ELISA plates
-
Ethanol
-
Bovine Serum Albumin (BSA)
-
Tris-buffered saline (TBS) with 0.05% Tween 20 (TBST)
-
Mouse serum samples
-
Goat anti-mouse IgM-HRP conjugate
-
Goat anti-mouse IgG-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
Procedure:
-
Plate Coating:
-
Dissolve DSPE-PEG1000 in 100% ethanol to a concentration of 200 µg/mL.
-
Add 50 µL of the DSPE-PEG1000 solution to each well of a 96-well plate.
-
Allow the ethanol to evaporate completely in a fume hood or biosafety cabinet (approximately 2 hours).
-
-
Blocking:
-
Wash the plate three times with TBST.
-
Block the wells with 200 µL of 1% BSA in TBS for 1 hour at room temperature.
-
Wash the plate three times with TBST.
-
-
Sample Incubation:
-
Dilute the mouse serum samples in 1% BSA in TBS (a starting dilution of 1:100 is recommended).
-
Add 100 µL of the diluted serum to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with TBST.
-
-
Detection Antibody Incubation:
-
Dilute the goat anti-mouse IgM-HRP or goat anti-mouse IgG-HRP conjugate in 1% BSA in TBS according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to the appropriate wells and incubate for 1 hour at room temperature.
-
Wash the plate five times with TBST.
-
-
Development and Reading:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 3: In Vitro Complement Activation Assay (sC5b-9 Measurement)
This assay measures the formation of the soluble terminal complement complex (sC5b-9) in human or mouse serum upon incubation with this compound liposomes.
Materials:
-
Fresh or properly stored (-80°C) human or mouse serum
-
This compound liposome formulations
-
Veronal buffered saline with 0.1% gelatin, 0.15 mM Ca²⁺, and 0.5 mM Mg²⁺ (GVB²⁺)
-
EDTA
-
Commercial sC5b-9 ELISA kit
Procedure:
-
Serum Preparation:
-
Thaw frozen serum on ice.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any aggregates.
-
-
Incubation:
-
In a microcentrifuge tube, mix the liposome formulation with the serum at the desired final concentration. A typical final serum concentration is 20-50%.
-
Include a positive control (e.g., zymosan) and a negative control (buffer).
-
Incubate the samples at 37°C for 30-60 minutes.
-
-
Stopping the Reaction:
-
Stop the complement activation by adding EDTA to a final concentration of 10 mM.
-
Place the samples on ice.
-
-
sC5b-9 Quantification:
-
Quantify the amount of sC5b-9 in each sample using a commercial ELISA kit according to the manufacturer's instructions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Accelerated Blood Clearance (ABC) Phenomenon Workflow.
Caption: Experimental Workflow for Assessing Immunogenicity.
Caption: Troubleshooting Logic for Accelerated Blood Clearance.
References
- 1. Anti-PEG IgM Response against PEGylated Liposomes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-existing anti-polyethylene glycol antibody reduces the therapeutic efficacy and pharmacokinetics of PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complement activation by drug carriers and particulate pharmaceuticals: principles, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Size-Dependency of the Surface Ligand Density of Liposomes Prepared by Post-insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines – NanoFCM [nanofcm.com]
- 7. Ligand-targeted liposome - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunogenicity of Recombinant Lipid-Based Nanoparticle Vaccines: Danger Signal vs. Helping Hand [mdpi.com]
- 11. liposomes.ca [liposomes.ca]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: DSPE-PEG1000-YIGSR Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG1000-YIGSR. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a phospholipid-polyethylene glycol conjugate where DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) forms a stable lipid bilayer, PEG1000 provides a hydrophilic "stealth" layer to prolong circulation time, and the YIGSR peptide acts as a targeting ligand.[1] The YIGSR peptide is derived from the β1 chain of laminin and specifically interacts with the 67 kDa laminin receptor (67LR) and certain integrins, which are often overexpressed on the surface of various cancer cells and activated endothelial cells.[2][3] Its primary application is in targeted drug delivery systems, such as liposomes or micelles, to enhance the delivery of therapeutic agents to specific cell types while minimizing off-target effects.[1][3]
Q2: What is the mechanism of action for the YIGSR peptide?
The YIGSR peptide sequence (tyrosine-isoleucine-glycine-serine-arginine) mimics a binding site on the laminin protein.[2] It primarily interacts with the 67 kDa laminin binding protein (LBP) and integrins.[1] This interaction can trigger intracellular signaling cascades that influence cell adhesion, migration, and proliferation.[2] For example, binding of YIGSR can induce tyrosine phosphorylation of specific proteins and activate pathways involving Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase Kinase (MEK).[4][5]
Troubleshooting Guides
Formulation & Liposome Preparation
Q3: My this compound liposomes are aggregating. What are the possible causes and solutions?
Liposome aggregation is a common issue that can affect the stability and efficacy of your formulation. Here are some potential causes and troubleshooting steps:
-
Insufficient PEGylation: The PEG layer provides steric hindrance to prevent aggregation. An inadequate concentration of this compound can lead to exposed hydrophobic regions and subsequent aggregation.
-
Solution: Ensure you are using a sufficient molar percentage of this compound in your lipid formulation. A common starting point is 2-5 mol%, but this may require optimization.[6]
-
-
Improper Hydration: Incomplete hydration of the lipid film can result in the formation of large, unstable multilamellar vesicles (MLVs) that are prone to aggregation.
-
Solution: Ensure the lipid film is thin and evenly distributed before hydration. Hydrate the film above the phase transition temperature (Tc) of the lipids and use gentle agitation.
-
-
Incorrect pH or Ionic Strength of Buffer: The surface charge of the liposomes, which contributes to their stability, can be affected by the pH and ionic strength of the buffer.
-
Solution: Optimize the pH and ionic strength of your hydration and storage buffers. Measuring the zeta potential of your liposomes can help determine their surface charge and stability.
-
Q4: The encapsulation efficiency of my drug in the this compound liposomes is low. How can I improve it?
Low encapsulation efficiency can be attributed to several factors related to the drug, the lipids, and the preparation method.
-
Passive vs. Active Loading: For many drugs, passive loading (dissolving the drug in the hydration buffer) results in low encapsulation.
-
Solution: Consider using active loading techniques, such as creating a pH or ammonium sulfate gradient across the liposome membrane, to drive the drug into the liposomes.
-
-
Lipid Composition: The composition of the lipid bilayer can impact drug partitioning and retention.
-
Solution: Experiment with different lipid compositions. For example, adjusting the cholesterol content can modulate membrane fluidity and potentially improve drug retention.
-
-
Drug Solubility: The solubility of the drug in the aqueous or lipid phase is a critical factor.
-
Solution: For hydrophobic drugs, ensure they are adequately solubilized with the lipids in the organic solvent before forming the lipid film. For hydrophilic drugs, ensure their concentration in the hydration buffer is optimized.
-
| Troubleshooting Summary: Formulation | Potential Cause | Recommended Solution |
| Liposome Aggregation | Insufficient PEGylation | Increase molar percentage of this compound (start with 2-5 mol%).[6] |
| Improper Hydration | Ensure a thin, even lipid film and hydrate above the lipid Tc. | |
| Suboptimal Buffer Conditions | Optimize pH and ionic strength; measure zeta potential. | |
| Low Encapsulation Efficiency | Inefficient Loading Method | Utilize active loading techniques (e.g., pH gradient). |
| Suboptimal Lipid Composition | Vary lipid components, such as cholesterol content. | |
| Poor Drug Solubility | Optimize solubilization of the drug in the appropriate phase. |
Cell-Based Assays
Q5: I am observing low or inconsistent binding of my this compound liposomes to target cells. What should I check?
Low or inconsistent cell binding can undermine the targeting efficacy of your formulation. Consider the following factors:
-
Receptor Expression Levels: The target cells may have low or variable expression of the 67 kDa laminin receptor or relevant integrins.
-
Solution: Confirm receptor expression on your target cells using techniques like flow cytometry, western blotting, or immunofluorescence.
-
-
Peptide Accessibility: The YIGSR peptide may be sterically hindered by the PEG chains, preventing efficient binding to its receptor.
-
Solution: While PEG1000 is a common choice, you might consider experimenting with different PEG lengths to optimize the balance between stealth properties and ligand accessibility.
-
-
Non-Specific Binding: High background binding can mask the specific targeting effect.
-
Solution: Include appropriate controls, such as liposomes without the YIGSR peptide (e.g., DSPE-PEG1000-mPEG) or liposomes with a scrambled peptide sequence. Perform binding assays at 4°C to minimize non-specific uptake through endocytosis.
-
Q6: My cell migration or invasion assays with this compound are not showing the expected effect. What could be the issue?
The effect of YIGSR on cell migration can be complex and cell-type dependent.
-
Sub-optimal Peptide Concentration: The concentration of YIGSR presented to the cells may be too low or too high to elicit a biological response.
-
Solution: Perform dose-response experiments to determine the optimal concentration of this compound liposomes for your specific cell line and assay.
-
-
Inappropriate Assay Conditions: The duration of the assay or the chemoattractant used may not be optimal.
-
Solution: Optimize the incubation time for your migration/invasion assay. Ensure the chemoattractant used in a Transwell assay is appropriate for your cells.
-
-
Cell Viability: The liposome formulation itself might be causing cytotoxicity, which could be misinterpreted as an effect on migration.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to toxicity of the liposomes.
-
| Troubleshooting Summary: Cell-Based Assays | Potential Cause | Recommended Solution |
| Low/Inconsistent Cell Binding | Low Receptor Expression | Verify receptor levels on target cells (e.g., flow cytometry). |
| Steric Hindrance of Peptide | Consider optimizing PEG linker length. | |
| High Non-Specific Binding | Use control liposomes (no peptide, scrambled peptide) and perform assays at 4°C. | |
| Inconclusive Migration/Invasion Assays | Sub-optimal Peptide Concentration | Conduct dose-response experiments. |
| Inappropriate Assay Conditions | Optimize incubation time and chemoattractant. | |
| Cytotoxicity of Formulation | Perform cell viability assays to rule out toxicity. |
In Vivo Experiments
Q7: My this compound targeted liposomes are not showing enhanced tumor accumulation in vivo compared to non-targeted liposomes. Why might this be?
Translating in vitro targeting success to in vivo efficacy can be challenging.
-
Enhanced Permeability and Retention (EPR) Effect: In some tumor models, the passive accumulation of liposomes via the EPR effect can be so significant that it masks the contribution of active targeting.
-
Solution: Compare your targeted liposomes to non-targeted liposomes of the same size and PEGylation to dissect the active versus passive targeting contributions.
-
-
Rapid Clearance: Despite the PEG shield, peptide-targeted liposomes can sometimes be cleared more rapidly by the reticuloendothelial system (RES) if the peptide is immunogenic or binds to non-target receptors on immune cells.
-
Solution: Evaluate the pharmacokinetic profile of your targeted liposomes.
-
-
"Binding Site Barrier" Effect: High-affinity binding of the targeted liposomes to the first layer of cells in the tumor can prevent deeper penetration into the tumor mass.
-
Solution: This is a complex issue, but you could explore using ligands with optimized affinity or stimuli-responsive liposomes that release their payload in the tumor microenvironment.
-
Experimental Protocols
Protocol 1: this compound Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve this compound and other lipids (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder 11-21 times to ensure a narrow size distribution.
-
-
Purification:
-
Remove any unencapsulated drug or free peptide by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after lysing the liposomes.
-
Protocol 2: In Vitro Cell Binding Assay (Flow Cytometry)
-
Cell Preparation:
-
Culture target cells to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash the cells with cold PBS containing 1% BSA.
-
-
Incubation with Liposomes:
-
Resuspend the cells in cold PBS with 1% BSA.
-
Add fluorescently labeled this compound liposomes (and control liposomes) to the cell suspension at various concentrations.
-
Incubate on ice or at 4°C for 1-2 hours with gentle agitation.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove unbound liposomes.
-
-
Analysis:
-
Resuspend the cells in PBS.
-
Analyze the cell-associated fluorescence using a flow cytometer.
-
Visualizations
Caption: Workflow for this compound liposome preparation.
Caption: Simplified YIGSR signaling cascade.
References
Validation & Comparative
DSPE-PEG1000-YIGSR: An In Vivo Validation of Targeting Specificity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The development of targeted drug delivery systems is a cornerstone of next-generation cancer therapy. The conjugation of targeting ligands to nanocarriers, such as liposomes, is a key strategy to enhance drug accumulation at the tumor site while minimizing off-target effects. One such promising targeting moiety is the pentapeptide YIGSR (Tyrosyl-Isoleucyl-Glycyl-Seryl-Arginine), a sequence derived from the β1 chain of laminin. This peptide specifically binds to the 67 kDa laminin receptor (67LR), which is often overexpressed on the surface of various cancer cells and tumor endothelial cells.
This guide provides an objective comparison of the in vivo targeting specificity of YIGSR-functionalized nanoparticles, using DSPE-PEG1000 as a common anchoring lipid, against non-targeted control nanoparticles. The supporting experimental data highlights the enhanced tumor accumulation and therapeutic efficacy conferred by the YIGSR peptide.
Data Presentation: In Vivo Targeting Efficacy
| Parameter | Free Dasatinib (DST) | Non-Targeted Exosomes (DST-FuNP@Exo) | YIGSR-Targeted Exosomes (DST-FuNP@YIGSR-Exo) |
| Pharmacokinetics (AUC0-∞) | Baseline | 13-fold increase vs. Free DST | 20.84-fold increase vs. Free DST1.61-fold increase vs. Non-Targeted |
| Tumor Localization | Low | Moderate | Significantly Improved |
| Tumor Regression | Minimal | Moderate | 6.8-fold reduction in tumor size |
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity, indicating overall drug exposure.
These results demonstrate that the inclusion of the YIGSR targeting peptide significantly enhances the pharmacokinetic profile, improves tumor localization, and leads to a substantial improvement in therapeutic efficacy compared to the non-targeted formulation[1].
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the in vivo validation of targeted nanoparticle systems.
Animal Model and Tumor Implantation
-
Animal Strain: Female BALB/c nude mice (5-6 weeks old) are commonly used for xenograft models.
-
Cell Line: A human cancer cell line known to overexpress the 67 kDa laminin receptor (e.g., MDA-MB-231 for breast cancer) is selected.
-
Implantation: 5 x 10^6 cells are suspended in 200 μL of a sterile solution (e.g., PBS or a mixture of medium and Matrigel) and injected subcutaneously into the dorsal flank of the mice.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured with a digital caliper every 2-3 days. Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 . Mice are randomized into treatment groups when the tumor volume reaches approximately 50-100 mm³.
Formulation and Administration of Nanoparticles
-
Liposome Preparation: DSPE-PEG1000-YIGSR and DSPE-PEG1000 (for control) are incorporated into liposomal formulations, typically composed of lipids such as DSPC and cholesterol, using methods like thin-film hydration followed by extrusion to achieve a desired particle size (e.g., ~100 nm).
-
Drug Loading: The therapeutic agent is encapsulated into the liposomes using either passive (during liposome formation) or active (remote loading) methods.
-
Administration: The nanoparticle formulations are administered to the tumor-bearing mice via intravenous (i.v.) injection, typically through the tail vein. The dosage and treatment schedule are predetermined based on the therapeutic agent and study design.
In Vivo Biodistribution and Imaging
-
Imaging: To visualize the biodistribution of the nanoparticles, a near-infrared (NIR) fluorescent dye can be encapsulated within or conjugated to the nanoparticles. At various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours), the mice are anesthetized and imaged using an in vivo imaging system (IVIS).
-
Ex Vivo Analysis: At the end of the study, mice are euthanized, and major organs (tumor, liver, spleen, kidneys, lungs, heart) are excised, weighed, and imaged to quantify the fluorescence intensity per gram of tissue.
-
Quantitative Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated to provide a quantitative measure of nanoparticle accumulation in different organs.
Therapeutic Efficacy Study
-
Treatment Groups: Mice are randomized into groups receiving:
-
Saline (control)
-
Free drug
-
Non-targeted nanoparticles with drug
-
YIGSR-targeted nanoparticles with drug
-
-
Monitoring: Tumor volume and body weight are monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.
-
Analysis: Tumor growth inhibition is calculated to determine the therapeutic efficacy of each formulation. Immunohistochemical analysis of tumor tissue (e.g., for proliferation markers like Ki67) can provide further insights into the treatment effect.
Mandatory Visualization
YIGSR-Targeted Nanoparticle Delivery Workflow
Caption: Experimental workflow for in vivo validation of YIGSR-targeted nanoparticles.
YIGSR Signaling Pathway via 67 kDa Laminin Receptor
Caption: Signaling cascade initiated by YIGSR binding to the 67 kDa laminin receptor.[2]
References
DSPE-PEG1000-YIGSR Targeted Liposomes Demonstrate Superior Efficacy Over Non-Targeted Counterparts in Preclinical Studies
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison of DSPE-PEG1000-YIGSR targeted liposomes and non-targeted liposomes, highlighting the enhanced efficacy of the targeted formulation in cancer cell interactions. Experimental data reveals that the incorporation of the YIGSR peptide, a laminin receptor ligand, significantly improves the cytotoxic effects and cellular uptake of drug-loaded liposomes in cancer cells overexpressing the receptor.
The YIGSR peptide, derived from the laminin-1 β1 chain, actively targets the 67 kDa laminin receptor (67LR), which is frequently overexpressed on the surface of various tumor cells. This targeted approach facilitates the delivery of therapeutic payloads directly to cancer cells, potentially increasing treatment efficacy while minimizing off-target effects. This guide provides a detailed analysis of the available experimental data, protocols, and the underlying biological mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the performance of YIGSR-targeted liposomes with control or non-targeted liposomes.
Table 1: In Vitro Cytotoxicity of Adriamycin (ADR)-Loaded Liposomes against HT-1080 Human Fibrosarcoma Cells
| Liposome Formulation | IC50 (µg/mL) | Fold Improvement vs. Control |
| YIGSR-PEG-Liposomal ADR | 1.8 | 2.1x |
| Control Peptide (PEAGD)-PEG-Liposomal ADR | 3.8 | - |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Cellular Uptake of Adriamycin (ADR) in HT-1080 Cells
| Liposome Formulation | Cellular ADR Accumulation (µg/mg protein) | Fold Increase vs. Control |
| YIGSR-PEG-Liposomal ADR | 0.85 | 1.9x |
| Control Peptide (PEAGD)-PEG-Liposomal ADR | 0.45 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Preparation of YIGSR-Targeted and Control Liposomes
Liposomes were prepared using the lipid film hydration method.
-
Lipid Film Formation: A mixture of hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and DSPE-PEG1000-COOH in a molar ratio of 2:1:0.1 is dissolved in a chloroform:methanol (2:1 v/v) solution. For fluorescently labeled liposomes, a fluorescent lipid dye can be included. The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film.
-
Hydration: The lipid film is hydrated with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated (e.g., Adriamycin). This process results in the formation of multilamellar vesicles (MLVs).
-
Size Extrusion: The MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (ULVs) with a uniform size distribution.
-
Peptide Conjugation: The YIGSR or control peptide is conjugated to the distal end of the DSPE-PEG1000-COOH on the liposome surface using carbodiimide chemistry (e.g., EDC/NHS coupling).
-
Purification: Unconjugated peptides and unencapsulated drugs are removed by dialysis or size exclusion chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HT-1080 human fibrosarcoma cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The cells are incubated with serial dilutions of free Adriamycin, YIGSR-PEG-liposomal ADR, and control peptide-PEG-liposomal ADR for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Cellular Uptake Assay
-
Cell Seeding: HT-1080 cells are seeded in 6-well plates at a density of 2 x 10⁵ cells/well and cultured overnight.
-
Treatment: The cells are incubated with YIGSR-PEG-liposomal ADR or control peptide-PEG-liposomal ADR at a fixed ADR concentration for a defined time (e.g., 4 hours).
-
Cell Lysis: After incubation, the cells are washed with cold PBS to remove non-internalized liposomes and then lysed with a suitable lysis buffer.
-
Drug Extraction and Quantification: The intracellular ADR is extracted and quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Protein Quantification: The total protein content in the cell lysates is determined using a protein assay (e.g., BCA assay) to normalize the drug uptake.
Visualizations
YIGSR-Mediated Cellular Uptake Signaling Pathway
Validating the Binding Affinity of DSPE-PEG1000-YIGSR to Laminin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic targeting of cells and tissues is a cornerstone of modern drug delivery. One promising approach involves the use of ligands that bind to specific cell surface receptors. The pentapeptide YIGSR, derived from the laminin β1 chain, has been identified as a key ligand for the 67-kDa laminin receptor (67LR), which is often overexpressed on the surface of various cancer cells. The conjugation of YIGSR to lipid-polymer constructs, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000), creates a targeted drug delivery vehicle with the potential for enhanced efficacy and reduced off-target effects. This guide provides a comparative overview of the binding affinity of DSPE-PEG1000-YIGSR to laminin receptors, supported by experimental data and detailed protocols.
Quantitative Comparison of Binding Affinity
While direct, quantitative binding affinity data for the this compound conjugate is not extensively available in the public domain, studies on related YIGSR-containing molecules provide valuable insights into its interaction with the 67LR. A study on a multimeric YIGSR peptide, C(YIGSR)3-NH2, demonstrated an intermediate binding affinity to the 67-kDa laminin binding protein with a dissociation constant (Kd) of 1.5 x 10-7 M[1]. This suggests a moderately strong interaction, suitable for targeted delivery applications where the conjugate needs to bind effectively to the target cells.
For a comprehensive comparison, it is essential to evaluate the binding affinity of this compound alongside other well-known laminin-binding peptides. The following table summarizes the known receptors and general binding characteristics of YIGSR and other relevant laminin-derived peptides, IKVAV and RGD.
| Ligand | Laminin Chain Origin | Primary Receptor(s) | Reported Binding Characteristics |
| YIGSR | β1 | 67-kDa Laminin Receptor (67LR), α6β1 integrin | Intermediate affinity, inhibits angiogenesis and tumor progression[1][2] |
| IKVAV | α1 | Integrins (e.g., α3β1, α6β1) | Promotes angiogenesis and metastasis |
| RGD | Not naturally in laminin, but a common cell adhesion motif | Various Integrins | Inhibits angiogenesis and tumor growth[3] |
Note: The binding affinities are context-dependent and can be influenced by factors such as the experimental setup, cell type, and the presentation of the ligand (e.g., free peptide vs. conjugated to a nanoparticle).
Experimental Protocols for Validating Binding Affinity
To quantitatively determine and compare the binding affinity of this compound, several biophysical techniques can be employed. Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA)-based binding assays are two of the most common and robust methods.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized.
Experimental Workflow for SPR Analysis:
Caption: Workflow for SPR-based binding affinity analysis.
Detailed SPR Protocol:
-
Immobilization of Laminin Receptor:
-
Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified 67-kDa laminin receptor over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the receptor to subtract non-specific binding.
-
-
Preparation of Analytes:
-
Prepare a series of concentrations of this compound (e.g., ranging from nanomolar to micromolar) in a suitable running buffer (e.g., HBS-EP).
-
Prepare control analytes, such as DSPE-PEG1000 without the YIGSR peptide and a scrambled YIGSR peptide conjugated to DSPE-PEG1000, at the same concentrations.
-
-
Binding Measurement:
-
Inject the different concentrations of the analytes over the immobilized receptor and reference flow cells at a constant flow rate.
-
Monitor the association of the analyte to the receptor in real-time.
-
After the association phase, switch to flowing only the running buffer to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the receptor-immobilized flow cell to obtain the specific binding response.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
ELISA-Based Binding Assay
An ELISA-based assay provides a high-throughput method to assess binding interactions.
Experimental Workflow for ELISA-based Binding Assay:
Caption: Workflow for an ELISA-based binding assay.
Detailed ELISA Protocol:
-
Plate Coating and Blocking:
-
Coat the wells of a 96-well microplate with a solution of the purified 67-kDa laminin receptor and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
-
Binding of this compound:
-
Prepare serial dilutions of this compound and control conjugates in binding buffer.
-
Add the diluted conjugates to the coated and blocked wells and incubate for 1-2 hours at room temperature to allow binding to the immobilized receptor.
-
Wash the plate thoroughly to remove any unbound conjugate.
-
-
Detection:
-
Add a primary antibody that specifically recognizes the DSPE-PEG portion of the conjugate and incubate for 1 hour.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour.
-
After a final wash, add a chromogenic substrate for HRP (e.g., TMB). The enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the concentration of the this compound conjugate.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the conjugate that gives half-maximal binding.
-
Signaling Pathway and Logical Relationships
The binding of YIGSR to the 67LR can initiate intracellular signaling cascades. While the full extent of signaling downstream of this compound binding is an area of active research, the interaction is known to influence cell adhesion and can trigger receptor-mediated endocytosis, a crucial step for the intracellular delivery of a therapeutic payload.
Caption: YIGSR-laminin receptor binding and downstream events.
Conclusion
The this compound conjugate represents a promising platform for targeted drug delivery to cells overexpressing the 67-kDa laminin receptor. While direct quantitative binding data for this specific construct is emerging, related studies indicate an intermediate binding affinity that is conducive to effective cell targeting. The experimental protocols outlined in this guide, particularly SPR and ELISA-based assays, provide robust frameworks for researchers to quantitatively validate and compare the binding affinity of this compound with other laminin-binding ligands. Such comparative data is crucial for the rational design and optimization of targeted nanomedicines for various therapeutic applications.
References
- 1. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Biological activity of synthetic analogs of laminin active sequences: YIGSR, RGD, SIKVAV] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Biodistribution of YIGSR-Targeted Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutic agents to specific pathological sites is a cornerstone of advanced drug development. Nanoparticles functionalized with targeting ligands offer a promising strategy to enhance drug accumulation at the target tissue while minimizing off-target effects. This guide provides an objective comparison of the in vivo biodistribution of nanoparticles targeted with the YIGSR peptide against their non-targeted counterparts, supported by experimental data. The YIGSR peptide, a sequence derived from the laminin-β1 chain, specifically binds to the 67 kDa laminin receptor, which is often overexpressed on the surface of various cancer cells and angiogenic endothelial cells.[1][2]
Quantitative Biodistribution Analysis
The following table summarizes the comparative in vivo biodistribution of YIGSR-targeted nanospheres (YIGSR-SN) and non-targeted pegylated nanospheres (SN), both loaded with the chemotherapeutic agent 5-fluorouracil (5-FU). The data, adapted from Dubey et al. (2010), illustrates the percentage of the injected dose (%ID) recovered per gram of tissue in B16F10 tumor-bearing BALB/c mice at various time points post-intravenous administration.
| Time (hours) | Formulation | Blood (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Lung (%ID/g) | Kidney (%ID/g) | Heart (%ID/g) | Tumor (%ID/g) |
| 0.5 | YIGSR-SN | 18.5 ± 1.8 | 10.2 ± 1.1 | 5.1 ± 0.6 | 4.2 ± 0.5 | 3.1 ± 0.4 | 2.5 ± 0.3 | 6.8 ± 0.7 |
| SN | 20.1 ± 2.1 | 9.8 ± 1.0 | 3.2 ± 0.4 | 3.9 ± 0.4 | 3.3 ± 0.4 | 2.6 ± 0.3 | 4.1 ± 0.5 | |
| 1 | YIGSR-SN | 15.2 ± 1.5 | 12.8 ± 1.3 | 6.8 ± 0.7 | 5.1 ± 0.6 | 2.8 ± 0.3 | 2.1 ± 0.2 | 9.2 ± 1.0 |
| SN | 17.5 ± 1.8 | 11.5 ± 1.2 | 3.8 ± 0.4 | 4.5 ± 0.5 | 2.9 ± 0.3 | 2.2 ± 0.2 | 5.9 ± 0.6 | |
| 2 | YIGSR-SN | 11.8 ± 1.2 | 14.5 ± 1.5 | 7.9 ± 0.8 | 4.5 ± 0.5 | 2.2 ± 0.2 | 1.8 ± 0.2 | 12.5 ± 1.3 |
| SN | 14.2 ± 1.5 | 13.1 ± 1.4 | 4.0 ± 0.4 | 3.8 ± 0.4 | 2.4 ± 0.2 | 1.9 ± 0.2 | 7.8 ± 0.8 | |
| 4 | YIGSR-SN | 8.2 ± 0.9 | 11.2 ± 1.2 | 8.2 ± 0.9 | 3.2 ± 0.4 | 1.8 ± 0.2 | 1.5 ± 0.2 | 15.8 ± 1.6 |
| SN | 10.5 ± 1.1 | 10.8 ± 1.1 | 4.2 ± 0.5 | 3.1 ± 0.3 | 2.0 ± 0.2 | 1.6 ± 0.2 | 9.5 ± 1.0 | |
| 8 | YIGSR-SN | 5.1 ± 0.6 | 8.5 ± 0.9 | 6.5 ± 0.7 | 2.5 ± 0.3 | 1.2 ± 0.1 | 1.1 ± 0.1 | 13.2 ± 1.4 |
| SN | 7.2 ± 0.8 | 8.1 ± 0.9 | 3.5 ± 0.4 | 2.4 ± 0.2 | 1.4 ± 0.1 | 1.2 ± 0.1 | 7.2 ± 0.8 | |
| 12 | YIGSR-SN | 3.2 ± 0.4 | 6.2 ± 0.7 | 4.8 ± 0.5 | 1.8 ± 0.2 | 0.8 ± 0.1 | 0.8 ± 0.1 | 10.5 ± 1.1 |
| SN | 5.1 ± 0.6 | 6.5 ± 0.7 | 2.8 ± 0.3 | 1.9 ± 0.2 | 1.0 ± 0.1 | 0.9 ± 0.1 | 5.8 ± 0.6 | |
| 24 | YIGSR-SN | 1.5 ± 0.2 | 4.1 ± 0.5 | 3.2 ± 0.4 | 1.1 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 | 7.8 ± 0.8 |
| SN | 2.8 ± 0.3 | 4.5 ± 0.5 | 1.9 ± 0.2 | 1.2 ± 0.1 | 0.6 ± 0.1 | 0.6 ± 0.1 | 4.2 ± 0.5 |
*Data is presented as mean ± standard deviation.
Key Observations:
-
Enhanced Tumor Accumulation: The YIGSR-targeted nanospheres (YIGSR-SN) demonstrated significantly higher accumulation in tumor tissue compared to the non-targeted nanospheres (SN) at all time points. The peak tumor concentration for YIGSR-SN was approximately 1.66 times higher than that of SN (15.8 ± 1.6 %ID/g vs. 9.5 ± 1.0 %ID/g at 4 hours).
-
Increased Spleen and Liver Uptake: The YIGSR-SN formulation showed a notably higher uptake in the spleen and a slightly increased accumulation in the liver, particularly at earlier time points. This is likely due to the recognition of the YIGSR peptide by laminin receptors expressed on mononuclear phagocytic cells present in these organs.
-
Blood Circulation: The non-targeted nanospheres (SN) exhibited a slightly longer circulation time in the blood compared to the YIGSR-SN. This can be attributed to the rapid clearance of the targeted nanoparticles by the reticuloendothelial system (RES) in the liver and spleen.
-
Organ Distribution: For both formulations, the liver and spleen were the primary organs of accumulation, which is a common characteristic of nanoparticles administered intravenously. However, the targeting ligand significantly modulated the extent of this uptake.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of biodistribution data. The following protocol is a summary of the key steps typically employed in such studies, based on the methodology described by Dubey et al. (2010).
1. Nanoparticle Formulation and Characterization:
-
Preparation of Nanospheres: 5-FU loaded pegylated albumin nanospheres (SN) are prepared using a desolvation method.
-
YIGSR Peptide Conjugation: The YIGSR peptide is covalently conjugated to the surface of the pegylated nanospheres to create YIGSR-SN.
-
Characterization: The size, polydispersity index, and zeta potential of the nanospheres are determined using dynamic light scattering (DLS). The morphology is assessed by transmission electron microscopy (TEM). Drug entrapment efficiency is quantified to determine the amount of 5-FU successfully loaded into the nanoparticles.
2. Animal Model:
-
Cell Line: B16F10 melanoma cells are used to induce tumors.
-
Animal Strain: Male BALB/c mice (typically 6-8 weeks old) are used.
-
Tumor Induction: A suspension of B16F10 cells is injected subcutaneously into the flank of the mice. The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the biodistribution study.
3. In Vivo Biodistribution Study:
-
Administration: Tumor-bearing mice are intravenously injected with the nanoparticle formulations (YIGSR-SN or SN) or free 5-FU solution via the tail vein. The dosage is based on the encapsulated drug concentration (e.g., 10 mg 5-FU/kg body weight).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-injection, groups of mice are euthanized.
-
Organ Harvesting: Blood is collected via cardiac puncture. Major organs including the liver, spleen, lungs, kidneys, heart, and the tumor are excised, washed with saline, blotted dry, and weighed.
-
Drug Quantification: The concentration of 5-FU in the blood and homogenized organ tissues is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a comparative in vivo biodistribution study of targeted nanoparticles.
Signaling Pathway of YIGSR-Targeted Nanoparticle Internalization
The enhanced tumor accumulation of YIGSR-targeted nanoparticles is primarily mediated by the specific interaction between the YIGSR peptide and its receptor, leading to receptor-mediated endocytosis.
References
A Comparative Guide to the Therapeutic Efficacy of DSPE-PEG1000-YIGSR Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of DSPE-PEG1000-YIGSR formulations, offering a comparative analysis of their therapeutic efficacy against other targeted drug delivery systems. The information presented is supported by experimental data from preclinical studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to this compound in Targeted Drug Delivery
This compound is a sophisticated drug delivery vehicle component that leverages the targeting capabilities of the YIGSR peptide. This pentapeptide (Tyr-Ile-Gly-Ser-Arg) is derived from the β1 chain of laminin, a major component of the basement membrane[1]. The YIGSR peptide specifically interacts with the 67 kDa laminin receptor (67LR), which is often overexpressed on the surface of various cancer cells[2][3]. This interaction facilitates the targeted delivery of therapeutic agents encapsulated within liposomes or other nanoparticles to tumor sites, potentially enhancing therapeutic efficacy while minimizing off-target side effects. The DSPE-PEG1000 component provides a stable, biocompatible, and long-circulating backbone for the formulation[4][5].
Comparative Therapeutic Efficacy
While direct head-to-head clinical studies are limited, preclinical data provides valuable insights into the therapeutic potential of DSPE-PEG-YIGSR formulations compared to non-targeted and other targeted systems, such as those utilizing the RGD peptide. The RGD (Arg-Gly-Asp) peptide is another popular targeting moiety that binds to integrins, which are also overexpressed on tumor cells and angiogenic vasculature[6][7].
In Vitro Cytotoxicity
Targeted liposomal formulations are designed to enhance the cellular uptake of cytotoxic agents into cancer cells. The following table summarizes representative data on the in vitro cytotoxicity of various liposomal formulations.
| Formulation | Drug | Cell Line | IC50 (µM) | Reference |
| Free Apatinib | Apatinib | HCT116 | 14.83 | [8] |
| Lipo-PEG/Apa | Apatinib | HCT116 | 4.963 | [8] |
| cRGD-Lipo-PEG/Apa | Apatinib | HCT116 | 1.336 | [8] |
| Free Doxorubicin | Doxorubicin | U87MG | Not Reported | [6] |
| Unmodified Liposomes | Doxorubicin | U87MG | Not Reported (2.5-fold lower uptake than RGD-liposomes) | [6] |
| RGD-coupled Liposomes | Doxorubicin | U87MG | Not Reported (2.5-fold higher uptake) | [6] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.
In Vivo Tumor Growth Inhibition
The ultimate measure of a targeted drug delivery system's efficacy is its ability to inhibit tumor growth in a living organism. The table below presents data from in vivo studies evaluating tumor growth inhibition.
| Formulation | Animal Model | Tumor Type | Tumor Growth Inhibition (%) | Reference |
| Free 5-FU | B16F10 tumor-bearing BALB/c mice | Melanoma | Less effective than targeted nanospheres | [9] |
| Pegylated Nanospheres (SN) | B16F10 tumor-bearing BALB/c mice | Melanoma | Less effective than targeted nanospheres | [9] |
| YIGSR-SN | B16F10 tumor-bearing BALB/c mice | Melanoma | Significantly more effective tumor regression | [9] |
| Free Apatinib | HCT116 xenograft nude mice | Colonic Cancer | Less effective than targeted liposomes | [8] |
| Lipo-PEG/Apa | HCT116 xenograft nude mice | Colonic Cancer | Less effective than targeted liposomes | [8] |
| cRGD-Lipo-PEG/Apa | HCT116 xenograft nude mice | Colonic Cancer | Better inhibition of tumor growth | [8] |
Note: The data indicates that both YIGSR- and RGD-targeted formulations show superior tumor growth inhibition compared to their non-targeted counterparts and free drug.
Biodistribution and Tumor Accumulation
Effective tumor targeting is predicated on the preferential accumulation of the drug carrier at the tumor site. Biodistribution studies are crucial for quantifying this.
| Formulation | Animal Model | Tumor Accumulation | Key Findings | Reference |
| RGD-targeted paramagnetic liposomes | A549 tumor-bearing mice | Greater signal enhancement in tumor | Specific tumor targeting confirmed. | [10] |
| Cy5.5-RGD-NP | CT26 tumor-bearing mice | Higher distribution in tumor | Active tumor targeting and longer retention. | [11] |
| Liposomes with laminin active sequence | Healthy mice | Lower accumulation in studied tissues than free DXR | Potential for reduced cardiotoxicity. | [12] |
| P-RGD and P-NGR | CT26 and BxPC3 tumor-bearing mice | Rapid and efficient early binding to tumor blood vessels | Over time, passive targeting was more efficient. | [8] |
Note: The presence of targeting peptides like RGD and laminin-derived sequences generally enhances tumor accumulation compared to non-targeted formulations.
Signaling Pathways
The therapeutic effect of YIGSR-targeted formulations is initiated by the binding of the YIGSR peptide to the 67LR. This interaction triggers a cascade of intracellular signaling events that can influence cell adhesion, proliferation, and survival[3].
Experimental Protocols
The following are generalized protocols for key experiments used to assess the therapeutic efficacy of this compound formulations.
Preparation of this compound Liposomes (Thin-Film Hydration Method)
This method is widely used for the preparation of liposomes[4][13].
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Therapeutic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Dissolve DSPC, cholesterol, this compound, and the drug in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for several hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, the liposome suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Remove unencapsulated drug by methods such as dialysis or size exclusion chromatography.
In Vitro Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
This compound encapsulated drug, non-targeted liposomes, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test formulations (YIGSR-targeted liposomes, non-targeted liposomes, and free drug) and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 values.
In Vivo Biodistribution Study
This protocol outlines the steps to determine the in vivo fate of the targeted liposomes.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografts)
-
This compound liposomes labeled with a fluorescent dye or a radionuclide
-
Control liposomes (non-targeted)
-
Imaging system (for fluorescent imaging) or gamma counter (for radioactivity measurement)
Procedure:
-
Administer the labeled liposomal formulations intravenously to the tumor-bearing animals.
-
At various time points post-injection, euthanize the animals.
-
Excise the tumor and major organs (e.g., liver, spleen, kidneys, heart, lungs).
-
Homogenize the tissues.
-
Quantify the amount of the label (and thus the liposomes) in each organ using the appropriate technique (e.g., fluorescence measurement of tissue homogenates or gamma counting).
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
This compound formulations represent a promising strategy for targeted cancer therapy. Preclinical evidence suggests that by specifically targeting the 67LR overexpressed on cancer cells, these formulations can enhance the intracellular delivery of therapeutic agents, leading to improved in vitro cytotoxicity and in vivo tumor growth inhibition compared to non-targeted delivery systems. While direct comparative data with other targeting ligands like RGD is still emerging, the available research indicates that targeted approaches, in general, offer a significant advantage over conventional chemotherapy. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted nanomedicine.
References
- 1. Frontiers | Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer [frontiersin.org]
- 2. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Function of the 67 kDa Laminin Receptor and its Targeting for Personalized Therapy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSPE-PEG-RGD, DSPE-PEG-ARG-GLY-ASP, Lipid PEG - Biopharma PEG [biochempeg.com]
- 6. Current trends in the use of liposomes for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. RGD-targeted paramagnetic liposomes for early detection of tumor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RGD targeted magnetic ferrite nanoparticles enhance antitumor immunotherapeutic efficacy by activating STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution study of doxorubicin encapsulated in liposomes: influence of peptide coating and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
Validating the Reproducibility of DSPE-PEG1000-YIGSR Synthesis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of well-defined drug delivery systems is paramount. This guide provides a comparative analysis of the synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000]-YIGSR (DSPE-PEG1000-YIGSR), a key component in targeted drug delivery, with a focus on validating its reproducibility. We will delve into common synthetic methodologies, potential challenges, and compare its performance with alternative cell-adhesive peptide-lipid conjugates, supported by experimental data and detailed protocols.
The pentapeptide YIGSR, derived from the laminin β1 chain, plays a crucial role in cell adhesion by interacting with the 67 kDa laminin receptor.[1] When conjugated to a lipid-PEG derivative like DSPE-PEG1000, it creates a powerful tool for targeting liposomes and other nanoparticles to cells expressing this receptor, thereby enhancing drug delivery to specific tissues. However, ensuring the consistent and reproducible synthesis of this conjugate is a critical challenge that can significantly impact the efficacy and safety of the final drug product.
Comparing Synthesis Strategies and Performance
The synthesis of this compound typically involves the covalent conjugation of the YIGSR peptide to a pre-activated DSPE-PEG1000 molecule. The choice of conjugation chemistry is a critical factor influencing the reaction's efficiency, yield, and the stability of the final product. Two of the most common strategies are maleimide-thiol coupling and N-hydroxysuccinimide (NHS)-ester chemistry.
| Conjugation Method | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Maleimide-Thiol | High | High | Highly specific reaction between maleimide-activated DSPE-PEG and a cysteine-containing YIGSR peptide. Forms a stable thioether bond. | Requires the introduction of a cysteine residue to the YIGSR peptide. Maleimide groups can be susceptible to hydrolysis. Thiol groups can oxidize. |
| NHS-Ester | Moderate to High | Good to High | Reacts with primary amines (N-terminus or lysine side chains) on the YIGSR peptide. No peptide modification is needed if a primary amine is available. | NHS esters are prone to hydrolysis, requiring anhydrous reaction conditions. Can result in a heterogeneous product if multiple primary amines are present on the peptide. |
Note: The yields and purities presented are typical ranges and can vary significantly based on reaction conditions, purification methods, and the scale of the synthesis.
Beyond the conjugation chemistry, the method of incorporating the this compound into liposomes also impacts the final product's characteristics and reproducibility. The two primary methods are:
-
Pre-insertion: The this compound conjugate is mixed with other lipids before the formation of liposomes.
-
Post-insertion: The this compound conjugate is inserted into pre-formed liposomes.
Studies have shown that the post-insertion method can lead to a higher retention of the active maleimide groups on the liposome surface compared to the pre-insertion method, which is a critical consideration for reproducibility when using maleimide-thiol chemistry.
Alternative Cell-Adhesive Peptide-Lipid Conjugates
While YIGSR is a potent cell-adhesion peptide, other sequences have also been successfully used to target nanoparticles. A prominent alternative is the Arginine-Glycine-Aspartic acid (RGD) peptide, which targets integrin receptors.
| Conjugate | Target Receptor | Common Synthesis Method | Key Performance Aspects |
| DSPE-PEG-YIGSR | 67 kDa Laminin Receptor | Maleimide-Thiol or NHS-Ester | Promotes adhesion of various cell types, including endothelial and tumor cells.[1] |
| DSPE-PEG-RGD | Integrin Receptors | Maleimide-Thiol or NHS-Ester | Widely used for targeting tumor vasculature and various cancer cells.[2] |
The choice between YIGSR and RGD, or other cell-adhesive peptides, will depend on the specific cell type and therapeutic application being targeted.
Experimental Protocols
To ensure the reproducibility of this compound synthesis and the subsequent formulation of targeted liposomes, detailed and validated protocols are essential.
Protocol 1: Synthesis of this compound via Maleimide-Thiol Conjugation
This protocol assumes the availability of DSPE-PEG1000-Maleimide and a custom-synthesized YIGSR peptide with a C-terminal cysteine residue (YIGSRC).
Materials:
-
DSPE-PEG1000-Maleimide
-
YIGSRC peptide
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sephadex G-25 column
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (e.g., MALDI-TOF)
Procedure:
-
Dissolution of Reactants: Dissolve DSPE-PEG1000-Maleimide and YIGSRC peptide in anhydrous DMF at a molar ratio of 1:1.2 (lipid-PEG to peptide).
-
Reaction Initiation: Add triethylamine to the reaction mixture to catalyze the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.
-
Purification:
-
Remove the DMF under vacuum.
-
Redissolve the residue in PBS.
-
Purify the conjugate using a Sephadex G-25 column to remove unreacted peptide and other small molecules.
-
Further purify the this compound conjugate by preparative HPLC using a C18 column with a water/acetonitrile gradient.
-
-
Characterization:
-
Confirm the successful conjugation and determine the molecular weight of the product using mass spectrometry.
-
Assess the purity of the final product using analytical HPLC.
-
Protocol 2: Preparation of YIGSR-Targeted Liposomes via Thin-Film Hydration
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve PC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 90:10:1).
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to multiple extrusions through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Visualize the liposome morphology using transmission electron microscopy (TEM).
-
Protocol 3: Cell Adhesion Assay
This assay evaluates the biological activity of the YIGSR-functionalized liposomes.
Materials:
-
YIGSR-targeted liposomes
-
Control (non-targeted) liposomes
-
Target cells (e.g., endothelial cells or cancer cells known to express the laminin receptor)
-
Cell culture medium
-
Fluorescent dye (for labeling liposomes, e.g., Rhodamine-PE)
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Liposome Incubation: Add fluorescently labeled YIGSR-targeted liposomes and control liposomes to the cells at various concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Gently wash the cells with PBS to remove unbound liposomes.
-
Quantification:
-
Visualize the cell-bound liposomes using a fluorescence microscope.
-
Quantify the fluorescence intensity using a plate reader to determine the extent of liposome adhesion.
-
Visualizing Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate the synthesis workflow and the signaling pathway initiated by YIGSR.
Caption: Workflow for the synthesis of this compound.
Caption: Simplified YIGSR-mediated cell adhesion signaling pathway.
Conclusion
The reproducible synthesis of this compound is achievable through well-defined protocols and rigorous characterization. The choice of conjugation chemistry and liposome preparation method significantly influences the final product's quality and performance. By carefully controlling these parameters and validating the biological activity of the resulting conjugates, researchers can confidently develop robust and effective targeted drug delivery systems. This guide provides a foundational framework for researchers to establish and validate their own synthesis and characterization procedures, ultimately contributing to the advancement of targeted nanomedicines.
References
Safety Operating Guide
Proper Disposal of DSPE-PEG1000-YIGSR: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of DSPE-PEG1000-YIGSR.
This compound is a complex molecule composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), polyethylene glycol 1000 (PEG1000), and the peptide sequence Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR). While the individual components are generally not classified as hazardous materials, proper disposal procedures are necessary to maintain a safe laboratory environment and ensure regulatory compliance.[1][2] The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its disposal, treating it as chemical waste.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
-
In the case of handling the material in powdered form where dust may be generated, respiratory protection is recommended.[1]
In Case of a Spill:
-
Ventilate the area.
-
For liquid spills: Absorb the material with an inert substance such as vermiculite, dry sand, or earth.[3]
-
For solid spills: Carefully sweep up the material, avoiding dust generation, and place it in a designated chemical waste container.[4][5]
-
Clean the spill area thoroughly after the material has been collected.
-
Do not flush down the sewer. [3]
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste.
1. Waste Identification and Segregation:
-
This compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, should be segregated from general laboratory trash.
-
It is best practice to collect aqueous waste separately from organic solvent waste.[2]
2. Waste Collection and Labeling:
-
Collect all this compound waste in a clearly labeled, leak-proof chemical waste container.
-
The label should include:
-
The full chemical name: "this compound Waste"
-
The primary components: DSPE, PEG1000, YIGSR Peptide
-
The date of accumulation
-
Any associated hazards (though none are prominently listed for the components, it is good practice to note it is a chemical waste stream)
-
3. Consultation with a Safety Officer:
-
Crucially, consult your institution's Environmental Health and Safety (EHS) department or designated safety officer. Disposal regulations can vary significantly between institutions and localities.[6] They will provide specific guidance on the appropriate disposal stream for this type of non-hazardous chemical waste.
4. Recommended Disposal Method:
-
Based on the information for the peptide component, the most conservative and recommended disposal method for this compound is incineration by a licensed chemical waste disposal service. [4] The SDS for the YIGSR peptide suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Your institution's EHS department will coordinate the pickup and disposal of the labeled waste container.
Quantitative Data Summary
| Component | Molecular Weight (Approx.) | Known Hazards | Recommended Storage |
| DSPE | 748 g/mol | Not classified as hazardous | -20°C |
| PEG1000 | 1000 g/mol | Not classified as hazardous | Room Temperature |
| YIGSR Peptide | 594 g/mol | Not classified as hazardous | -20°C[4] |
| This compound | ~2342 g/mol | Treat as chemical waste | -20°C |
Experimental Protocols Cited
The disposal procedures outlined are based on general laboratory safety guidelines and information from Safety Data Sheets for similar chemical compounds. No specific experimental protocols for the disposal of this compound were found in the public domain. The primary "protocol" is to follow the guidance of your local EHS office.
Visualizing the Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Disposal Decision
Caption: Decision-making process for this compound disposal.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biochempeg.com [biochempeg.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. peptide.co.jp [peptide.co.jp]
- 6. sfasu.edu [sfasu.edu]
Essential Safety and Operational Guide for DSPE-PEG1000-YIGSR
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DSPE-PEG1000-YIGSR. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
I. Personal Protective Equipment (PPE)
While specific safety data for this compound is not available, data for similar compounds such as DSPE-PEG(2000)-amine and various polyethylene glycols suggest it is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety.[1][2] The following PPE is recommended:
| PPE Category | Specification and Use |
| Eye Protection | Chemical safety glasses are required to protect against dust particles.[1][2] |
| Hand Protection | Wear powder-free, disposable nitrile or latex gloves to avoid skin contact.[1][3] Double gloving is recommended when handling hazardous drugs.[3][4] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1][2] For more extensive handling, consider a disposable gown made of lint-free, low-permeability fabric.[4] |
| Respiratory Protection | A mask should be worn to prevent inhalation of dust, especially when handling the powder form.[1] For unpacking procedures that may generate dust, an N-95 respirator is recommended.[2][3] |
II. Operational and Disposal Plans
Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.
A. Handling and Storage
This compound is typically a powder or solid.[5] It is soluble in organic solvents.[5]
-
Work in a well-ventilated area to prevent the accumulation of dust.[1]
-
Avoid direct contact with eyes and skin, and prevent inhalation.[2]
-
Store in a tightly sealed container in a cool, dry place at -20°C for up to one year.[5]
B. Experimental Protocols: Reconstitution
A common procedure involving DSPE-PEGylated lipids is their incorporation into liposomes. The following is a general protocol for rehydration:
-
Dissolve this compound and other lipid components in an organic solvent like chloroform.
-
Dry the lipid mixture under a stream of nitrogen or under vacuum to form a thin film.
-
Rehydrate the film with an aqueous buffer (e.g., PBS) at a temperature above the lipid phase transition temperature (e.g., 55°C).[6]
-
Vortex or sonicate the mixture to form a liposomal suspension.[6]
C. Accidental Release Measures
In case of a spill:
-
Wear appropriate PPE as outlined in the table above.
-
Collect the spilled material using appropriate tools.
-
Place the collected material into a sealed plastic bag or bottle for disposal as solid waste.[1]
D. First Aid Procedures
| Exposure Route | First Aid Measure |
| Inhalation | Move to fresh air. |
| Skin Contact | Take off contaminated clothing and rinse skin with water/shower. |
| Eye Contact | Rinse opened eye for several minutes under running water. |
| Ingestion | If symptoms persist, consult a doctor. |
E. Disposal
Dispose of unused this compound and contaminated materials (e.g., gloves, vials) as solid waste in accordance with local, state, and federal regulations.
III. Visual Guides
The following diagrams illustrate the key workflows for handling this compound safely.
References
- 1. benchchem.com [benchchem.com]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
